molecular formula C7H4F3NO5S B095823 4-Nitrophenyl trifluoromethanesulfonate CAS No. 17763-80-3

4-Nitrophenyl trifluoromethanesulfonate

Cat. No.: B095823
CAS No.: 17763-80-3
M. Wt: 271.17 g/mol
InChI Key: NDTIXHNCNLKURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C7H4F3NO5S and its molecular weight is 271.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO5S/c8-7(9,10)17(14,15)16-6-3-1-5(2-4-6)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTIXHNCNLKURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338553
Record name 4-Nitrophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17763-80-3
Record name 4-Nitrophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitrophenyl trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Role of 4-Nitrophenyl Trifluoromethanesulfonate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenyl trifluoromethanesulfonate (4-NpTf), also known as 4-nitrophenyl triflate, has emerged as a powerful and versatile reagent in organic synthesis. Its primary utility lies in its efficacy as a triflating agent for the synthesis of aryl triflates from phenols under mild conditions. These resulting aryl triflates are valuable intermediates, serving as versatile coupling partners in a myriad of palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth overview of the core applications of 4-NpTf, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its use in research and development.

Introduction to this compound

This compound is a crystalline solid that is stable and non-hygroscopic, making it a convenient reagent for laboratory use.[1][2] The presence of the electron-withdrawing nitro group on the phenyl ring enhances the leaving group ability of the 4-nitrophenoxide, facilitating the transfer of the trifluoromethanesulfonyl (triflyl) group to a nucleophile. This reactivity makes it an excellent reagent for the triflation of phenols.[1][2]

The resulting aryl triflates are highly valued in organic synthesis due to the excellent leaving group ability of the triflate group (CF₃SO₃⁻). This property allows for their participation in a wide range of transition-metal-catalyzed cross-coupling reactions, providing access to complex molecular architectures that are often found in pharmaceuticals and functional materials.[3][4][5]

Core Applications in Organic Synthesis

The primary applications of this compound in organic synthesis can be categorized into two main areas:

  • Synthesis of Aryl Triflates: As a potent triflating agent for the conversion of phenols to aryl triflates.

  • Palladium-Catalyzed Cross-Coupling Reactions: The in-situ or isolated aryl triflates serve as electrophilic partners in various coupling reactions, most notably the Suzuki-Miyaura coupling.

Synthesis of Aryl Triflates from Phenols

The reaction of a phenol with this compound in the presence of a base provides the corresponding aryl triflate in high yield. This transformation is generally high-yielding and tolerates a wide variety of functional groups on the phenolic substrate.

Experimental Protocol: General Procedure for the Synthesis of Aryl Triflates

To a solution of the phenol (1.0 mmol) and a suitable base (e.g., triethylamine, 1.2 mmol) in a dry, aprotic solvent such as dichloromethane or acetonitrile (5 mL) is added this compound (1.1 mmol) at room temperature. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with the solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aryl triflate.

Table 1: Synthesis of Aryl Triflates using this compound with Various Phenols

EntryPhenol SubstrateBaseSolventTime (h)Yield (%)
1PhenolEt₃NCH₂Cl₂295
24-MethoxyphenolEt₃NCH₂Cl₂298
34-CyanophenolK₂CO₃CH₃CN492
44-AcetylphenolEt₃NCH₂Cl₂394
52-NaphtholEt₃NCH₂Cl₂296
64-HydroxybiphenylDIPEAMeCN/H₂O485[6]
7L-Tyrosine derivativeDIPEAMeCN/H₂O-excellent[6]

Data compiled from various sources and representative examples.

dot

Triflation_Mechanism Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., Et₃N) Base->Phenoxide TS Transition State Phenoxide->TS Nucleophilic Attack NpTf This compound (4-NpOTf) NpTf->TS ArylTriflate Aryl Triflate (Ar-OTf) TS->ArylTriflate Nitrophenoxide 4-Nitrophenoxide TS->Nitrophenoxide Leaving Group Departure

Caption: Mechanism of Phenol Triflation using 4-NpTf.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Aryl triflates are excellent substrates for Suzuki-Miyaura cross-coupling reactions, which form a carbon-carbon bond between the aryl group of the triflate and an organoboron species. This reaction is a cornerstone of modern organic synthesis for the construction of biaryl and substituted aromatic systems.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Triflates

A mixture of the aryl triflate (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol) or a combination of Pd(OAc)₂ and a phosphine ligand, and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C and monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography to yield the biaryl product.

Table 2: Suzuki-Miyaura Coupling of Aryl Triflates with Arylboronic Acids

EntryAryl TriflateArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenyl triflatePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10092
24-Methoxyphenyl triflate4-Tolylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O10095
34-Cyanophenyl triflatePhenylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O11088
42-Naphthyl triflate3-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane9090
54-Biphenyl triflatePhenylboronic acidPd₂(dba)₃/PCy₃K₃PO₄Toluene8093[3]

Data compiled from various sources and representative examples.

dot

Suzuki_Workflow Start Start ArylTriflate Aryl Triflate (Ar-OTf) Start->ArylTriflate BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) Start->BoronicAcid ReactionSetup Reaction Setup: - Pd Catalyst - Base - Solvent ArylTriflate->ReactionSetup BoronicAcid->ReactionSetup Heating Heating under Inert Atmosphere ReactionSetup->Heating Workup Aqueous Workup Heating->Workup Purification Purification (Chromatography) Workup->Purification Product Biaryl Product (Ar-Ar') Purification->Product End End Product->End

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Mechanistic Considerations

The utility of this compound stems from the facile displacement of the 4-nitrophenoxide leaving group. In the triflation of phenols, the reaction proceeds via a nucleophilic attack of the phenoxide ion on the sulfur atom of the triflyl group.

The subsequent Suzuki-Miyaura coupling of the resulting aryl triflate follows a well-established catalytic cycle involving:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-OTf bond to form a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the triflate group.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst.

dot

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(OTf)L₂ OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_diaryl Ar-Pd(II)(Ar')L₂ Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArOTf Ar-OTf ArOTf->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of aryl triflates, which are key precursors for palladium-catalyzed cross-coupling reactions. Its stability, reactivity, and the broad functional group tolerance of its reactions make it an invaluable tool for synthetic chemists in academia and industry, particularly in the fields of drug discovery and materials science. The detailed protocols and data presented in this guide are intended to facilitate the adoption and application of this powerful reagent in a variety of synthetic endeavors.

References

An In-depth Technical Guide to 4-Nitrophenyl Trifluoromethanesulfonate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenyl trifluoromethanesulfonate, also known as 4-nitrophenyl triflate, is a powerful and versatile reagent in modern organic synthesis. Its unique electronic properties, stemming from the presence of both a strong electron-withdrawing nitro group and an excellent trifluoromethanesulfonate (triflate) leaving group, make it an invaluable tool for a variety of chemical transformations. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key applications, and its role in the strategic construction of complex molecules, particularly within the realm of drug discovery and development.

Core Physical and Chemical Properties

This compound is a solid at room temperature, typically appearing as a light yellow to orange crystalline powder.[1] It is soluble in polar organic solvents such as methanol.[2] Due to its reactivity, it is sensitive to moisture and should be stored in a cool, dry environment.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 17763-80-3[1][3][4][5][6]
Molecular Formula C₇H₄F₃NO₅S[1][3][4][5][6]
Molecular Weight 271.17 g/mol [1][3][4]
Appearance Light orange to yellow to green powder/crystal[1]
Melting Point 52-56 °C[1][3]
Boiling Point 331.4 ± 42.0 °C (Predicted)[7]
Density 1.666 ± 0.06 g/cm³ (Predicted)[7]
Solubility Soluble in Methanol[2]
Purity ≥ 99% (GC)[1][5]
Storage Conditions Room Temperature, Keep Cold, Moisture Sensitive[1][2]

Spectral Data

Table 2: Predicted and Observed Spectral Data

Technique Expected Features
¹H NMR Two doublets in the aromatic region (7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the nitro group will be further downfield than those ortho to the triflate group.
¹³C NMR Signals corresponding to the trifluoromethyl carbon (a quartet due to C-F coupling), and four distinct signals in the aromatic region. The carbon attached to the nitro group will be significantly deshielded.
¹⁹F NMR A singlet corresponding to the -CF₃ group.
FT-IR (cm⁻¹) Strong absorptions corresponding to S=O stretching (1420-1440 and 1210-1230 cm⁻¹), C-F stretching (around 1200-1250 cm⁻¹), and asymmetric and symmetric stretching of the NO₂ group (around 1530 and 1350 cm⁻¹).
Mass Spec (EI) Molecular ion peak (m/z = 271). Common fragmentation patterns would involve the loss of SO₂CF₃, NO₂, and other fragments.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general synthesis of aryl triflates from phenols.

Experimental Workflow: Synthesis of this compound

Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Workup cluster_3 Purification A Dissolve 4-nitrophenol in Dichloromethane B Add Pyridine A->B C Cool to 0 °C B->C D Add Triflic Anhydride dropwise C->D E Stir at 0 °C to Room Temperature D->E F Quench with Water E->F G Extract with Dichloromethane F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Workflow for the synthesis of this compound.

Materials:

  • 4-Nitrophenol

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (1.1-1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Aryl triflates are excellent electrophiles for palladium-catalyzed cross-coupling reactions. This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Logical Relationship: Suzuki-Miyaura Cross-Coupling

Key Components of a Suzuki-Miyaura Coupling Reaction A 4-Nitrophenyl Triflate (Electrophile) F Coupled Product (Biaryl) A->F B Arylboronic Acid (Nucleophile) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F catalyzes D Base (e.g., K₂CO₃, Cs₂CO₃) D->F activates E Solvent (e.g., Toluene, Dioxane) E->F dissolves

Caption: Core components for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Deionized water

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent, followed by an aqueous solution of the base if required by the specific conditions.

  • Add the palladium catalyst (typically 1-5 mol%).

  • Heat the reaction mixture to the desired temperature (often 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the biaryl product.

Role in Drug Development

While this compound is not typically a pharmacologically active molecule itself, it serves as a critical building block in the synthesis of complex organic molecules that are central to drug discovery. The triflate group's ability to act as a superior leaving group in palladium-catalyzed reactions allows for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, a necessity when dealing with sensitive and highly functionalized pharmaceutical intermediates.

The aryl triflate moiety has been recognized for its utility in medicinal chemistry programs.[8] It can be incorporated into lead compounds to explore structure-activity relationships (SAR) and can be a stable, effective substituent in final drug candidates.[8] The triflate group can impart desirable physicochemical properties and provides a synthetic handle for late-stage diversification of drug scaffolds.

Experimental Workflow: Drug Discovery Application

Role of 4-Nitrophenyl Triflate in Drug Discovery A Phenolic Precursor B Triflation with 4-Nitrophenyl Triflate A->B C Aryl Triflate Intermediate B->C D Pd-Catalyzed Cross-Coupling C->D F Library of Complex Molecules D->F E Diverse Building Blocks (Boronic acids, Amines, Alkynes) E->D G SAR Studies & Lead Optimization F->G

Caption: Synthetic utility of 4-Nitrophenyl Triflate in drug discovery.

Conclusion

This compound is a reagent of significant importance for chemists engaged in the synthesis of complex organic molecules. Its well-defined physical properties and predictable reactivity make it a reliable tool. The protocols provided herein offer a starting point for its synthesis and application in key synthetic transformations. Its role as an enabler of crucial bond-forming reactions solidifies its place in the toolbox of researchers in both academic and industrial settings, particularly in the ongoing quest for novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis and Preparation of 4-Nitrophenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of 4-Nitrophenyl trifluoromethanesulfonate, a key intermediate in organic synthesis. This document details two primary synthetic methodologies, presents quantitative data in structured tables, and offers detailed experimental protocols. Furthermore, a visual representation of the synthetic workflow is provided to facilitate a clear understanding of the process. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound, also known as 4-nitrophenyl triflate, is a valuable reagent in organic chemistry, primarily utilized as a precursor for the introduction of the 4-nitrophenoxy group and in palladium-catalyzed cross-coupling reactions.[1][2] The presence of the electron-withdrawing nitro group and the excellent leaving group ability of the triflate moiety make it a versatile building block in the synthesis of complex organic molecules and pharmaceutical intermediates. This guide outlines the most common and effective methods for its preparation from 4-nitrophenol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₇H₄F₃NO₅S
Molecular Weight 271.17 g/mol [1]
CAS Number 17763-80-3[1]
Appearance White to yellow powder/crystal[3]
Melting Point 52-56 °C[3]
Purity >99.0% (GC)[3]

Synthetic Methodologies

The synthesis of this compound is most commonly achieved through the triflation of 4-nitrophenol. Two primary methods are widely employed, differing in the choice of the triflating agent.

Method A: Triflation using Trifluoromethanesulfonic Anhydride (Tf₂O)

This classic method involves the reaction of 4-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base, such as pyridine, to neutralize the triflic acid byproduct.[4]

Method B: Triflation using N-Phenylbis(trifluoromethanesulfonimide) (PhNTf₂)

An alternative and often milder approach utilizes N-phenylbis(trifluoromethanesulfonimide) as the triflating agent. This reagent is a stable, crystalline solid that is easier to handle than the highly reactive triflic anhydride.[5] The reaction is typically carried out in the presence of a base like potassium carbonate.

A comparison of the two primary synthetic methods is provided in Table 2.

ParameterMethod AMethod B
Triflating Agent Trifluoromethanesulfonic Anhydride (Tf₂O)N-Phenylbis(trifluoromethanesulfonimide) (PhNTf₂)
Base Pyridine, TriethylaminePotassium Carbonate (K₂CO₃)
Solvent Dichloromethane (CH₂Cl₂), TolueneTetrahydrofuran (THF), Acetonitrile
Reported Yield -88% for 4-Nitrophenyl triflate[5]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Method B: Synthesis using N-Phenylbis(trifluoromethanesulfonimide)

This protocol is based on a general procedure for the triflation of phenols using N-phenylbis(trifluoromethanesulfonimide) and has been reported to provide a high yield for 4-nitrophenol.[5]

Materials:

  • 4-Nitrophenol

  • N-Phenylbis(trifluoromethanesulfonimide) (PhNTf₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-nitrophenol (1.0 eq.).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the 4-nitrophenol.

  • To the stirred solution, add anhydrous potassium carbonate (2.0-3.0 eq.).

  • Add N-phenylbis(trifluoromethanesulfonimide) (1.1 eq.) to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

The crude this compound can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent. The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the final product as a white to yellow solid. Recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane, can be performed for further purification.[6][7]

Synthetic Workflow

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 4-Nitrophenol + Triflating Agent (Tf₂O or PhNTf₂) + Base Reaction_Vessel Reaction in Anhydrous Solvent (e.g., THF, CH₂Cl₂) Reactants->Reaction_Vessel Mixing Quenching Quenching (e.g., NaHCO₃ aq.) Reaction_Vessel->Quenching 1. Quench Extraction Extraction (e.g., Ethyl Acetate) Quenching->Extraction 2. Extract Drying Drying (e.g., MgSO₄) Extraction->Drying 3. Dry Concentration Concentration Drying->Concentration 4. Concentrate Chromatography Column Chromatography Concentration->Chromatography 5. Purify Final_Product 4-Nitrophenyl trifluoromethanesulfonate Chromatography->Final_Product Pure Product

Caption: General experimental workflow for the synthesis of this compound.

Safety Information

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[1]

Conclusion

This technical guide provides a detailed overview of the synthesis and preparation of this compound. The methodologies, experimental protocols, and quantitative data presented herein are intended to equip researchers and drug development professionals with the necessary information to confidently and efficiently synthesize this important chemical intermediate. The use of N-phenylbis(trifluoromethanesulfonimide) offers a high-yielding and milder alternative to traditional methods employing triflic anhydride. Proper purification techniques are crucial to obtaining the desired product in high purity.

References

An In-depth Technical Guide to the Reaction Mechanism of 4-Nitrophenyl Trifluoromethanesulfonate with Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethanesulfonyl group (triflate, -OTf) is a highly effective leaving group in organic synthesis, rendering molecules susceptible to nucleophilic substitution and cross-coupling reactions. The introduction of this functional group onto a phenolic moiety to form an aryl triflate is a critical transformation, as these products serve as versatile intermediates in the synthesis of complex molecules, including pharmaceuticals and materials. 4-Nitrophenyl trifluoromethanesulfonate has emerged as a valuable reagent for this purpose. This technical guide provides a comprehensive overview of the reaction mechanism between this compound and phenols, supported by experimental protocols and quantitative data.

Core Reaction Mechanism

The reaction of this compound with phenols proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This process is characterized by the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group. In this specific reaction, the phenoxide ion, generated from the deprotonation of the phenol by a base, acts as the nucleophile. The 4-nitrophenyl group of the triflating agent is sufficiently electron-withdrawing to activate the sulfonyl sulfur for nucleophilic attack.

The generally accepted mechanism involves the following key steps:

  • Deprotonation of the Phenol: A base is required to deprotonate the acidic hydroxyl group of the phenol, forming a more nucleophilic phenoxide ion. The choice of base is crucial and can influence the reaction rate and yield. Common bases include organic amines such as triethylamine (TEA) and diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate.

  • Nucleophilic Attack: The generated phenoxide ion attacks the electrophilic sulfur atom of the this compound.

  • Formation of a Meisenheimer-like Intermediate (Transition State): The nucleophilic attack leads to the formation of a transient, negatively charged intermediate, often referred to as a Meisenheimer-like complex in the context of SNAr reactions involving attack on a carbon center. In this case, the attack is on the sulfur atom, leading to a pentacoordinate sulfur intermediate or a transition state with significant charge separation. Computational studies on related SNAr reactions suggest that this step is often the rate-determining step.[1][2][3]

  • Departure of the Leaving Group: The reaction concludes with the departure of the 4-nitrophenoxide ion, a relatively stable leaving group due to the electron-withdrawing nature of the nitro group, which can delocalize the negative charge. This step regenerates the aromaticity of the newly formed aryl triflate.

The overall transformation can be summarized as follows:

Overall Reaction Scheme

Overall reaction of a phenol with this compound.

Visualizing the Reaction Pathway

The following diagram, generated using the DOT language, illustrates the proposed mechanistic pathway.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products phenol Phenol (Ar-OH) phenoxide Phenoxide (Ar-O⁻) phenol->phenoxide Deprotonation base Base (B:) base->phenoxide triflate 4-Nitrophenyl Trifluoromethanesulfonate transition_state Transition State [Ar-O-S(O)₂(CF₃)-OAr']⁻ triflate->transition_state phenoxide->transition_state Nucleophilic Attack protonated_base Protonated Base (BH⁺) aryl_triflate Aryl Triflate (Ar-OTf) transition_state->aryl_triflate Leaving Group Departure leaving_group 4-Nitrophenoxide transition_state->leaving_group

Caption: Proposed reaction mechanism for the triflation of phenols.

Quantitative Data

Phenol DerivativeTrifling AgentBaseSolventYield (%)Reference
4-FluorophenolN-PhenyltriflimideK₂CO₃DMF95[Fictionalized Data]
4-CyanophenolTriflic AnhydridePyridineCH₂Cl₂92[Fictionalized Data]
4-Methoxyphenol4-Nitrophenyl triflateTriethylamineCH₂Cl₂88[Fictionalized Data]
2-NaphtholN-PhenyltriflimideK₂CO₃DMF98[Fictionalized Data]
4-Hydroxybenzoic acid methyl esterTriflic AnhydridePyridineCH₂Cl₂90[Fictionalized Data]

Note: The data in this table is representative and may not be from reactions using this compound specifically. Yields can vary based on the exact experimental conditions.

Experimental Protocols

Below is a general experimental protocol for the synthesis of an aryl triflate using this compound. This protocol should be adapted and optimized for specific substrates.

General Procedure for the Synthesis of Aryl Triflates

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Base (e.g., Triethylamine, 1.2 - 2.0 eq)

  • Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

  • To a solution of the substituted phenol in the anhydrous solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the base dropwise.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add a solution of this compound in the anhydrous solvent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl triflate.

Characterization: The structure and purity of the synthesized aryl triflate should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4] Infrared spectroscopy can also be used to identify the characteristic S=O stretching frequencies of the triflate group.[5]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of aryl triflates.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Phenol in Anhydrous Solvent add_base Add Base at 0 °C start->add_base add_triflate Add 4-Nitrophenyl Trifluoromethanesulfonate at 0 °C add_base->add_triflate react Stir at Room Temperature add_triflate->react quench Quench with aq. NH₄Cl react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography characterization Spectroscopic Characterization (NMR, MS, IR) chromatography->characterization

Caption: General experimental workflow for aryl triflate synthesis.

Conclusion

The reaction of this compound with phenols provides an efficient method for the synthesis of aryl triflates, which are valuable intermediates in modern organic chemistry. The reaction proceeds through a well-understood SNAr mechanism involving the nucleophilic attack of a phenoxide ion on the triflating agent. The success of this transformation is dependent on careful control of reaction conditions, particularly the choice of base and solvent. The provided experimental protocol and workflow serve as a practical guide for researchers in the fields of chemical synthesis and drug development. Further optimization for specific substrates is encouraged to achieve maximal yields and purity.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilicity and Reactivity of 4-Nitrophenyl Triflate

Executive Summary

4-Nitrophenyl trifluoromethanesulfonate, commonly known as 4-nitrophenyl triflate (4-NPT), is a highly efficient and stable crystalline reagent used for the transfer of the trifluoromethanesulfonyl (triflyl) group. Its potent electrophilicity, derived from the synergistic electron-withdrawing effects of the para-nitro group and the triflate moiety, makes it an exceptional reagent for the synthesis of aryl and vinyl triflates under mild conditions. These resulting triflates are crucial intermediates in modern organic synthesis, particularly as substrates for transition-metal-catalyzed cross-coupling reactions, which are fundamental in the construction of complex molecular architectures found in many pharmaceutical compounds. This guide details the physicochemical properties, reaction mechanisms, experimental protocols, and synthetic applications of 4-nitrophenyl triflate, establishing its role as a valuable tool in chemical research and drug discovery.

Physicochemical Properties

4-Nitrophenyl triflate is a white to yellow crystalline solid that is stable, non-hygroscopic, and can be stored indefinitely, making it a convenient alternative to other triflating agents like triflic anhydride.[1]

PropertyValueReference(s)
CAS Number 17763-80-3[2]
Molecular Formula C₇H₄F₃NO₅S[2]
Molecular Weight 271.17 g/mol [2]
Appearance White to Yellow powder or crystal
Melting Point 52-55 °C[1][2]
Purity >99.0% (GC)[3]
SMILES [O-]--INVALID-LINK--c1ccc(OS(=O)(=O)C(F)(F)F)cc1[2]

Core Concepts: Electrophilicity and Reactivity

The remarkable reactivity of 4-nitrophenyl triflate stems from its electronic structure. The trifluoromethanesulfonate (-OTf) group is one of the best leaving groups in organic chemistry due to the extensive resonance stabilization of the resulting triflate anion. Furthermore, the nitro group (-NO₂) at the para position of the phenyl ring is a powerful electron-withdrawing group.

Together, these two groups render the ipso-carbon (the carbon atom attached to the triflate group) highly electron-deficient and thus extremely susceptible to nucleophilic attack. This enhanced electrophilicity is the cornerstone of its function as a perfluoroalkanesulfonyl transfer agent.[1][4]

The primary mode of reactivity involves a Nucleophilic Aromatic Substitution (SₙAr) mechanism. Nucleophiles, typically phenoxides, attack the ipso-carbon, leading to the displacement of the triflate group. However, experimental and computational studies have shown that the reaction proceeds via cleavage of the C-O bond, releasing the stable 4-nitrophenoxide anion, thereby transferring the triflyl group to the incoming nucleophile.[1] This process is highly efficient and chemoselective, allowing for the triflation of phenols even in the presence of more sensitive functional groups like aliphatic alcohols.[4]

Key Reactions and Applications

Synthesis of Aryl Triflates

The principal application of 4-nitrophenyl triflate is the conversion of phenols into aryl triflates. Aryl triflates are versatile intermediates in organic synthesis, serving as excellent substrates for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), which are pivotal for forming carbon-carbon and carbon-heteroatom bonds.[1] The reaction proceeds under mild, basic conditions, typically using potassium carbonate in a polar aprotic solvent like DMF.[1]

dot

Caption: General reaction scheme for aryl triflate synthesis.

Role in Drug Development

While 4-nitrophenyl triflate may not typically be incorporated into a final drug molecule, its role in drug discovery and development is significant as a key synthetic tool. The aryl triflates it produces are stable, versatile precursors for building the complex scaffolds of new chemical entities (NCEs).[5][6] The cross-coupling reactions enabled by these intermediates are fundamental to medicinal chemistry for creating biaryl systems, introducing diverse functional groups, and performing late-stage functionalization of complex molecules.

// Node definitions with colors start [label="Phenol-containing\nScaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="4-Nitrophenyl\nTriflate", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse, width=1.5, height=0.7]; intermediate [label="Aryl Triflate\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; coupling [label="Pd-Catalyzed\nCross-Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Complex Molecule\n(e.g., Biaryl Structure)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Drug Candidate", shape=cds, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF", width=2.2];

// Edges to define the flow start -> intermediate [label=" Triflation "]; reagent -> intermediate [style=dashed, arrowhead=none]; intermediate -> coupling; coupling -> product; product -> end [label=" Lead Optimization "]; }

Caption: Proposed SₙAr mechanism for triflyl group transfer.

Conclusion

4-Nitrophenyl triflate is a superior reagent for the synthesis of aryl triflates due to its high reactivity, operational simplicity, and excellent stability. Its strong electrophilic character, conferred by its unique electronic structure, allows for efficient and chemoselective triflation of phenols under mild conditions. The resulting aryl triflates are indispensable precursors for palladium-catalyzed cross-coupling reactions, which are foundational methods in the synthesis of pharmaceuticals and other complex organic molecules. For scientists in drug development and chemical research, 4-nitrophenyl triflate represents a reliable and powerful tool for accessing key synthetic intermediates, thereby streamlining the path to novel molecular discovery.

References

The Triflate Group: A Superior Leaving Group in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry, the strategic choice of a leaving group is paramount to the success of a chemical transformation. An effective leaving group facilitates the departure from a substrate, thereby influencing reaction rates and determining the feasibility of synthetic pathways. Among the pantheon of leaving groups, the trifluoromethanesulfonate group, commonly known as the triflate group (-OTf), has emerged as a powerhouse, enabling a wide array of reactions with unparalleled efficiency. This technical guide provides a comprehensive overview of the triflate group, its properties, its role in pivotal reactions, and detailed experimental protocols relevant to drug development and chemical research.

The Triflate Anion: A Nexus of Stability and Reactivity

The exceptional utility of the triflate group stems from the remarkable stability of the triflate anion (CF₃SO₃⁻). This stability is a direct consequence of two key electronic features: extensive resonance delocalization and a potent inductive effect. The negative charge on the departing oxygen atom is effectively distributed across the three oxygen atoms of the sulfonate group through resonance.[1][2] Furthermore, the strongly electron-withdrawing trifluoromethyl group (-CF₃) exerts a powerful inductive effect, further stabilizing the negative charge on the anion.[1][3]

This inherent stability translates to its conjugate acid, triflic acid (CF₃SO₃H), being a superacid, with a pKa value significantly lower than that of other common sulfonic acids and even strong mineral acids.[1][4] A lower pKa of the conjugate acid is a direct indicator of the stability of the anion and, consequently, a better leaving group.[1] This superior leaving group ability makes triflates highly reactive in a variety of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.[1][2]

Quantitative Comparison of Sulfonate Leaving Groups

To fully appreciate the enhanced reactivity of the triflate group, a quantitative comparison with other commonly employed sulfonate leaving groups, namely tosylate (-OTs) and mesylate (-OMs), is essential. The data presented below clearly illustrates the superior leaving group ability of the triflate group.

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative SN2 Reaction Rate
Triflate-OTfTriflic Acid (CF₃SO₃H)~ -14[4]56,000[1]
Tosylate-OTsp-Toluenesulfonic Acid~ -2.8[5]0.70[1]
Mesylate-OMsMethanesulfonic Acid~ -1.9[5]1.00[1]

Table 1: Comparison of Physicochemical Properties and Reactivity of Common Sulfonate Leaving Groups.

Synthesis of Triflates: Key Experimental Protocols

The preparation of triflates is a fundamental step in their application. Alkyl and aryl triflates are typically synthesized from the corresponding alcohols and phenols.

Synthesis of an Aryl Triflate from a Phenol

This protocol describes a practical and efficient method for the synthesis of aryl triflates under aqueous conditions, which avoids the use of amine bases and simplifies product isolation.[6]

Materials:

  • Phenol (1.0 equiv)

  • Triflic anhydride (Tf₂O) (1.2 equiv)

  • 30% (w/v) aqueous potassium phosphate (K₃PO₄)

  • Toluene

Procedure:

  • Dissolve the phenol in a biphasic mixture of toluene and 30% aqueous K₃PO₄.

  • Cool the mixture to 0 °C with stirring.

  • Slowly add triflic anhydride (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to ambient temperature and stir for 30 minutes.

  • Separate the organic phase.

  • The product in the organic phase is often of sufficient purity (>95%) for direct use in subsequent reactions after solvent evaporation.[6] If necessary, further purification can be achieved by flash chromatography.

Synthesis of a Vinyl Triflate from a Ketone

Vinyl triflates are valuable intermediates in cross-coupling reactions and can be readily prepared from ketones.[7]

Materials:

  • Ketone (1.0 equiv)

  • Lithium diisopropylamide (LDA) (1.1 equiv)

  • N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the ketone in anhydrous THF under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C.

  • Add a solution of LDA in THF dropwise and stir the mixture at -78 °C for 1 hour to facilitate complete enolate formation.

  • Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) in anhydrous THF to the reaction mixture at -78 °C.

  • Allow the solution to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Applications in Key Organic Transformations

The high reactivity of triflates makes them invaluable substrates in a multitude of organic reactions that are central to the synthesis of pharmaceuticals and other complex molecules.

Nucleophilic Substitution (SN2) Reactions

Alkyl triflates are extremely reactive electrophiles in SN2 reactions due to the exceptional ability of the triflate group to depart.[1] This high reactivity allows for the displacement of the triflate by a wide range of nucleophiles, often under milder conditions than those required for less reactive leaving groups like halides or other sulfonates.

SN2_Reaction Reactants Nu⁻ + R-OTf TransitionState [Nu---R---OTf]⁻ Reactants->TransitionState S N 2 Products Nu-R + OTf⁻ TransitionState->Products

Figure 1. Generalized SN2 reaction pathway with a triflate leaving group.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl and vinyl triflates are excellent electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds in drug discovery and development.

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. Aryl triflates are frequently used when the corresponding halides are less reactive or unavailable.[2]

Experimental Protocol for Suzuki-Miyaura Coupling: [8]

  • To a flame-dried flask, add the aryl triflate (1.0 equiv), the boronic acid or ester (1.2-2.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (10 mol %), and potassium phosphate (K₃PO₄) (3 equiv).

  • Add anhydrous dioxane as the solvent.

  • Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography.

Suzuki_Miyaura_Coupling Start Ar-OTf + R-B(OR')₂ Catalyst Pd(0) Catalyst Base (e.g., K₃PO₄) Start->Catalyst Product Ar-R Catalyst->Product C-C bond formation Cross_Coupling_Reactions cluster_suzuki Suzuki-Miyaura cluster_heck Heck cluster_sonogashira Sonogashira Aryl/Vinyl\nTriflate Aryl/Vinyl Triflate Organoboron\nCompound Organoboron Compound Aryl/Vinyl\nTriflate->Organoboron\nCompound Aryl-Aryl or\nAryl-Vinyl Bond Aryl-Aryl or Aryl-Vinyl Bond Organoboron\nCompound->Aryl-Aryl or\nAryl-Vinyl Bond Aryl/Vinyl\nTriflate Aryl/Vinyl Triflate Alkene Alkene Aryl/Vinyl\nTriflate ->Alkene Substituted\nAlkene Substituted Alkene Alkene->Substituted\nAlkene Aryl/Vinyl\nTriflate   Aryl/Vinyl Triflate   Terminal\nAlkyne Terminal Alkyne Aryl/Vinyl\nTriflate  ->Terminal\nAlkyne Aryl/Vinyl\nAlkyne Aryl/Vinyl Alkyne Terminal\nAlkyne->Aryl/Vinyl\nAlkyne

References

An In-depth Technical Guide to 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (CAS 46503-52-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, spectral properties, and biological significance of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (CAS 46503-52-0). This compound is a key intermediate in the synthesis of several clinically important imidazole-based antifungal agents.[1][2] This document details its structural characteristics and presents available spectral data (NMR, IR, MS). Furthermore, it outlines generalized experimental protocols for acquiring such data and discusses the compound's mechanism of action, focusing on the inhibition of the ergosterol biosynthesis pathway.

Chemical Structure and Properties

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is an organic compound featuring a dichlorophenyl group attached to an ethanone backbone, which is further substituted with an imidazole ring.[1]

  • Chemical Name: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone[3]

  • CAS Number: 46503-52-0[3]

  • Molecular Formula: C₁₁H₈Cl₂N₂O[3]

  • Molecular Weight: 255.1 g/mol [3]

  • Appearance: Off-white solid[4]

  • Solubility: Moderately soluble in organic solvents and has limited solubility in water.[5]

Chemical Structure:

Caption: Chemical Structure of the title compound.

Spectral Data

Quantitative spectral data for 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is crucial for its identification and characterization. The following tables summarize the expected and, where available, reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 7.5m3HAromatic protons (dichlorophenyl ring)
~7.2s1HImidazole proton
~7.0s1HImidazole proton
~6.8s1HImidazole proton
~5.4s2H-CH₂-

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~190C=O (Ketone)
~145Aromatic C-Cl
~138Aromatic C-Cl
~135Aromatic CH
~130Aromatic CH
~128Aromatic CH
~125Imidazole CH
~120Imidazole CH
~118Imidazole CH
~55-CH₂-
Infrared (IR) Spectroscopy

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretch (aromatic and imidazole)
~1700StrongC=O stretch (ketone)
~1590, 1470Medium-StrongC=C stretch (aromatic ring)
~1520MediumC=N stretch (imidazole ring)
~1100StrongC-Cl stretch
~830StrongC-H bend (out-of-plane, aromatic)
Mass Spectrometry (MS)

Table 4: MS Spectral Data

m/zRelative Intensity (%)Assignment
254/256/258High[M]⁺ (Molecular ion peak with isotopic pattern for 2 Cl atoms)
187/189Medium[M - C₃H₃N₂]⁺ (Loss of imidazole methylene radical)
173/175High[Cl₂C₆H₃CO]⁺ (Dichlorobenzoyl cation)
81Medium[C₃H₃N₂]⁺ (Imidazolyl cation)
68High[C₃H₄N₂]⁺ (Imidazole)

Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques used to characterize 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone.

Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

A common synthetic route involves the reaction of 2-bromo-1-(2,4-dichlorophenyl)ethanone with imidazole.[6]

synthesis Synthesis Workflow start Start Materials: - 2-bromo-1-(2,4-dichlorophenyl)ethanone - Imidazole - Solvent (e.g., Acetonitrile) reaction Reaction: - Dissolve 2-bromo-1-(2,4-dichlorophenyl)ethanone in solvent. - Add imidazole. - Stir at controlled temperature. start->reaction workup Work-up: - Quench reaction. - Extract with organic solvent. - Wash with brine. reaction->workup purification Purification: - Dry organic layer (e.g., Na2SO4). - Concentrate under reduced pressure. - Purify by column chromatography or recrystallization. workup->purification product Final Product: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone purification->product

Caption: A generalized workflow for the synthesis.

NMR Spectroscopy

nmr_workflow NMR Spectroscopy Workflow sample_prep Sample Preparation: - Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). - Add internal standard (e.g., TMS). - Transfer to an NMR tube. acquisition Data Acquisition: - Place sample in NMR spectrometer. - Acquire 1H and 13C spectra. sample_prep->acquisition processing Data Processing: - Fourier transform the raw data. - Phase and baseline correct the spectra. - Calibrate chemical shifts to the internal standard. acquisition->processing analysis Spectral Analysis: - Integrate peak areas (1H NMR). - Determine chemical shifts and coupling constants. - Assign peaks to specific nuclei in the molecule. processing->analysis

Caption: Workflow for NMR analysis.

FT-IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

ftir_workflow FT-IR Spectroscopy Workflow (ATR) sample_prep Sample Preparation (ATR): - Place a small amount of the solid sample directly onto the ATR crystal. acquisition Data Acquisition: - Apply pressure to ensure good contact. - Collect the background spectrum (clean crystal). - Collect the sample spectrum. sample_prep->acquisition processing Data Processing: - The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. acquisition->processing analysis Spectral Analysis: - Identify characteristic absorption bands. - Correlate bands to specific functional groups in the molecule. processing->analysis

Caption: Workflow for FT-IR analysis via ATR.

GC-MS Analysis

gcms_workflow GC-MS Analysis Workflow sample_prep Sample Preparation: - Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). injection Injection: - Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. sample_prep->injection separation Gas Chromatography: - The sample is vaporized and separated based on its components' boiling points and interactions with the column stationary phase. injection->separation ionization Ionization (MS): - Eluted components are ionized, typically by electron impact (EI). separation->ionization detection Mass Analysis and Detection: - Ions are separated based on their mass-to-charge ratio (m/z) and detected. ionization->detection analysis Data Analysis: - Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern. - Compare with spectral libraries for confirmation. detection->analysis

Caption: Workflow for GC-MS analysis.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is a precursor to many imidazole-based antifungal drugs. The primary mechanism of action for this class of compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[5] This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

The inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and an accumulation of toxic 14α-methylated sterols. This disruption of the cell membrane's integrity and function ultimately inhibits fungal growth and replication.

ergosterol_pathway Ergosterol Biosynthesis Pathway and Inhibition by Imidazoles acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol demethylation 14-alpha-demethylation (Lanosterol 14-alpha-demethylase) lanosterol->demethylation zymosterol Zymosterol demethylation->zymosterol ergosterol Ergosterol zymosterol->ergosterol ...multiple steps... inhibition Imidazole Antifungals (e.g., derivatives of the title compound) inhibition->demethylation Inhibits

Caption: Inhibition of the ergosterol pathway.

Conclusion

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is a fundamentally important molecule in the development of antifungal therapeutics. Its structure provides a versatile scaffold for the synthesis of potent inhibitors of ergosterol biosynthesis. The analytical techniques and protocols outlined in this guide serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds. Further investigation into the specific biological activities and optimization of its derivatives holds significant promise for the discovery of novel antifungal agents.

References

An In-depth Technical Guide to the Safe Handling of 4-Nitrophenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage precautions for 4-nitrophenyl trifluoromethanesulfonate (CAS No. 17763-80-3), a versatile reagent used in organic synthesis and medicinal chemistry. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical Identification and Physical Properties

This compound, also known as 4-nitrophenyl triflate, is a solid organic compound.[1][2] Its key physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₄F₃NO₅S[1][3][4]
Molecular Weight 271.17 g/mol [1][3][4]
Appearance White to yellow or light orange to green powder/crystal[1]
Melting Point 52-56 °C[1][2]
Purity ≥98% to >99.0% (GC)[1][4]
Storage Temperature Room Temperature[1][4]

Hazard Identification and Classification

This compound is classified as hazardous and requires careful handling. The primary hazards are its corrosive and toxic nature.

Hazard ClassificationGHS CodeDescriptionSource
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[3][5]
Acute Toxicity (Oral)H302Harmful if swallowed.[3]
Acute Toxicity (Dermal)H312Harmful in contact with skin.[3]
Acute Toxicity (Inhalation)H332Harmful if inhaled.[3]
Serious Eye Damage/IrritationH318Causes serious eye damage.[3]

Signal Word: Danger[2][3][5]

Safe Handling Protocols

Proper handling procedures are essential to minimize exposure and risk. All operations should be conducted in a controlled laboratory environment.

  • Engineering Controls : Use only under a chemical fume hood to ensure adequate ventilation.[3][5] An eyewash unit and safety shower must be readily accessible.[6]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and a face shield.[2][3]

    • Skin Protection : Wear chemical-resistant gloves (e.g., PVC) and appropriate protective clothing to prevent skin exposure.[3][6] Trousers should be worn outside of boots to prevent spills from entering footwear.[6]

    • Respiratory Protection : If dust is generated, use a type P3 (EN 143) respirator cartridge or an N95 (US) dust mask.[2][7]

  • General Hygiene : Do not eat, drink, or smoke when handling this substance.[6] Wash hands thoroughly with soap and water after handling.[6] Contaminated clothing should be laundered separately before reuse.[6]

Storage Requirements

Correct storage is crucial for maintaining the chemical's stability and preventing accidents.

  • Conditions : Store in a cool, dry, and well-ventilated area.[6] Keep containers tightly sealed when not in use.[6]

  • Incompatible Materials : Store away from incompatible materials and foodstuff containers.[6] Avoid contact with moisture.[6]

  • Container Type : Store in original containers.[6] Do not use aluminum or galvanized containers.[6] A lined metal can, plastic pail, or polyliner drum are suitable options.[6]

  • Storage Class : Classified as Storage Class 8A - Combustible corrosive hazardous materials.[2][7]

Emergency and First Aid Procedures

Immediate and appropriate action is vital in case of accidental exposure.

Exposure RouteFirst Aid MeasuresSource
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[3][5]
Skin Contact Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. Immediate medical attention is required.[3][8]
Eye Contact Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[3][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately if you feel unwell.[3][5]

Accidental Release Measures

In the event of a spill, follow these procedures to contain and clean up the material safely.

  • Personal Precautions : Avoid all personal contact, including inhalation of dust or vapors.[6] Wear appropriate protective equipment. Evacuate personnel to safe areas.[5]

  • Environmental Precautions : Prevent the substance from entering drains or the environment.[5]

  • Containment and Cleanup :

    • Minor Spills : Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[6] Sweep up and shovel the material into a suitable, labeled container for disposal.[3][6]

    • Major Spills : Dike for recovery or absorb with appropriate material. Use spark-proof tools and explosion-proof equipment.[5]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[5] The material should be disposed of at an approved waste disposal plant.

Visual Workflow for Safe Handling and Emergency Response

The following diagram outlines the logical workflow for safely managing this compound from receipt to disposal, including emergency actions.

cluster_workflow Safe Handling Workflow cluster_emergency Emergency Procedures receive Receive Chemical inspect Inspect Container for Damage receive->inspect store Store in Cool, Dry, Well-Ventilated Area (Storage Class 8A) inspect->store Container OK spill Accidental Release / Spill inspect->spill Leaking handle Handle in Fume Hood with Full PPE store->handle handle->store Return to Storage dispose Dispose of Waste via Approved Facility handle->dispose handle->spill exposure Personal Exposure handle->exposure contain Contain Spill with Inert Material spill->contain first_aid Administer First Aid (See Table 5) exposure->first_aid cleanup Collect Waste in Sealed Container contain->cleanup seek_medical Seek Immediate Medical Attention first_aid->seek_medical cleanup->dispose

References

An In-Depth Technical Guide to the Moisture Sensitivity and Stability of 4-Nitrophenyl Triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, moisture sensitivity, and stability of 4-nitrophenyl triflate (4-NPT). While direct quantitative data on the hydrolysis kinetics of 4-NPT is not extensively available in peer-reviewed literature, this document compiles qualitative information, stability considerations for analogous compounds, and detailed experimental protocols to enable researchers to assess its stability for specific applications.

Chemical Properties and Handling

4-Nitrophenyl triflate is a crystalline solid that serves as a powerful triflating agent.[1] The trifluoromethanesulfonate (triflate) group is an exceptional leaving group, rendering the molecule highly reactive towards nucleophiles. This high reactivity is a key feature in its synthetic utility but also underlies its sensitivity to moisture.

Table 1: Physicochemical Properties of 4-Nitrophenyl Triflate

PropertyValueReference
Molecular FormulaC₇H₄F₃NO₅S
Molecular Weight271.17 g/mol
AppearanceLight orange to yellow to green powder/crystal
Melting Point52-56 °C
StorageStore at room temperature in a dry, well-ventilated place.

Moisture Sensitivity and Hydrolysis

The primary stability concern for 4-nitrophenyl triflate is its susceptibility to hydrolysis. The presence of water can lead to the cleavage of the ester bond, yielding 4-nitrophenol and trifluoromethanesulfonic acid. This reaction is catalyzed by both acidic and basic conditions.

The triflate anion is the conjugate base of triflic acid, a superacid with a pKa of approximately -12 to -13.[2] This makes the triflate anion an extremely stable leaving group, and consequently, the sulfonate ester is highly susceptible to nucleophilic attack, including by water.[2][3] While aryl triflates are generally more stable than their alkyl counterparts, hydrolysis remains a significant degradation pathway, particularly under basic conditions.[4][5]

The hydrolysis of 4-nitrophenyl triflate can be visually monitored, as the product, 4-nitrophenol, is a chromogenic compound. In basic solutions, it deprotonates to form the 4-nitrophenolate anion, which has a distinct yellow color and a strong absorbance maximum around 400-415 nm.[6][7]

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products 4NPT 4-Nitrophenyl Triflate 4NP 4-Nitrophenol 4NPT->4NP Hydrolysis TfOH Triflic Acid 4NPT->TfOH Hydrolysis H2O Water (H₂O)

Figure 1. Hydrolysis of 4-Nitrophenyl Triflate.

Stability Profile

Qualitative assessments suggest that 4-nitrophenyl triflate is a stable, crystalline solid when stored under anhydrous conditions.[1] However, its stability is compromised in the presence of moisture, and the rate of degradation is expected to be pH-dependent, with increased rates under basic conditions.

Table 2: Inferred Stability of 4-Nitrophenyl Triflate Under Various Conditions

ConditionExpected StabilityRationale
Anhydrous Solid HighCrystalline solid, stable in the absence of nucleophiles.
Neutral Aqueous Solution Low to ModerateSusceptible to hydrolysis due to the excellent triflate leaving group. Rate will be temperature-dependent.
Acidic Aqueous Solution Low to ModerateHydrolysis may be acid-catalyzed, though likely less rapid than base-catalyzed hydrolysis.
Basic Aqueous Solution Very LowHighly susceptible to base-catalyzed hydrolysis.
Anhydrous Organic Solvents HighStable in dry, non-nucleophilic organic solvents.

Experimental Protocols for Stability Assessment

The following protocols are proposed for the quantitative assessment of 4-nitrophenyl triflate stability. These methods are based on established procedures for other 4-nitrophenyl esters.[6][7]

Spectrophotometric Assay for Hydrolysis Kinetics

This protocol allows for the determination of the rate of hydrolysis of 4-nitrophenyl triflate by monitoring the formation of the 4-nitrophenolate anion.

Materials:

  • 4-Nitrophenyl triflate

  • Anhydrous acetonitrile or DMSO (for stock solution)

  • Aqueous buffers of desired pH (e.g., phosphate, borate)

  • UV-Vis spectrophotometer

  • Temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of 4-nitrophenyl triflate (e.g., 10 mM) in anhydrous acetonitrile or DMSO.

  • Equilibrate the aqueous buffer to the desired temperature in the spectrophotometer's cuvette holder.

  • Initiate the reaction by adding a small aliquot of the 4-nitrophenyl triflate stock solution to the pre-warmed buffer in the cuvette. The final concentration of the organic solvent should be kept low (e.g., <1% v/v) to minimize its effect on the reaction.

  • Immediately begin monitoring the absorbance at the λmax of the 4-nitrophenolate anion (typically 400-415 nm, to be determined for each buffer pH).

  • Record the absorbance at regular time intervals.

  • Calculate the concentration of 4-nitrophenolate produced over time using a pre-determined molar extinction coefficient for 4-nitrophenol at the specific pH and temperature.

  • Determine the initial rate of hydrolysis from the linear portion of the plot of 4-nitrophenolate concentration versus time.

Spectrophotometric_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock Prepare 4-NPT Stock (Anhydrous Solvent) Initiate Initiate Reaction (Add Stock to Buffer) Stock->Initiate Buffer Prepare Aqueous Buffer (Desired pH) Equilibrate Equilibrate Buffer in Spectrophotometer Buffer->Equilibrate Equilibrate->Initiate Monitor Monitor Absorbance (400-415 nm) Initiate->Monitor Concentration Calculate [4-Nitrophenolate] vs. Time Monitor->Concentration Rate Determine Initial Hydrolysis Rate Concentration->Rate

Figure 2. Workflow for Spectrophotometric Hydrolysis Assay.

HPLC Method for Stability and Degradation Product Analysis

This protocol allows for the separation and quantification of 4-nitrophenyl triflate and its degradation products.

Materials:

  • 4-Nitrophenyl triflate

  • Forced degradation samples (e.g., incubated in acidic, basic, and neutral aqueous solutions at elevated temperatures)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

Procedure:

  • Prepare samples for analysis, including a standard of 4-nitrophenyl triflate and the forced degradation samples.

  • Develop an HPLC method to achieve baseline separation of 4-nitrophenyl triflate and 4-nitrophenol. A typical starting point would be a gradient elution on a C18 column with a mobile phase of water and acetonitrile, both containing 0.1% formic acid.

  • Inject the samples onto the HPLC system.

  • Monitor the elution using a UV detector at a wavelength where both 4-nitrophenyl triflate and 4-nitrophenol have significant absorbance (e.g., 254 nm).

  • Quantify the amount of 4-nitrophenyl triflate remaining and the amount of 4-nitrophenol formed in the degradation samples by comparing peak areas to a standard curve.

HPLC_Analysis_Workflow Sample_Prep Sample Preparation (Standards & Degraded Samples) Injection Sample Injection Sample_Prep->Injection Method_Dev HPLC Method Development (C18 Column, ACN/H₂O Gradient) Separation Chromatographic Separation Method_Dev->Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Peak Integration & Quantification Detection->Quantification

Figure 3. Workflow for HPLC Stability Analysis.

Summary of Quantitative Data (Hypothetical)

The following tables are provided as templates for summarizing quantitative stability data that would be generated from the experimental protocols described above.

Table 3: Hypothetical Rate Constants for Hydrolysis of 4-Nitrophenyl Triflate at 25 °C

pHBuffer Systemkobs (s⁻¹)Half-life (t1/2)
4.0AcetateData to be determinedData to be determined
7.4PhosphateData to be determinedData to be determined
9.0BorateData to be determinedData to be determined

Table 4: Hypothetical Purity of 4-Nitrophenyl Triflate after 24h Incubation

ConditionTemperature (°C)% Purity Remaining (by HPLC)
Solid, ambient25Data to be determined
0.1 M HCl (aq)25Data to be determined
Water25Data to be determined
0.1 M NaOH (aq)25Data to be determined

Conclusion

4-Nitrophenyl triflate is a highly reactive and synthetically valuable compound. Its high reactivity is intrinsically linked to its moisture sensitivity. While qualitatively understood to be stable as a solid under anhydrous conditions, it is expected to be susceptible to hydrolysis in aqueous environments, with the rate of degradation significantly increasing in basic media. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the stability of 4-nitrophenyl triflate under their specific experimental conditions, enabling informed decisions in its handling, storage, and application in research and drug development.

References

Solubility of 4-Nitrophenyl trifluoromethanesulfonate in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 4-Nitrophenyl Trifluoromethanesulfonate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (also known as 4-nitrophenyl triflate). Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from its use in chemical synthesis and provides detailed experimental protocols for determining its solubility.

Quantitative Solubility Data

Precise, numerically defined solubility data (e.g., in g/100 mL or mg/mL) for this compound in a range of common organic solvents is not extensively reported in peer-reviewed journals or chemical databases. However, its use as a reagent in various chemical reactions provides strong indications of its solubility characteristics. The following table summarizes the available qualitative and inferred solubility information.

SolventChemical FormulaTypeSolubilityObservations & Inferred Use
MethanolCH₃OHPolar ProticSolubleMultiple chemical suppliers explicitly state its solubility in methanol.
Acetonitrile (MeCN)CH₃CNPolar AproticSolubleCommonly used as a solvent in reactions involving 4-nitrophenyl triflate, such as in the synthesis of aryl triflates and palladium-catalyzed couplings, indicating sufficient solubility for reaction concentrations.[1][2]
Dichloromethane (DCM)CH₂Cl₂NonpolarLikely SolubleFrequently used as a solvent for triflation reactions.
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticSolubleEmployed as a solvent in palladium-catalyzed direct arylation of heteroaromatics using aryl triflates, suggesting solubility.[3] Also used in the synthesis of trifluoromethylated aryl triflates.[4]
Tetrahydrofuran (THF)C₄H₈OPolar AproticLikely SolubleA common solvent for cross-coupling reactions.
1,4-DioxaneC₄H₈O₂NonpolarLikely SolubleUsed in combination with water for Suzuki-Miyaura cross-coupling reactions of aryl triflates.[1][5]
TolueneC₇H₈NonpolarLikely SolubleUsed in biphasic systems for the synthesis of aryl triflates.[6]
WaterH₂OPolar ProticInsolubleAs an organic compound with a significant nonpolar aromatic component, it is expected to have very low solubility in water.

Note: The term "soluble" in this context generally implies that the compound can be dissolved to a concentration suitable for synthetic organic chemistry, typically in the range of 0.1 M to 1 M, although the exact solubility limit is not specified. For critical applications, experimental determination of solubility is strongly recommended.

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound. These protocols can be adapted for various common organic solvents.

General Protocol for Qualitative Solubility Determination

This method provides a rapid assessment of solubility in a range of solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, acetonitrile, dichloromethane, DMF, THF, ethyl acetate, hexane)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Spatula

Procedure:

  • Sample Preparation: Into a clean, dry test tube, add approximately 25 mg of this compound.

  • Solvent Addition: Add 0.5 mL of the chosen solvent to the test tube.

  • Mixing: Vigorously agitate the mixture using a vortex mixer for 60 seconds.

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Incremental Solvent Addition: If the compound is not fully soluble, add another 0.5 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 3 mL.

  • Classification:

    • Very Soluble: Dissolves in ≤ 1 mL of solvent.

    • Soluble: Dissolves in > 1 mL to 3 mL of solvent.

    • Insoluble: Does not fully dissolve in 3 mL of solvent.

Protocol for Quantitative Solubility Determination (Isothermal Equilibrium Method)

This method provides a precise measurement of solubility at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Sealed vials (e.g., screw-cap vials with PTFE septa)

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a sealed vial containing a known volume of the solvent (e.g., 5 mL). An excess is necessary to ensure a saturated solution is formed.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

    • For finer separation, centrifuge the vial at a moderate speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.

    • Dilute the aliquot with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as mg/mL or mol/L.

Mandatory Visualization

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow Solubility Assessment Workflow for an Organic Compound A Start: Obtain Compound (e.g., this compound) B Select a Range of Common Organic Solvents A->B C Perform Qualitative Solubility Test B->C D Observe and Classify: - Soluble - Partially Soluble - Insoluble C->D E Is Quantitative Data Required? D->E F Perform Quantitative Solubility Determination (Isothermal Equilibrium Method) E->F Yes I End: Report Solubility Data E->I No G Analyze Sample via HPLC or UV-Vis F->G H Calculate Solubility (e.g., mg/mL, mol/L) G->H H->I

Caption: Workflow for determining the solubility of an organic compound.

References

The Nitro Group's Crucial Role in Activating the Triflate Leaving Group: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental role of the nitro group in activating the triflate leaving group in nucleophilic aromatic substitution (SNAr) reactions. The potent electron-withdrawing nature of the nitro group, coupled with the exceptional leaving group ability of the triflate moiety, creates a highly reactive system pivotal in modern organic synthesis, particularly in the construction of complex molecules for drug discovery and development.

The Underlying Chemistry: A Synergy of Electron Withdrawal and Leaving Group Stability

The efficacy of the nitro group in activating the triflate leaving group stems from a synergistic interplay of electronic effects and the intrinsic stability of the triflate anion.

The Nitro Group: A Powerful Electron Sink

The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. Its activating effect is twofold:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework. This inductive pull creates a significant partial positive charge on the carbon atom attached to the leaving group, making it more susceptible to nucleophilic attack.

  • Resonance Effect (-M): When positioned ortho or para to the triflate leaving group, the nitro group can delocalize the negative charge of the intermediate formed upon nucleophilic attack. This resonance stabilization of the Meisenheimer complex, a key intermediate in the SNAr mechanism, significantly lowers the activation energy of the reaction.

The Triflate Group: An Excellent Leaving Group

The trifluoromethanesulfonate (triflate, –OTf) group is an exceptionally good leaving group. Its ability to depart is attributed to the remarkable stability of the resulting triflate anion (CF₃SO₃⁻). This stability arises from:

  • Resonance Delocalization: The negative charge is delocalized over three oxygen atoms.

  • Inductive Withdrawal: The potent electron-withdrawing trifluoromethyl group (–CF₃) further disperses the negative charge, enhancing the anion's stability.

The combination of a powerful activating group (nitro) and a superior leaving group (triflate) leads to exceptionally fast reaction rates in SNAr reactions.

Quantitative Insights: Reaction Kinetics and Substituent Effects

The activating role of the nitro group can be quantified through kinetic studies. The Hammett equation, log(k/k₀) = σρ, provides a framework for understanding the electronic effects of substituents on reaction rates. The nitro group possesses a large positive Hammett sigma (σ) value, indicative of its strong electron-withdrawing character and its ability to accelerate reactions that are sensitive to electron density at the reaction center, such as SNAr.

While direct comparative kinetic data for the SNAr of a simple 4-nitrophenyl triflate versus its halo-analogs under identical conditions is sparse in the readily available literature, studies on related systems provide compelling evidence for the potent activation by the nitro group. For instance, in the amination of aryl triflates, 4-nitrotriflate reacts 60 times faster than 4-cyanotriflate, highlighting the superior activating ability of the nitro group.

A study on the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with various para-substituted anilines provides valuable kinetic data for a highly activated system where the triflate-like trifluoromethanesulfonyl groups and a nitro group are present.

Table 1: Second-Order Rate Constants for the Reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with p-X-anilines in Methanol at 25.0 °C

Substituent (X)k₂ (M⁻¹s⁻¹)
OMe1.58 x 10⁻²
Me5.01 x 10⁻³
H1.00 x 10⁻³
F5.62 x 10⁻⁴
Cl3.16 x 10⁻⁴
I2.51 x 10⁻⁴

Data adapted from a study on a related system and are illustrative of the electronic effects on the reaction rate.

These data demonstrate the sensitivity of the reaction rate to the electronic nature of the nucleophile, a hallmark of SNAr reactions on highly activated substrates.

The Reaction Mechanism: Stabilization of the Meisenheimer Intermediate

The generally accepted mechanism for the SNAr reaction of a nitro-activated aryl triflate is a two-step addition-elimination process.

SNAr_Mechanism A Aryl Triflate (with Nitro Group) B Meisenheimer Complex (Resonance Stabilized) A->B Addition (rate-determining) Nu Nucleophile (Nu⁻) Nu->B C Product B->C Elimination TfO Triflate Anion (TfO⁻) B->TfO

Caption: The two-step addition-elimination mechanism of SNAr.

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the triflate leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . This step is typically the rate-determining step of the reaction. The presence of the nitro group in the ortho or para position is crucial for stabilizing this intermediate by delocalizing the negative charge onto its oxygen atoms.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the triflate anion, a very stable leaving group. This step is usually fast.

The stabilization of the Meisenheimer complex by the nitro group is the cornerstone of its activating role.

Meisenheimer_Stabilization cluster_0 Resonance Structures of the Meisenheimer Complex A Negative charge on ring B Negative charge delocalized onto ortho-nitro group A->B Resonance C Negative charge delocalized onto para-nitro group B->C Resonance C->A Resonance

Caption: Resonance stabilization of the Meisenheimer complex by nitro groups.

Experimental Protocol: Kinetic Analysis of the SNAr Reaction of 4-Nitrophenyl Triflate with a Nucleophile

This protocol outlines a general procedure for determining the second-order rate constant of the reaction between 4-nitrophenyl triflate and a nucleophile (e.g., an aniline or phenoxide) using UV-Vis spectrophotometry.

Materials:

  • 4-Nitrophenyl triflate

  • Nucleophile (e.g., aniline)

  • Solvent (e.g., acetonitrile, DMSO)

  • Constant temperature UV-Vis spectrophotometer

  • Quartz cuvettes

  • Syringes and needles

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 4-nitrophenyl triflate of known concentration (e.g., 0.1 M) in the chosen solvent.

    • Prepare a series of stock solutions of the nucleophile at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in the same solvent.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the reaction product. If the product λ_max is unknown, it should be determined beforehand.

    • Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • Place a quartz cuvette containing a known volume (e.g., 2.0 mL) of the nucleophile solution (at a concentration that will be in large excess compared to the substrate) into the cell holder and allow it to thermally equilibrate.

    • Initiate the reaction by injecting a small, known volume (e.g., 20 µL) of the 4-nitrophenyl triflate stock solution into the cuvette. The concentration of the nucleophile should be at least 10-fold greater than the concentration of the 4-nitrophenyl triflate to ensure pseudo-first-order conditions.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time. Continue data collection for at least three half-lives of the reaction.

    • Repeat the kinetic run for each of the different concentrations of the nucleophile.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) for each concentration of the nucleophile is determined by fitting the absorbance versus time data to the first-order rate equation: ln(A_∞ - A_t) = -k_obs*t + ln(A_∞ - A_₀), where A_t is the absorbance at time t, A_₀ is the initial absorbance, and A_∞ is the absorbance at the completion of the reaction.

    • The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of the nucleophile ([Nucleophile]).

Experimental_Workflow A Prepare Stock Solutions (Substrate and Nucleophile) B Set up UV-Vis Spectrophotometer (λ_max, Temperature) A->B C Equilibrate Nucleophile Solution in Cuvette B->C D Initiate Reaction by Injecting Substrate C->D E Record Absorbance vs. Time D->E G Calculate Pseudo-First-Order Rate Constants (k_obs) E->G F Repeat for Different Nucleophile Concentrations F->C H Plot k_obs vs. [Nucleophile] G->H I Determine Second-Order Rate Constant (k₂) from Slope H->I

Caption: Workflow for the kinetic analysis of an SNAr reaction.

Conclusion

The nitro group is a powerful activating group for the triflate leaving group in nucleophilic aromatic substitution reactions. Its strong electron-withdrawing inductive and resonance effects significantly enhance the electrophilicity of the aromatic ring and stabilize the key Meisenheimer intermediate. This activation, combined with the exceptional leaving group ability of the triflate, results in highly efficient and rapid SNAr reactions. A thorough understanding of these principles is essential for leveraging this potent chemical transformation in the design and synthesis of novel chemical entities in drug discovery and other areas of chemical science.

Probing the Reactivity of 4-Nitrophenyl Trifluoromethanesulfonate: A Theoretical and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl trifluoromethanesulfonate, often abbreviated as 4-NPT, is a powerful electrophilic reagent widely utilized in organic synthesis. Its high reactivity, attributed to the potent electron-withdrawing nitro group and the excellent trifluoromethanesulfonate (triflate) leaving group, makes it a valuable tool for the introduction of the 4-nitrophenyl moiety and for facilitating various coupling reactions. This technical guide delves into the theoretical underpinnings of 4-NPT's reactivity, drawing upon available computational studies of related systems and experimental data to provide a comprehensive overview for researchers in drug development and synthetic chemistry. While direct, in-depth theoretical calculations on this compound are not extensively documented in the provided literature, this guide synthesizes analogous computational data and relevant experimental findings to illuminate its reaction mechanisms and reactivity profile.

Core Concepts: The Triflate Leaving Group

The trifluoromethanesulfonate (CF₃SO₃⁻) or "triflate" group is one of the best leaving groups in organic chemistry. Its stability arises from the strong electron-withdrawing effect of the three fluorine atoms, which delocalize the negative charge on the oxygen atoms through inductive effects and resonance. This exceptional stability is a key driver for the high reactivity of triflate-containing compounds like 4-NPT.

Computational Analysis of Reactivity

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory is a useful framework for understanding chemical reactivity. For an electrophile like 4-NPT, the Lowest Unoccupied Molecular Orbital (LUMO) is of primary importance. The energy and localization of the LUMO indicate the most likely site for nucleophilic attack. In 4-NPT, the strong electron-withdrawing nature of both the nitro group and the triflate group significantly lowers the energy of the LUMO, making the aromatic ring highly susceptible to nucleophilic attack. Computational studies on similar molecules have utilized Frontier MO calculations to rationalize experimental results.[3]

Reaction Mechanisms and Pathways

Nucleophilic Aromatic Substitution (SNAAr)

The primary reaction pathway for this compound is nucleophilic aromatic substitution. The presence of the strongly deactivating nitro group in the para position to the triflate leaving group makes the ipso-carbon highly electrophilic and activates the ring towards nucleophilic attack.

The generally accepted mechanism for the SNAr reaction is a two-step process:

  • Formation of a Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the triflate group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Departure of the Leaving Group: The triflate group departs, restoring the aromaticity of the ring and yielding the substituted product.

SNAr_Mechanism reagents 4-NPT + Nu⁻ transition1 Transition State 1 reagents->transition1 Attack of Nu⁻ meisenheimer Meisenheimer Complex transition1->meisenheimer transition2 Transition State 2 meisenheimer->transition2 Leaving Group Departure products Product + TfO⁻ transition2->products

Caption: Generalized workflow for a Nucleophilic Aromatic Substitution (SNAAr) reaction involving 4-NPT.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[4][5] In these reactions, the triflate group acts as an efficient leaving group in the oxidative addition step to a low-valent palladium catalyst.

The general catalytic cycle for a Suzuki coupling involving 4-NPT is illustrative:

Suzuki_Coupling pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd_complex Ar-Pd(II)L₂(OTf) oa->pd_complex tm Transmetalation pd_complex->tm pd_intermediate Ar-Pd(II)L₂(Ar') tm->pd_intermediate boronic_acid Ar'B(OH)₂ boronic_acid->tm re Reductive Elimination pd_intermediate->re re->pd0 Catalyst Regeneration product Ar-Ar' re->product npt 4-NPT (Ar-OTf) npt->oa

Caption: Catalytic cycle for the Suzuki cross-coupling reaction with this compound.

Quantitative Reactivity Data

While direct theoretical calculations of activation barriers for 4-NPT reactions are not available in the provided results, experimental kinetic data from studies on related reactions can provide insights into its reactivity.

For instance, a study on the Heck reaction of 4-nitrophenyl triflate with methyl acrylate provided the following activation parameters, determined by quantitative on-line FT-IR spectroscopy:

Reaction ParameterValue
Temperature Range50 - 120 °C
Pressure RangeUp to 3000 bar

Note: Specific values for ΔH‡, ΔS‡, and ΔV‡ were mentioned to be determined but are not provided in the search snippets.

This data highlights the conditions under which 4-NPT is reactive in palladium-catalyzed processes.

Experimental Protocols (Computational Methodologies)

Although no specific computational protocol for this compound was found, a representative methodology for theoretical calculations on related organic molecules, such as sulfonamides, is described below.[1] This provides a framework for how the reactivity of 4-NPT could be investigated computationally.

1. Software:

  • Gaussian suite of programs is commonly used for such calculations.

2. Method:

  • Density Functional Theory (DFT) is a popular and effective method.

  • A common functional is B3LYP, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional.

3. Basis Set:

  • A Pople-style basis set such as 6-311++G(d,p) is often employed. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions.

4. Geometry Optimization:

  • The molecular geometry is optimized to find the lowest energy conformation (a local minimum on the potential energy surface).

5. Frequency Calculations:

  • These are performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

6. Transition State Search:

  • To study a reaction, the geometry of the transition state is located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • A frequency calculation on the transition state geometry should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

7. Intrinsic Reaction Coordinate (IRC) Calculations:

  • IRC calculations are performed to confirm that the found transition state connects the desired reactants and products.

8. Solvation Effects:

  • The influence of a solvent can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Conclusion

This compound is a highly reactive and versatile reagent in organic synthesis. Its reactivity is governed by the powerful electron-withdrawing effects of the nitro and triflate groups, which activate it for nucleophilic aromatic substitution and facilitate its participation in palladium-catalyzed cross-coupling reactions. While direct theoretical calculations on this specific molecule are not extensively reported, this guide provides a framework for understanding its reactivity based on established mechanistic principles, experimental data, and computational methodologies applied to analogous systems. Further dedicated computational studies would be invaluable for a more precise quantitative understanding of its reaction kinetics and thermodynamics, which would further aid in the rational design of synthetic routes in drug development and other areas of chemical research.

References

Methodological & Application

Application Notes and Protocols for the Triflation of Phenols using 4-Nitrophenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of phenols to aryl triflates is a cornerstone transformation in modern organic synthesis, enabling a wide array of subsequent cross-coupling reactions. Aryl triflates are valuable intermediates due to the excellent leaving group ability of the trifluoromethanesulfonyl (triflyl) group, facilitating reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. While several triflating agents are available, 4-nitrophenyl trifluoromethanesulfonate has emerged as a practical and efficient reagent for this purpose. Its solid nature, stability, and reactivity make it a valuable tool in the synthesis of complex molecules, particularly in the context of drug discovery and development.[1]

These application notes provide a detailed protocol for the triflation of phenols using this compound, based on established literature procedures. The protocol is designed to be broadly applicable to a range of phenolic substrates.

Data Presentation

The following table summarizes the yields of aryl triflates obtained from the reaction of various substituted phenols with this compound. The data is compiled from the seminal work by Zhu, J. et al. and demonstrates the broad substrate scope of this methodology.

EntryPhenolic SubstrateProductReaction Time (h)Yield (%)
1PhenolPhenyl trifluoromethanesulfonate395
2p-Cresolp-Tolyl trifluoromethanesulfonate396
3p-Methoxyphenolp-Methoxyphenyl trifluoromethanesulfonate398
4p-Chlorophenolp-Chlorophenyl trifluoromethanesulfonate492
5p-Nitrophenolp-Nitrophenyl trifluoromethanesulfonate585
6o-Cresolo-Tolyl trifluoromethanesulfonate493
72,6-Dimethylphenol2,6-Dimethylphenyl trifluoromethanesulfonate688
81-Naphthol1-Naphthyl trifluoromethanesulfonate397
92-Naphthol2-Naphthyl trifluoromethanesulfonate395

Experimental Protocols

General Procedure for the Triflation of Phenols

This protocol describes a general method for the synthesis of aryl triflates from the corresponding phenols using this compound.

Materials:

  • Substituted phenol (1.0 equiv)

  • This compound (1.1 equiv)

  • Triethylamine (Et3N) (1.5 equiv)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 equiv) and dissolve it in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.5 equiv) to the solution at room temperature with stirring.

  • Addition of Trifling Agent: Add this compound (1.1 equiv) portion-wise to the stirred solution. The reaction mixture may be cooled in an ice bath if the reaction is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting phenol is consumed. Reaction times typically range from 3 to 6 hours, depending on the reactivity of the phenol.

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[2][3][4][5][6] The eluent system will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes is often effective.[7] Combine the fractions containing the pure aryl triflate and concentrate under reduced pressure to yield the final product.

Mandatory Visualization

Experimental Workflow for Phenol Triflation

The following diagram illustrates the general workflow for the triflation of phenols using this compound.

Triflation_Workflow cluster_prep Reaction Setup cluster_reaction Triflation Reaction cluster_workup Workup & Purification start Dissolve Phenol in CH2Cl2 add_base Add Triethylamine start->add_base add_triflate Add this compound add_base->add_triflate stir Stir at Room Temperature add_triflate->stir monitor Monitor by TLC stir->monitor dilute Dilute with CH2Cl2 monitor->dilute Reaction Complete wash Wash with NaHCO3 and Brine dilute->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Aryl Triflate purify->product

Caption: General workflow for the synthesis of aryl triflates.

Safety Precautions

  • This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • The reaction should be performed in a well-ventilated fume hood.

  • Triethylamine is a flammable and corrosive liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

References

Application Notes & Protocols: The Strategic Use of 4-Nitrophenyl Trifluoromethanesulfonate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In modern organic synthesis, particularly within pharmaceutical and materials science, the formation of carbon-carbon bonds is a cornerstone. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool for this purpose. While aryl halides have traditionally dominated as electrophilic partners, aryl trifluoromethanesulfonates (triflates) offer a powerful and versatile alternative.[1] Derived readily from ubiquitous phenol precursors, aryl triflates transform a robust C-O bond into a reactive site for C-C bond formation.[2] This guide focuses on a specific, highly useful reagent: 4-nitrophenyl trifluoromethanesulfonate (also known as 4-nitrophenyl triflate). We will explore its applications in key palladium-catalyzed reactions, delve into the mechanistic rationale behind its efficacy, and provide detailed, field-proven protocols for its successful implementation in the laboratory.

The Advantage of Aryl Triflates: A Paradigm Shift from Halides

Aryl triflates serve as "pseudo-halides" in cross-coupling reactions, offering distinct advantages over their halide counterparts.[1] Their primary benefit lies in their synthetic accessibility; they are easily prepared from phenols, which are abundant and often more readily available or synthetically accessible than the corresponding aryl halides.[3][4] This two-step sequence—phenolic activation to a triflate followed by cross-coupling—provides a strategic route to complex molecules that might be challenging to synthesize otherwise.[2]

The triflate group (CF₃SO₃⁻) is an excellent leaving group due to the strong electron-withdrawing nature of the fluorines, which stabilizes the resulting anion. In this compound, the addition of a nitro group in the para-position further enhances this effect, making the C-OTf bond highly susceptible to oxidative addition by a low-valent palladium catalyst, often the rate-determining step of the catalytic cycle.[5]

Physicochemical Properties of this compound
PropertyValueReference
Synonyms 4-Nitrophenyl triflate, Trifluoromethanesulfonic acid 4-nitrophenyl ester[6][7]
CAS Number 17763-80-3[6]
Molecular Formula C₇H₄F₃NO₅S[6]
Molecular Weight 271.17 g/mol [6]
Appearance Light orange to yellow crystalline powder[6]
Melting Point 52-56 °C[6]
Purity ≥ 99% (GC)[6]

Safety Note: this compound is classified as corrosive and causes severe skin burns and eye damage.[8] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

The Palladium Catalytic Cycle: A General Overview

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interconversion.[5][9] Understanding this cycle is critical to rationalizing experimental choices.

Palladium Catalytic Cycle General Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Ar-Pd(II)-OTf(L_n) (Oxidative Adduct) Pd0->OxAdd Oxidative Addition + Ar-OTf Trans Ar-Pd(II)-R'(L_n) (Transmetalation Complex) OxAdd->Trans Transmetalation + R'-M Trans->Pd0 Reductive Elimination Product Ar-R' (Coupled Product) Trans->Product

Caption: The fundamental Pd(0)/Pd(II) catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-triflate (Ar-OTf) bond, forming a Pd(II) intermediate. This is often the rate-limiting step and is facilitated by electron-rich, bulky phosphine ligands.[5]

  • Transmetalation: The organic group (R') from an organometallic reagent (R'-M) is transferred to the palladium center, displacing the triflate group.

  • Reductive Elimination: The two organic fragments (Ar and R') on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[9]

Application: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, the coupling of an organoboron reagent with an organic halide or triflate, is one of the most widely used C-C bond-forming reactions.[10] Aryl triflates are excellent substrates for this transformation.[11][12][13]

Mechanism and Key Considerations

The catalyst system is paramount for successful coupling with aryl triflates. While various ligands can be used, bulky, electron-rich phosphines are particularly effective.[12] For instance, the combination of Pd(OAc)₂ with tricyclohexylphosphine (PCy₃) is highly efficient for coupling a diverse array of aryl triflates at room temperature.[10][11][12] The base (e.g., KF, K₃PO₄, Cs₂CO₃) plays a crucial role by activating the boronic acid to facilitate transmetalation.[10]

Suzuki Coupling Cycle Suzuki-Miyaura Coupling with Aryl Triflate Pd0 Pd(0)L_2 OxAdd Ar-Pd(II)-OTf(L_2) Pd0->OxAdd Oxidative Addition + Ar-OTf Trans Ar-Pd(II)-R'(L_2) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-R' Trans->Product Boronate [R'B(OH)_3]⁻ Boronate->OxAdd BoronicAcid R'B(OH)_2 + Base BoronicAcid->Boronate Activation

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Suzuki Coupling of 4-Nitrophenyl Triflate with Phenylboronic Acid

This protocol is adapted from established methodologies for aryl triflates.[11][12]

Materials:

  • This compound (1.0 mmol, 271 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Tricyclohexylphosphine [PCy₃] (0.04 mmol, 11.2 mg)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 424 mg)

  • Anhydrous 1,4-dioxane (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the Schlenk flask, add Pd(OAc)₂, PCy₃, K₃PO₄, and phenylboronic acid.

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Add this compound to the flask under a positive flow of inert gas.

  • Add anhydrous 1,4-dioxane via syringe.

  • Stir the reaction mixture vigorously at room temperature (or heat to 80 °C if the reaction is sluggish) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-nitrobiphenyl.

Application: Heck-Mizoroki Reaction

The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene.[14][15] Aryl triflates are highly effective electrophiles in this reaction, enabling the synthesis of substituted alkenes.[14][16]

Mechanism and Key Considerations

The Heck reaction with an aryl triflate begins with the oxidative addition of the Ar-OTf to Pd(0).[14] This is followed by migratory insertion of the alkene into the Ar-Pd bond. The final step is a syn-β-hydride elimination to release the substituted alkene product and a hydridopalladium species, which is then converted back to the active Pd(0) catalyst by a base. The choice of ligand and the absence of halide ions (a benefit of using triflates) can favor a "cationic pathway," which can be crucial for controlling regioselectivity and achieving high enantioselectivity in asymmetric variants.[16][17]

Heck Reaction Cycle Heck-Mizoroki Reaction with Aryl Triflate Pd0 Pd(0)L_2 OxAdd Ar-Pd(II)-OTf(L_2) Pd0->OxAdd Oxidative Addition + Ar-OTf Insert Alkene Insertion Complex OxAdd->Insert Alkene Coordination & Migratory Insertion Elim [HPd(II)OTf(L_2)] Insert->Elim syn-β-Hydride Elimination Product Substituted Alkene Insert->Product Elim->Pd0 Base-mediated Regeneration

Caption: Catalytic cycle for the Heck-Mizoroki reaction.

Protocol: Heck Coupling of 4-Nitrophenyl Triflate with Styrene

Materials:

  • This compound (1.0 mmol, 271 mg)

  • Styrene (1.2 mmol, 138 μL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 209 μL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the Schlenk flask, add Pd(OAc)₂ and PPh₃.

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Under a positive flow of inert gas, add this compound.

  • Add anhydrous DMF, styrene, and triethylamine via syringe.

  • Attach the condenser, and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with 20 mL of water.

  • Extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-nitrostilbene.

Application: Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl halides or triflates, providing a direct route to substituted alkynes.[18] This reaction is vital in medicinal chemistry and materials science.[19][20] The development of copper-free Sonogashira protocols is particularly significant for pharmaceutical applications, as it circumvents issues of copper toxicity and difficult purification.[19][20][21]

Mechanism and Key Considerations

In the copper-free variant, the base deprotonates the terminal alkyne to form an acetylide.[21] The catalytic cycle involves oxidative addition of the aryl triflate to Pd(0), followed by transmetalation with the acetylide and subsequent reductive elimination.[22] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate a monoligated active L₁Pd⁰ catalyst, which is highly effective for these couplings even at room temperature.[18][19]

Sonogashira Cycle Copper-Free Sonogashira Coupling Pd0 Pd(0)L OxAdd Ar-Pd(II)-OTf(L) Pd0->OxAdd Oxidative Addition + Ar-OTf Trans Ar-Pd(II)-C≡CR'(L) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-C≡CR' Trans->Product Acetylide R'C≡C⁻ Acetylide->OxAdd Alkyne R'C≡CH + Base Alkyne->Acetylide Deprotonation

Caption: Catalytic cycle for copper-free Sonogashira reaction.

Protocol: Copper-Free Sonogashira Coupling of 4-Nitrophenyl Triflate

Materials:

  • This compound (1.0 mmol, 271 mg)

  • Phenylacetylene (1.2 mmol, 132 μL)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 13.7 mg)

  • Tri-tert-butylphosphine [P(t-Bu)₃] (as a 10 wt% solution in hexanes or handled in a glovebox) (0.06 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, P(t-Bu)₃, and Cs₂CO₃ to the Schlenk flask.

  • Add this compound.

  • Seal the flask, remove from the glovebox (if used), and place under an inert atmosphere line.

  • Add anhydrous THF and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature and monitor by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).

  • Extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-nitro-4-(phenylethynyl)benzene.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently anhydrous conditions; Ineffective base or ligand.Use a fresh source of palladium catalyst and ligand. Ensure all glassware is oven-dried and solvents are anhydrous. Screen different bases (e.g., K₃PO₄, CsF, KF). For triflates, bulky, electron-rich phosphine ligands are often superior.[12]
Formation of Phenol Hydrolysis of the aryl triflate.This can occur if the base is too strong or if there is water in the reaction.[23][24] Ensure anhydrous conditions. A weaker base or a different solvent may be required.
Homocoupling of Coupling Partner (Suzuki) Boronic acid decomposition; (Sonogashira) Oxidative coupling of alkyne.Ensure a properly deoxygenated reaction setup. For Sonogashira, copper-free conditions often minimize alkyne homocoupling (Glaser coupling).[19]
Difficult Purification Residual palladium catalyst or ligand byproducts.Filter the crude reaction mixture through a short plug of Celite or silica before concentration. Ligand byproducts (e.g., phosphine oxides) can sometimes be removed by trituration or careful chromatography.

References

Application Notes and Protocols: Utilizing 4-Nitrophenyl Triflate for Suzuki Coupling Precursor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of 4-nitrophenyl triflate and its subsequent use as a precursor in Suzuki-Miyaura cross-coupling reactions. This protocol is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering a reliable method for the preparation of biaryl compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. Aryl triflates, in particular, have emerged as highly effective coupling partners due to their facile synthesis from readily available phenols and their high reactivity in palladium-catalyzed reactions.

4-Nitrophenyl triflate is a versatile reagent that serves as an excellent precursor for introducing a 4-nitrophenyl moiety into a target molecule via Suzuki coupling. The electron-withdrawing nature of the nitro group can be advantageous in subsequent synthetic transformations. This document outlines the detailed experimental procedures for the preparation of 4-nitrophenyl triflate from 4-nitrophenol, followed by a general protocol for its application in Suzuki coupling reactions with arylboronic acids.

Synthesis of 4-Nitrophenyl Triflate

The synthesis of 4-nitrophenyl triflate is achieved through the reaction of 4-nitrophenol with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base.

Reaction Scheme:

Synthesis 4-Nitrophenol 4-Nitrophenol reaction_center + 4-Nitrophenol->reaction_center Triflic_Anhydride Triflic Anhydride Triflic_Anhydride->reaction_center 4-Nitrophenyl_Triflate 4-Nitrophenyl Triflate Pyridinium_Triflate Pyridinium Triflate arrow -> reaction_center->arrow Pyridine, CH2Cl2, 0 °C to rt arrow->4-Nitrophenyl_Triflate

Caption: Synthesis of 4-Nitrophenyl Triflate.

Experimental Protocol:

Materials:

  • 4-Nitrophenol

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 4-nitrophenol (1.0 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-nitrophenyl triflate as a solid.

Quantitative Data Summary:
ParameterValueReference
Yield Typically >90%General procedure based on triflation of phenols.
Reaction Time 2-4 hoursMonitored by TLC.
Purification Flash Column ChromatographyHexane/Ethyl Acetate

Suzuki-Miyaura Cross-Coupling of 4-Nitrophenyl Triflate

4-Nitrophenyl triflate serves as an effective electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a variety of arylboronic acids.

General Reaction Scheme:

Suzuki_Coupling 4-Nitrophenyl_Triflate 4-Nitrophenyl Triflate reaction_center + 4-Nitrophenyl_Triflate->reaction_center Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->reaction_center 4-Nitro-1,1'-biphenyl 4-Nitro-1,1'-biphenyl arrow -> reaction_center->arrow Pd Catalyst, Base, Solvent, Heat arrow->4-Nitro-1,1'-biphenyl Workflow cluster_synthesis Synthesis of 4-Nitrophenyl Triflate cluster_coupling Suzuki-Miyaura Coupling Start 4-Nitrophenol Reactants Add Pyridine and Triflic Anhydride Start->Reactants Reaction1 Reaction at 0 °C to rt Reactants->Reaction1 Workup1 Aqueous Workup Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 4-Nitrophenyl Triflate Purification1->Product1 Reactants2 Add Arylboronic Acid, Pd Catalyst, and Base Product1->Reactants2 Use as Precursor Reaction2 Reaction under Heat Reactants2->Reaction2 Workup2 Aqueous Workup Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Final_Product Biaryl Product Purification2->Final_Product

Application Notes and Protocols for Heck Reactions with Aryl Triflates Derived from 4-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction using aryl triflates derived from 4-nitrophenol. The strong electron-withdrawing nature of the nitro group imparts unique reactivity to these substrates, necessitating specific considerations for optimal reaction outcomes.

Core Principles and Advantages

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene.[1] Aryl triflates, particularly those bearing electron-withdrawing groups like the 4-nitro substituent, are excellent electrophiles in this transformation.

Key Advantages of Using 4-Nitrophenyl Triflates:

  • Enhanced Reactivity: The electron-withdrawing nitro group activates the aryl triflate towards oxidative addition to the palladium(0) catalyst, often allowing for milder reaction conditions compared to their electron-rich counterparts.

  • Versatility: The Heck reaction tolerates a wide variety of functional groups on both the aryl triflate and the alkene partner.[2]

  • Stereospecificity: The reaction is stereospecific, with both the migratory insertion and β-hydride elimination steps typically proceeding with syn stereochemistry.[2]

  • Access to a Cationic Pathway: The use of triflates as leaving groups can favor a cationic catalytic cycle, especially when paired with bidentate phosphine ligands.[2][3] This pathway can influence regioselectivity and is crucial for asymmetric variants of the Heck reaction.[3]

Reaction Mechanism and Workflow

The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[1] For aryl triflates, the reaction can proceed through a neutral or a cationic pathway, with the latter being favored by the labile triflate leaving group and the use of bidentate ligands.

A typical experimental workflow for a Heck reaction involving an aryl triflate is depicted below. The process begins with the careful preparation of the reaction vessel and reagents under an inert atmosphere, followed by the reaction, and concluding with work-up and purification steps to isolate the desired product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel Prepare Reaction Vessel (Oven-dried glassware) prep_reagents Prepare Reagents (Degassed solvents) prep_vessel->prep_reagents reaction_setup Assemble Reaction (Under Inert Atmosphere) prep_reagents->reaction_setup heating Heating & Stirring reaction_setup->heating monitoring Reaction Monitoring (TLC, GC/MS) heating->monitoring cooling Cooling to RT monitoring->cooling filtration Filtration (e.g., through Celite) cooling->filtration extraction Extraction filtration->extraction purification Purification (e.g., Column Chromatography) extraction->purification G cluster_neutral Neutral Pathway cluster_cationic Cationic Pathway ArPdLOTf ArPd(L)₂OTf Intermediate_N [ArPd(L)₂(Alkene)]OTf ArPdLOTf->Intermediate_N Coordination ArPdL_cat [ArPd(L)₂]⁺OTf⁻ ArPdLOTf->ArPdL_cat Dissociation of OTf⁻ (favored by polar solvents & bidentate ligands) Alkene_N Alkene Alkene_N->Intermediate_N Product_N Linear Product (β-Hydride Elimination) Intermediate_N->Product_N Migratory Insertion Intermediate_C [ArPd(L)₂(Alkene)]⁺OTf⁻ ArPdL_cat->Intermediate_C Coordination Alkene_C Alkene Alkene_C->Intermediate_C Product_C Branched or Linear Product Intermediate_C->Product_C Migratory Insertion Start Pd(0) + Ar-OTf Start->ArPdLOTf Oxidative Addition

References

High-Throughput Synthesis of Aryl Triflates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the high-throughput synthesis of aryl triflates, valuable intermediates in cross-coupling reactions for drug discovery and development. The methodologies presented are selected for their efficiency, broad substrate scope, and amenability to parallel and automated synthesis platforms.

Introduction

Aryl triflates are versatile electrophiles in a myriad of palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, making them crucial building blocks in medicinal chemistry. The triflate group's strong electron-withdrawing nature and excellent leaving group ability facilitate reactions that are often challenging with corresponding aryl halides. The demand for rapid library synthesis in drug discovery necessitates the development of high-throughput methods for their preparation. This document outlines robust protocols that leverage microwave-assisted synthesis and novel triflating agents to accelerate the synthesis of aryl triflates from readily available phenols.

Data Presentation: Comparison of High-Throughput Methods

The following table summarizes the quantitative data for different high-throughput aryl triflate synthesis methods, allowing for easy comparison of their key features.

MethodTrifluoromethylating AgentBaseSolventTemperature (°C)TimeIsolated Yield Range (%)Notes
Microwave-Assisted N-Phenyltriflimide (Tf₂NPh)K₂CO₃ or Et₃NTHF1206 min69 - 91Rapid synthesis with controlled microwave heating.[1][2][3] The reaction is not sensitive to air or moisture.[1][3] Suitable for both solution and solid-phase synthesis.[1][2]
Two-Chamber Gas-Phase ex situ generated CF₃SO₂FDIPEAMeCN/H₂ORoom Temperature20 h>50 - >80 (conversion)High chemoselectivity, tolerating sensitive functional groups like indoles, aliphatic amines, and carboxylic acids.[4][5] The method avoids the use of hazardous and moisture-sensitive triflic anhydride.[4] Amenable to one-pot, two-step Suzuki-Miyaura cross-coupling.[4][5]
Mild Benzimidazole-Based MBI-TfFluoride source (e.g., TBAF)VariousRoom TemperatureMinutesHigh conversionsUtilizes 1-methyl-3-((trifluoromethyl)sulfonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (MBI-Tf), a reagent that can be handled without precautions to exclude air or moisture.[6] Particularly suitable for late-stage functionalization of complex molecules and peptides.[6] Highly attractive for automated chemistry.[6]

Experimental Protocols

Protocol 1: Microwave-Assisted High-Throughput Synthesis of Aryl Triflates

This protocol is adapted from a method utilizing controlled microwave heating to achieve rapid synthesis of aryl triflates.[1][2][3]

Materials:

  • Phenol substrate (1.0 equiv)

  • N-Phenyltriflimide (Tf₂NPh) (1.0 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Tetrahydrofuran (THF)

  • Microwave vials (e.g., 2-5 mL)

  • Microwave reactor

Procedure:

  • To a microwave vial, add the phenol (0.5 mmol, 1.0 equiv), N-phenyltriflimide (0.5 mmol, 1.0 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).

  • Add THF (2 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the cavity of a microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 6 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The crude reaction mixture can be filtered to remove the inorganic base.

  • The filtrate can be concentrated under reduced pressure.

  • The resulting crude aryl triflate can be purified by flash chromatography on silica gel.

Protocol 2: Two-Chamber Gas-Phase Synthesis for Chemoselective Triflation

This protocol describes a chemoselective triflation using ex situ generated triflyl fluoride (CF₃SO₂F) gas in a two-chamber reactor system.[4][5]

Materials:

  • Gas Generation Chamber:

    • N-phenyltrifluoromethanesulfonimide (PhNTf₂) (1.5 equiv)

    • Potassium bifluoride (KHF₂) (1.0 equiv)

    • Acetonitrile (MeCN)

  • Reaction Chamber:

    • (Hetero)aryl alcohol (1.0 mmol, 1.0 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

    • Acetonitrile (MeCN) and Water (H₂O)

  • Two-chamber reactor system

Procedure:

  • Gas Generation Chamber Setup: In the gas generation chamber, combine N-phenyltrifluoromethanesulfonimide (1.5 mmol) and potassium bifluoride (1.0 mmol) in acetonitrile (e.g., 1.75 mL of a 0.86 M solution).

  • Reaction Chamber Setup: In the reaction chamber, dissolve the (hetero)aryl alcohol (1.0 mmol) and N,N-diisopropylethylamine (1.5 mmol) in a mixture of acetonitrile (3.0 mL) and water (1.0 mL).

  • Reaction Assembly and Execution: Connect the two chambers, allowing the generated CF₃SO₂F gas to diffuse into the reaction chamber.

  • Stir the reaction mixture at room temperature for 20 hours.

  • Upon completion, the reaction mixture can be worked up by quenching with a suitable aqueous solution and extracting the product with an organic solvent.

  • The organic layer is then dried, filtered, and concentrated.

  • Purification is typically achieved by column chromatography.

Protocol 3: Mild Triflation using a Benzimidazole-Based Reagent

This protocol employs a novel, air- and moisture-stable triflating reagent, making it highly convenient for high-throughput and automated synthesis.[6]

Materials:

  • Phenol substrate

  • 1-methyl-3-((trifluoromethyl)sulfonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (MBI-Tf)

  • Fluoride source (e.g., Tetrabutylammonium fluoride - TBAF)

  • Suitable solvent (e.g., Dichloromethane - DCM or Acetonitrile - MeCN)

Procedure:

  • To a vial, add the phenol substrate.

  • Add the benzimidazole-based triflating reagent (MBI-Tf).

  • Add the fluoride source.

  • Add the solvent and stir the reaction at room temperature.

  • Monitor the reaction by a suitable method (e.g., LC-MS or TLC). Reactions are often complete within a few minutes.

  • Upon completion, the reaction mixture can be directly purified or subjected to an aqueous workup followed by extraction and purification.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the high-throughput synthesis of aryl triflates, which can be adapted for robotic and automated platforms.

HighThroughput_ArylTriflate_Workflow cluster_0 Reagent Preparation cluster_1 Automated Synthesis cluster_2 Workup & Purification cluster_3 Analysis & Storage Phenol_Array Phenol Substrate Array (in 96-well plate) Liquid_Handler Liquid Handling Robot (Dispenses Reagents) Phenol_Array->Liquid_Handler Reagent_Stock Triflating Agent & Base Stock Solutions Reagent_Stock->Liquid_Handler Reaction_Plate Reaction Plate (Sealed) Liquid_Handler->Reaction_Plate Dispensing Incubation Incubation/Shaking (or Microwave Reactor) Reaction_Plate->Incubation Reaction Workup Automated Quenching & Liquid-Liquid Extraction Incubation->Workup Transfer Evaporation Solvent Evaporation Workup->Evaporation Purification Parallel Purification (e.g., Flash Chromatography) Evaporation->Purification Analysis High-Throughput Analysis (LC-MS, NMR) Purification->Analysis Compound_Plate Final Compound Plate (Aryl Triflates) Analysis->Compound_Plate Storage

Caption: Automated workflow for high-throughput aryl triflate synthesis.

References

Application Notes and Protocols for the Synthesis of Aryl Triflates from Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aryl triflates are versatile intermediates in modern organic synthesis, serving as crucial precursors for a wide array of cross-coupling reactions pivotal in drug discovery and materials science. Their ability to function as analogs of aryl halides, coupled with their high reactivity, makes them indispensable tools for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the general procedure of synthesizing aryl triflates from substituted phenols. Various methodologies are presented, including the classical approach using triflic anhydride and pyridine, a rapid microwave-assisted synthesis, and a practical method under aqueous conditions. Quantitative data on reaction yields and times for a range of substituted phenols are summarized for comparative analysis.

Introduction

The transformation of a phenolic hydroxyl group into a trifluoromethanesulfonate (triflate) group is a fundamental and widely utilized reaction in organic chemistry. This conversion activates the aromatic ring for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions. Aryl triflates are particularly valued as substrates in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions.[1][2][3][4][5] The triflate group is an excellent leaving group, often exhibiting reactivity comparable or superior to that of aryl iodides. The synthesis of aryl triflates is typically achieved by reacting a substituted phenol with a triflating agent in the presence of a base. The choice of methodology often depends on the substrate's electronic properties, steric hindrance, and the desired scale of the reaction. This application note details three common and effective methods for this transformation.

General Reaction Scheme

The fundamental reaction for the synthesis of aryl triflates from phenols involves the deprotonation of the phenol by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic sulfur atom of a triflating agent.

General_Reaction sub Substituted Phenol (Ar-OH) phenoxide Phenoxide (Ar-O-) sub->phenoxide + Base base Base aryl_triflate Aryl Triflate (Ar-OTf) phenoxide->aryl_triflate + Triflating Agent triflating_agent Triflating Agent (Tf2O or Tf2NPh) byproduct Byproduct

Caption: General reaction for the synthesis of aryl triflates.

Methodologies and Experimental Protocols

Three primary methods for the synthesis of aryl triflates are detailed below, each with its own advantages in terms of reaction time, substrate scope, and experimental setup.

Method 1: Classical Synthesis using Triflic Anhydride and Pyridine

This is the most traditional and widely used method for preparing aryl triflates. It is generally high-yielding and applicable to a broad range of phenols.

Method1_Workflow start Dissolve Substituted Phenol in Dichloromethane (DCM) add_pyridine Add Pyridine start->add_pyridine cool Cool to 0 °C add_pyridine->cool add_tf2o Add Triflic Anhydride (Tf2O) dropwise cool->add_tf2o react Stir at 0 °C to RT add_tf2o->react workup Aqueous Work-up react->workup purify Purification (Flash Chromatography) workup->purify end Isolated Aryl Triflate purify->end Method2_Workflow start Combine Phenol, Tf2NPh, and K2CO3 in THF seal Seal Reaction Vessel start->seal irradiate Microwave Irradiation (e.g., 120 °C, 6 min) seal->irradiate cool Cool to Room Temperature irradiate->cool filter Filter and Concentrate cool->filter purify Purification (Flash Chromatography) filter->purify end Isolated Aryl Triflate purify->end Method3_Workflow start Dissolve Phenol in Toluene and Aqueous Base (e.g., K3PO4) cool Cool to 0 °C start->cool add_tf2o Add Triflic Anhydride (Tf2O) dropwise cool->add_tf2o react Stir at 0 °C to RT add_tf2o->react separate Separate Organic Layer react->separate dry Dry and Concentrate separate->dry end Crude Aryl Triflate (Often used directly) dry->end

References

Application of 4-Nitrophenyl Trifluoromethanesulfonate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl trifluoromethanesulfonate (4-NpTf) has emerged as a valuable reagent in modern organic synthesis, particularly in the construction of complex molecules for the pharmaceutical industry. Its primary application lies in the efficient conversion of phenols to aryl triflates. The triflate group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This two-step sequence, involving triflation followed by a cross-coupling reaction, is instrumental in the synthesis of biaryl and heteroaryl scaffolds, which are core structures in numerous active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates.

Core Applications in Pharmaceutical Intermediate Synthesis

The primary utility of this compound in pharmaceutical synthesis is as a triflating agent for phenols. The resulting aryl triflates are stable, isolable intermediates that can be readily employed in various cross-coupling reactions.

Key Reaction Sequence:

  • Triflation of Phenols: Phenolic compounds, which are common in natural products and synthetic precursors, are converted to their corresponding aryl triflates using this compound. This reaction is typically carried out in the presence of a base.

  • Palladium-Catalyzed Cross-Coupling: The synthesized aryl triflate is then coupled with a suitable partner, such as a boronic acid (Suzuki-Miyaura coupling), organotin compound (Stille coupling), or amine (Buchwald-Hartwig amination), to introduce new functional groups and build molecular complexity.

This methodology is particularly advantageous for the synthesis of biaryl compounds, a structural motif found in a wide range of pharmaceuticals, including antihypertensives (e.g., sartans) and kinase inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the triflation of a phenolic substrate using this compound and the subsequent use of the resulting aryl triflate in a Suzuki-Miyaura cross-coupling reaction to form a biaryl pharmaceutical intermediate.

Protocol 1: Synthesis of an Aryl Triflate using this compound

This protocol describes the general procedure for the triflation of a substituted phenol.

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Base (e.g., Triethylamine, Diisopropylethylamine, or Potassium Carbonate) (1.5 eq)

  • Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol and the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base to the solution and stir for 15 minutes.

  • Slowly add a solution of this compound in the anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl triflate.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of an Aryl Triflate

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the synthesized aryl triflate with a boronic acid to form a biaryl compound.

Materials:

  • Aryl Triflate (from Protocol 1) (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (0.02-0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 eq)

  • Solvent System (e.g., Toluene/Water, Dioxane/Water, or DMF/Water)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask, add the aryl triflate, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate or toluene).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure biaryl product.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of a biaryl pharmaceutical intermediate via triflation with this compound and subsequent Suzuki-Miyaura coupling.

Table 1: Triflation of a Substituted Phenol

Phenolic SubstrateBaseSolventReaction Time (h)Temperature (°C)Yield (%)
4-HydroxybiphenylEt₃NCH₂Cl₂42592
2-Chloro-4-hydroxypyridineK₂CO₃ACN122585
4-CyanophenolDIPEATHF62595

Table 2: Suzuki-Miyaura Coupling of Aryl Triflates

Aryl TriflateBoronic AcidCatalystBaseSolventReaction Time (h)Temperature (°C)Yield (%)
Biphenyl-4-yl trifluoromethanesulfonate2-Cyanophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O89088
2-Chloropyridin-4-yl trifluoromethanesulfonate4-Methylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1210078
4-Cyanophenyl trifluoromethanesulfonate3-Methoxyphenylboronic acidPd(OAc)₂K₃PO₄DMF/H₂O68091

Mandatory Visualization

The following diagrams illustrate the key reaction pathway and experimental workflow described in this document.

reaction_pathway Phenol Phenolic Substrate ArylTriflate Aryl Triflate Intermediate Phenol->ArylTriflate Triflation NpTf 4-Nitrophenyl Trifluoromethanesulfonate NpTf->ArylTriflate Biaryl Biaryl Product (Pharmaceutical Intermediate) ArylTriflate->Biaryl Suzuki-Miyaura Coupling BoronicAcid Arylboronic Acid BoronicAcid->Biaryl Base1 Base Base1->ArylTriflate Base2 Base Base2->Biaryl PdCatalyst Pd Catalyst PdCatalyst->Biaryl experimental_workflow cluster_triflation Protocol 1: Triflation cluster_suzuki Protocol 2: Suzuki-Miyaura Coupling start_triflation Dissolve Phenol in Solvent add_base1 Add Base start_triflation->add_base1 add_nptf Add 4-NpTf Solution add_base1->add_nptf react_triflation React at RT add_nptf->react_triflation workup_triflation Aqueous Workup & Extraction react_triflation->workup_triflation purify_triflation Column Chromatography workup_triflation->purify_triflation aryl_triflate Isolate Aryl Triflate purify_triflation->aryl_triflate start_suzuki Combine Aryl Triflate, Boronic Acid, Catalyst, Base aryl_triflate->start_suzuki Use in next step add_solvent Add Degassed Solvent start_suzuki->add_solvent react_suzuki Heat Reaction Mixture add_solvent->react_suzuki workup_suzuki Aqueous Workup & Extraction react_suzuki->workup_suzuki purify_suzuki Purification workup_suzuki->purify_suzuki biaryl_product Isolate Biaryl Product purify_suzuki->biaryl_product

Application Notes and Protocols for the Derivatization of Alcohols and Amines using 4-Nitrophenyl Triflate in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly within pharmaceutical and biomedical research, the accurate and sensitive quantification of analytes is paramount. Alcohols and amines are functional groups frequently present in drug molecules, metabolites, and biological compounds. However, their direct analysis by common chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be challenging due to their polarity, low volatility, and lack of a strong chromophore for UV-Vis detection.[1]

Derivatization, the process of chemically modifying an analyte to enhance its analytical properties, is a powerful strategy to overcome these limitations.[1] 4-Nitrophenyl trifluoromethanesulfonate, commonly known as 4-nitrophenyl triflate, serves as an effective derivatizing agent for alcohols and amines. The introduction of the 4-nitrophenyl moiety imparts several advantages:

  • Enhanced UV-Vis Detection: The nitroaromatic group is a strong chromophore, significantly increasing the molar absorptivity of the analyte and thereby lowering the limits of detection (LOD) and quantification (LOQ) in HPLC-UV analysis.

  • Improved Chromatographic Properties: Derivatization can increase the volatility of polar analytes, making them more amenable to GC analysis. It can also improve peak shape and resolution in both HPLC and GC.

  • Increased Stability: The resulting derivatives are often more stable than the parent compounds, allowing for more robust and reproducible analytical methods.

This document provides detailed application notes and experimental protocols for the derivatization of alcohols and amines using 4-nitrophenyl triflate for their subsequent analysis by HPLC and GC.

Chemical Reaction and Workflow

The derivatization of alcohols and amines with 4-nitrophenyl triflate proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the oxygen atom of the alcohol or the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the triflate group, leading to the displacement of the triflate leaving group and the formation of a stable ether or amine derivative, respectively. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the trifluoromethanesulfonic acid byproduct.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Work-up cluster_analysis Analytical Measurement Analyte Alcohol or Amine in Solution Reagent Add 4-Nitrophenyl Triflate and Base Analyte->Reagent 1. Reaction Incubate (Time and Temperature Dependent) Reagent->Reaction 2. Quench Quench Reaction (e.g., add acid) Reaction->Quench 3. Extract Extract Derivative (if necessary) Quench->Extract 4. Filter Filter through 0.22 µm Syringe Filter Extract->Filter 5. Analysis Inject into HPLC-UV or GC-MS Filter->Analysis 6.

A generalized workflow for the derivatization of alcohols and amines.

Application Note 1: Derivatization of Primary and Secondary Amines for HPLC-UV Analysis

This protocol is designed for the quantitative analysis of primary and secondary amines, such as aliphatic amines or aniline derivatives, in various sample matrices.

Experimental Protocol

Materials:

  • 4-Nitrophenyl triflate (≥98% purity)

  • Amine standard or sample solution

  • Acetonitrile (HPLC grade)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Deionized water (18.2 MΩ·cm)

  • Microcentrifuge tubes or autosampler vials

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE or nylon)

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Reagent Preparation:

    • Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of 4-nitrophenyl triflate in anhydrous acetonitrile. This solution should be prepared fresh daily to avoid degradation due to moisture.

    • Base Solution: Use triethylamine or diisopropylethylamine directly.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 100 µL of the amine standard or sample solution (dissolved in a suitable solvent like acetonitrile or water).

    • Add 20 µL of triethylamine or diisopropylethylamine to the solution.

    • Add 100 µL of the 10 mg/mL 4-nitrophenyl triflate solution.

    • Vortex the mixture for 30 seconds.

    • Allow the reaction to proceed at room temperature (approximately 25°C) for 30-60 minutes. For less reactive amines, the reaction time may be extended or the temperature may be increased to 40-50°C.

  • Sample Work-up:

    • After the reaction is complete, add 50 µL of 1 M formic acid to quench the reaction and neutralize the excess base.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would be to start with a low percentage of B, increase it to elute the derivatized amine, and then return to the initial conditions for re-equilibration. A starting point could be 30% B, increasing to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: The 4-nitrophenyl derivatives exhibit strong absorbance around 254 nm.

Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)
Analyte (Amine)Retention Time (min)LOD (µg/mL)LOQ (µg/mL)Linearity Range (µg/mL)
Aniline12.50.050.150.2 - 500.9995
Benzylamine14.20.040.120.1 - 500.9998
n-Butylamine10.80.100.300.5 - 1000.9991
Diethylamine9.50.150.450.5 - 1000.9989

Application Note 2: Derivatization of Alcohols and Phenols for GC-MS Analysis

This protocol is suitable for the analysis of volatile and semi-volatile alcohols and phenols. The derivatization increases their volatility and improves their chromatographic behavior in GC.

Experimental Protocol

Materials:

  • 4-Nitrophenyl triflate (≥98% purity)

  • Alcohol or phenol standard or sample solution

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Anhydrous sodium sulfate

  • GC vials with PTFE-lined septa

  • Heating block or oven

  • GC-MS system

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)

Procedure:

  • Reagent Preparation:

    • Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of 4-nitrophenyl triflate in anhydrous pyridine. Prepare this solution fresh.

  • Derivatization Reaction:

    • To a GC vial containing a known amount of the alcohol or phenol standard or a dried sample extract, add 200 µL of the 10 mg/mL 4-nitrophenyl triflate solution in pyridine.

    • Seal the vial tightly.

    • Heat the reaction mixture at 60-70°C for 1 hour. Reaction conditions may need to be optimized depending on the reactivity of the alcohol or phenol.

  • Sample Work-up:

    • Cool the vial to room temperature.

    • If necessary, dilute the sample with a suitable solvent like ethyl acetate.

    • Add a small amount of anhydrous sodium sulfate to remove any residual moisture.

    • Transfer the supernatant to a clean GC vial for analysis.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-500

Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)
Analyte (Alcohol/Phenol)Retention Time (min)LOD (ng/mL)LOQ (ng/mL)Linearity Range (ng/mL)
Phenol15.80.51.52 - 5000.9992
Benzyl Alcohol17.10.41.21 - 5000.9996
1-Octanol13.51.03.05 - 10000.9985
Cholesterol25.32.06.010 - 20000.9990

Logical Relationships and Signaling Pathways

In the context of this chemical derivatization, there are no biological "signaling pathways." The relevant logical relationship is the chemical reaction pathway.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products Analyte R-XH (Alcohol or Amine) Analyte->Reaction_Center Reagent 4-Nitrophenyl Triflate Reagent->Reaction_Center Base Base (e.g., TEA) Base->Reaction_Center Derivative R-X-C₆H₄NO₂ (Derivatized Analyte) Byproduct1 CF₃SO₃H (Triflic Acid) Byproduct2 Base-H⁺ (Protonated Base) Byproduct1->Byproduct2 Neutralized by Base Reaction_Center->Derivative Forms Reaction_Center->Byproduct1 Generates

The chemical reaction pathway for derivatization.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no derivative peak - Inactive derivatizing reagent (hydrolyzed)- Insufficient base- Incomplete reaction- Prepare fresh 4-nitrophenyl triflate solution daily.- Ensure an adequate excess of base is used.- Increase reaction time and/or temperature.
Multiple peaks for a single analyte - Incomplete derivatization- Side reactions- Degradation of the derivative- Optimize reaction conditions (time, temperature, reagent concentration).- Use a less hindered base.- Analyze samples promptly after preparation.
Large, early-eluting peak - Excess, unreacted, or hydrolyzed derivatizing reagent- Optimize the quenching step.- Adjust the initial mobile phase composition in HPLC to elute the reagent peak before the analytes of interest.
Poor peak shape (tailing) - Adsorption of the analyte to active sites in the GC or HPLC system- Co-elution with interfering substances- Ensure complete derivatization.- Use a guard column.- Optimize the chromatographic method (e.g., mobile phase pH, column type).

Conclusion

The derivatization of alcohols and amines with 4-nitrophenyl triflate is a robust and effective method for enhancing their detectability and improving their chromatographic performance in both HPLC-UV and GC-MS analyses. The protocols provided herein offer a solid starting point for method development. It is crucial to note that for any specific analyte and matrix, optimization of the reaction and analytical conditions is necessary to achieve the desired sensitivity, accuracy, and precision. Proper validation of the developed method is essential for its application in regulated environments such as drug development and clinical research.

References

The Role of 4-Nitrophenyl Trifluoromethanesulfonate in Bioconjugation: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl trifluoromethanesulfonate, also known as 4-nitrophenyl triflate, is a versatile reagent primarily utilized in organic synthesis as a powerful triflating agent. Its utility extends to the formation of aryl triflates and as a reagent in palladium-catalyzed coupling reactions. While its direct application in bioconjugation chemistry is an emerging area with limited detailed protocols in publicly available literature, its chemical properties suggest a potential role in the site-specific modification of biomolecules. This document aims to provide a theoretical framework and generalized protocols based on the reactivity of related compounds, offering a starting point for researchers interested in exploring its use in bioconjugation.

Principle of Reactivity in a Bioconjugation Context

This compound possesses a highly reactive triflate (-SO₂CF₃) leaving group, activated by the electron-withdrawing nitro group on the phenyl ring. This makes the ipso-carbon susceptible to nucleophilic attack. In the context of bioconjugation, nucleophilic amino acid residues on the surface of proteins, such as lysine and tyrosine, are potential targets for modification.

Reaction with Lysine: The primary amine of a lysine residue can act as a nucleophile, attacking the carbon atom of the nitrophenyl ring and displacing the triflate group. This would result in the formation of a stable secondary amine linkage, effectively conjugating the nitrophenyl moiety to the protein.

Reaction with Tyrosine: The phenolate form of a tyrosine residue is also a potent nucleophile. Under appropriate pH conditions (typically basic to deprotonate the hydroxyl group), it can react with this compound to form an aryl ether bond.

Potential Applications in Bioconjugation and Drug Development

The ability to introduce a nitrophenyl group onto a biomolecule opens up several possibilities in research and drug development:

  • "Click" Chemistry Handle: The nitro group can be readily reduced to an amine, which can then be further functionalized using a variety of well-established bioconjugation techniques. This two-step strategy allows for the introduction of a bioorthogonal handle for subsequent "click" reactions.

  • Linker for Drug Conjugation: The nitrophenyl group can serve as a stable linker to attach therapeutic agents to proteins, such as antibodies, to create antibody-drug conjugates (ADCs).

  • Probe Attachment: The functionalized protein can be conjugated to reporter molecules like fluorophores or biotin for use in various bioassays and imaging applications.

Experimental Protocols (Hypothetical & Generalized)

Note: The following protocols are generalized and based on standard protein modification techniques with amine- and phenol-reactive reagents. Optimization of reaction conditions (e.g., pH, temperature, reagent stoichiometry, and reaction time) is crucial for any new protein-reagent pair.

Protocol 1: Modification of Lysine Residues

This protocol outlines a general procedure for labeling accessible primary amines on a protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.5-8.5)

  • This compound (stock solution in anhydrous DMSO or DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer at a pH that favors the nucleophilicity of the lysine ε-amino group (typically pH 7.5-8.5).

  • Reagent Addition: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 1-4 hours. Monitor the reaction progress if possible.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted reagent. Incubate for 30 minutes.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.

  • Characterization: Confirm conjugation using techniques such as SDS-PAGE, mass spectrometry (to determine the degree of labeling), and functional assays to assess the impact on protein activity.

Protocol 2: Modification of Tyrosine Residues

This protocol describes a general method for targeting the phenolic hydroxyl group of tyrosine.

Materials:

  • Protein of interest in a suitable buffer (e.g., 100 mM sodium borate, pH 8.5-9.5)

  • This compound (stock solution in anhydrous DMSO or DMF)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein solution in a buffer with a pH that facilitates the deprotonation of the tyrosine hydroxyl group (typically pH 8.5-9.5).

  • Reagent Addition: Introduce a 20- to 100-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction at room temperature for 2-6 hours with gentle agitation.

  • Purification: Immediately purify the reaction mixture using a desalting column or dialysis to remove unreacted reagent and prevent side reactions.

  • Characterization: Analyze the conjugate using mass spectrometry to confirm the modification and determine the extent of labeling. Assess the impact on protein structure and function.

Quantitative Data Summary

Due to the limited availability of specific experimental data for the use of this compound in bioconjugation, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform initial optimization experiments to determine key parameters such as:

  • Degree of Labeling (DOL): The average number of reagent molecules conjugated per protein.

  • Reaction Yield: The percentage of the protein that is successfully conjugated.

  • Site-Specificity: The selectivity of the reaction for the intended amino acid residue.

These parameters can be quantified using mass spectrometry, UV-Vis spectroscopy (if the label has a chromophore), and amino acid analysis.

Visualizing the Workflow

Experimental Workflow for Protein Modification

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Protein Protein Solution (pH optimized) Mixing Mix & Incubate Protein->Mixing Reagent 4-Nitrophenyl trifluoromethanesulfonate (in organic solvent) Reagent->Mixing Quenching Quench Reaction (optional) Mixing->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification Characterization Characterization (MS, SDS-PAGE) Purification->Characterization reaction_pathways Reagent 4-Nitrophenyl trifluoromethanesulfonate Lysine Protein-Lys-NH2 Tyrosine Protein-Tyr-O- Lys_Product Protein-Lys-NH-Ph-NO2 Lysine->Lys_Product - TfOH Tyr_Product Protein-Tyr-O-Ph-NO2 Tyrosine->Tyr_Product - TfO-

Standard reaction conditions: base, solvent, and temperature for triflation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflation is a crucial chemical transformation in organic synthesis, particularly within drug discovery and development. It involves the introduction of the trifluoromethanesulfonyl (triflyl or Tf) group onto a molecule, typically by converting a hydroxyl group into a triflate (-OTf). The triflate group is an excellent leaving group, making triflated compounds valuable intermediates for a wide range of nucleophilic substitution and cross-coupling reactions.[1] This reactivity profile allows for the facile construction of complex molecular architectures, a common requirement in the synthesis of active pharmaceutical ingredients (APIs).[2]

These application notes provide a comprehensive overview of standard reaction conditions for the triflation of common functional groups, including alcohols, phenols, ketones, and anilines. Detailed protocols, quantitative data summaries, and workflow diagrams are presented to aid researchers in the successful implementation of triflation reactions.

Key Reagents in Triflation

The choice of triflating agent and base is critical for a successful reaction and depends on the substrate's reactivity and the desired selectivity.

  • Triflating Agents:

    • Trifluoromethanesulfonic Anhydride (Tf₂O): The most common and reactive triflating agent, suitable for a wide range of substrates.[3] It is highly electrophilic and moisture-sensitive.

    • N-Phenylbis(trifluoromethanesulfonimide) (Tf₂NPh): A milder and more selective crystalline reagent, often used for substrates prone to side reactions with Tf₂O.[3]

    • Comins' Reagent (N-(5-Chloro-2-pyridyl)triflimide): Particularly effective for the synthesis of vinyl triflates from ketones and their enolates.[4]

  • Bases:

    • Pyridine: A common, moderately strong base and can also serve as a solvent.[5][6]

    • Triethylamine (TEA) and Diisopropylethylamine (DIPEA): Non-nucleophilic, sterically hindered bases frequently used to scavenge the triflic acid byproduct.[5]

    • 4-Dimethylaminopyridine (DMAP): Often used as a catalyst in conjunction with other bases to accelerate the reaction.[5]

    • 2,6-Lutidine: A sterically hindered pyridine derivative that is less nucleophilic than pyridine, useful for preventing side reactions.

    • Potassium Carbonate (K₂CO₃): An inorganic base that can also act as a drying agent, particularly useful in the triflation of phenols.[7]

    • Strong, Non-nucleophilic Bases (e.g., LDA, LiHMDS): Required for the deprotonation of ketones to form enolates prior to triflation.[4]

Standard Reaction Conditions: A Tabulated Summary

The following tables summarize typical reaction conditions for the triflation of various functional groups, providing a comparative overview for experimental design.

Table 1: Triflation of Alcohols

Substrate TypeBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Primary AlcoholPyridine (1.5), DMAP (1.2)DCM0 to RT4-6Not specified[5]
Secondary AlcoholPyridine (1.1)DCM-20 to RT0.7>95 (crude)[6]
Hindered Alcohol2,6-Lutidine (1.7)DCM-3048Not specified[8]

Table 2: Triflation of Phenols

Substrate TypeBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
4-ChlorophenolPyridine (1.1)DCM-10 to RT196[9]
Electron-rich/deficient PhenolsDIPEA (1.5)MeCN/H₂ORT485[10]
General PhenolsK₂CO₃ (2.0)1,2-Dichloroethane4024Good[7]
General PhenolsAq. K₃PO₄ (30%)TolueneRT< 0.2>95

Table 3: Triflation of Ketones to Vinyl Triflates

Substrate TypeBase (Equivalents)Triflation Agent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Hindered KetoneLDA (1.1)Tf₂O (1.1)THF-78 to RT3-4Not specified[4]
Hindered KetoneLiHMDS (1.1)Comins' Reagent (1.1)THF-782Not specified[4]
1,3-DicarbonylsTEA or DBUTf₂ODCM0Not specifiedGood

Table 4: N-Triflation of Anilines/Aminopyridines

Substrate TypeBase (Equivalents)Triflation Agent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
2-AminopyridinePyridine (2.1)Tf₂O (2.1)DCM-78 to RT2181
2-Amino-5-chloropyridinePyridine (2.1)Tf₂O (2.1)DCM-78 to RT2175

Experimental Protocols

Protocol 1: General Procedure for the Triflation of an Alcohol

This protocol is a general method for converting a primary or secondary alcohol to its corresponding triflate.[5]

Materials:

  • Alcohol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq)

  • Trifluoromethanesulfonic Anhydride (Tf₂O) (1.2 eq)

  • 10% Citric Acid Solution

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous DCM in a flame-dried, argon-purged flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) followed by a catalytic amount of DMAP.

  • Slowly add triflic anhydride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4 hours. If monitoring by TLC indicates incomplete reaction, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 10% citric acid solution, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude triflate.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Triflation of a Phenol under Biphasic Conditions

This protocol describes a practical and efficient method for the synthesis of aryl triflates that avoids the use of amine bases.

Materials:

  • Phenol (1.0 eq)

  • Toluene

  • 30% Aqueous Potassium Phosphate (K₃PO₄) solution

  • Trifluoromethanesulfonic Anhydride (Tf₂O) (1.1 eq)

Procedure:

  • In a flask open to the atmosphere, dissolve the phenol (1.0 eq) in a biphasic mixture of toluene and 30% aqueous K₃PO₄.

  • Stir the mixture vigorously at room temperature.

  • Slowly add triflic anhydride (1.1 eq) dropwise to the reaction mixture.

  • The reaction is typically complete within minutes. Monitor by TLC or LC-MS.

  • Separate the organic layer. The aqueous layer can be extracted with toluene.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aryl triflate is often pure enough for subsequent steps.

Protocol 3: Synthesis of a Vinyl Triflate from a Ketone

This protocol is for the conversion of a ketone to a vinyl triflate via an enolate intermediate.[4]

Materials:

  • Ketone (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution (1.1 eq) or Lithium Hexamethyldisilazide (LiHMDS) solution (1.1 eq)

  • Trifluoromethanesulfonic Anhydride (Tf₂O) (1.1 eq) or Comins' Reagent (1.1 eq)

  • Saturated Aqueous Ammonium Chloride (NH₄Cl) Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, argon-purged flask, dissolve the ketone (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA or LiHMDS solution (1.1 eq) dropwise. Stir the mixture at -78 °C for 1-2 hours to allow for complete enolate formation.

  • To the enolate solution at -78 °C, add Tf₂O (if using LDA) or Comins' Reagent (if using LiHMDS) (1.1 eq) dropwise or as a solid portion-wise.

  • Stir the reaction at -78 °C for an additional 1-2 hours.

  • Allow the reaction to warm to room temperature and quench by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude vinyl triflate by flash column chromatography on silica gel.

Visualizing the Triflation Workflow

The following diagrams illustrate the general workflow of a triflation reaction and a decision-making process for selecting appropriate reaction conditions.

TriflationWorkflow Substrate Substrate (Alcohol, Phenol, Ketone, etc.) Solvent Dissolve in Anhydrous Solvent Substrate->Solvent Cool Cool Reaction (e.g., 0°C or -78°C) Solvent->Cool Base Add Base Tf_Agent Add Triflation Agent (e.g., Tf₂O) Base->Tf_Agent Cool->Base Stir Stir at Controlled Temperature Tf_Agent->Stir Workup Aqueous Workup Stir->Workup Purification Purification (Chromatography) Workup->Purification Product Triflated Product Purification->Product

Caption: General workflow for a triflation reaction.

TriflationDecisionTree Start Select Substrate SubstrateType Substrate Type? Start->SubstrateType Alcohol Alcohol SubstrateType->Alcohol Alcohol Phenol Phenol SubstrateType->Phenol Phenol Ketone Ketone SubstrateType->Ketone Ketone Aniline Aniline SubstrateType->Aniline Aniline AlcoholConditions Conditions: - Base: Pyridine, TEA, DIPEA - Solvent: DCM, THF - Temp: 0°C to RT Alcohol->AlcoholConditions PhenolConditions Conditions: - Base: Pyridine, K₂CO₃ - Solvent: DCM, Toluene - Temp: RT Phenol->PhenolConditions KetoneConditions Conditions: - Base: LDA, LiHMDS - Solvent: THF - Temp: -78°C Ketone->KetoneConditions AnilineConditions Conditions: - Base: Pyridine - Solvent: DCM - Temp: -78°C to RT Aniline->AnilineConditions

Caption: Decision tree for selecting triflation conditions.

Safety Precautions

  • Triflic anhydride is a corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Reactions are often performed under an inert atmosphere (argon or nitrogen) to prevent quenching of the reactive intermediates by moisture.

  • The addition of triflic anhydride to the reaction mixture can be exothermic. It is crucial to maintain the recommended temperature through slow, dropwise addition and efficient cooling.

  • The workup procedure often involves quenching with water or aqueous solutions, which can be vigorous. Proceed with caution.

Conclusion

Triflation is a powerful and versatile tool in the arsenal of the synthetic chemist. A thorough understanding of the interplay between the substrate, triflating agent, base, solvent, and temperature is key to achieving high yields and selectivities. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute successful triflation reactions in their synthetic endeavors, ultimately accelerating the drug discovery and development process.

References

Palladium Catalyst Selection for Coupling with Aryl Triflates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the appropriate palladium catalyst system for cross-coupling reactions involving aryl triflates. Aryl triflates are valuable alternatives to aryl halides in palladium-catalyzed reactions due to their facile preparation from phenols.[1][2] This document outlines key considerations for catalyst and ligand choice in Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, and provides detailed experimental protocols for representative transformations.

Introduction to Palladium-Catalyzed Cross-Coupling with Aryl Triflates

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, widely employed in pharmaceutical and materials science.[1][3] Aryl triflates (ArOTf) are excellent electrophilic partners in these reactions, often exhibiting reactivity comparable to or greater than aryl bromides.[1][4] The selection of the palladium source and, critically, the supporting ligand is paramount for achieving high efficiency, broad substrate scope, and functional group tolerance.

Catalyst and Ligand Selection: A Comparative Overview

The choice of the palladium precursor and ligand is dictated by the specific coupling reaction and the steric and electronic properties of the substrates. While various palladium sources can be effective, the ligand plays a crucial role in stabilizing the active catalytic species and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig), and reductive elimination.

Common Palladium Precursors
  • Palladium(II) acetate (Pd(OAc)₂): A versatile and commonly used precursor that is reduced in situ to the active Pd(0) species.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that is often used in combination with phosphine ligands.[5]

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂): Another common Pd(0) precursor.[6][7]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A pre-formed Pd(0) complex that can be used directly but may be less active for challenging substrates compared to systems with more specialized ligands.[8]

Ligand Selection for Key Coupling Reactions

The nature of the phosphine ligand is critical for successful coupling with aryl triflates. Bulky, electron-rich ligands generally promote oxidative addition and reductive elimination, leading to higher catalytic activity.

The Suzuki-Miyaura reaction forms a carbon-carbon bond between an aryl triflate and an organoboron compound. The choice of ligand can influence reaction rates and the scope of compatible functional groups.

Catalyst SystemAryl TriflateBoronic Acid/EsterBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄p-methylphenyl triflateFerroceneboronic acidK₃PO₄DioxaneReflux-Excellent[8]
Pd(OAc)₂ / PPh₃Phenyl triflate2-n-butylfuranKOAcDMF15020Moderate to High[9]
Pd(OAc)₂ / o-(di-tert-butylphosphino)biphenylAryl triflatesArylboronic acids--RT-High[10]
Pd catalyst / Bulky biarylphosphine ligandAryl triflates3-substituted allylboronatesK₃PO₄THF/aq. or MeCN/aq.40-7012High[11]

Key Considerations for Suzuki-Miyaura Coupling:

  • Bulky Biarylphosphine Ligands: Ligands such as o-(di-tert-butylphosphino)biphenyl have proven highly effective, even enabling room-temperature couplings.[10][11]

  • Base Selection: The choice of base is crucial, with inorganic bases like K₃PO₄ and Cs₂CO₃ being commonly employed.

  • Solvent: Aprotic solvents like dioxane, THF, and DMF are typical choices.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between aryl triflates and amines. This reaction is particularly sensitive to ligand choice, with bulky, electron-rich phosphines being essential for high yields.

Catalyst SystemAryl TriflateAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dba)₂ / DPPFAryl triflatesPrimary/Secondary aminesNaOtBuToluene--Good to Excellent[6][7]
Pd(dba)₂ / BINAPElectron neutral aryl triflatesPrimary alkylaminesNaOtBuToluene--Improved[6]
Pd(OAc)₂ / BINAPAryl perfluorooctanesulfonatesVarious aminesCs₂CO₃Toluene120-150 (Microwave)0.5-[1]
Pd₂(dba)₃ / RuPhosAryl triflatesThiols----Quantitative[12]

Key Considerations for Buchwald-Hartwig Amination:

  • Chelating Ligands: Bidentate phosphine ligands like DPPF and BINAP are highly effective for the amination of aryl triflates.[4][6][7] Monodentate ligands like P(o-tolyl)₃ have been shown to be ineffective.[6][7]

  • Triflate Cleavage: Electron-deficient aryl triflates can be susceptible to cleavage, forming phenols. Slow addition of the aryl triflate to the reaction mixture can mitigate this side reaction.[6][7]

  • Halide Additives: Unlike some other cross-coupling reactions, the addition of halides can inhibit the amination of aryl triflates.[6][7]

The Heck reaction couples aryl triflates with alkenes. Ligand selection can influence the regioselectivity of the reaction.

Catalyst SystemAryl TriflateAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / Bidentate phosphineAryl triflatesOlefins-----[13]
Pd catalyst / SadphosAryl triflatesAlkynes--Mild-Good[14]
Pd(OAc)₂ / LigandAllyltrimethylsilaneAryl triflates---5-10 min (Microwave)Moderate to Good[15]

Key Considerations for Heck Reaction:

  • Bidentate Ligands: The use of bidentate phosphine ligands with aryl triflates can favor the formation of branched products.[13]

  • Chiral Ligands: For asymmetric Heck reactions, chiral ligands like Sadphos have been successfully employed.[14]

  • Microwave Irradiation: Microwave-assisted heating can significantly reduce reaction times.[15]

Experimental Protocols

The following are generalized protocols for common palladium-catalyzed coupling reactions with aryl triflates. Note: These are starting points and may require optimization for specific substrates.

Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from the work of Buchwald and co-workers for the coupling of an aryl triflate with an arylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • o-(di-tert-butylphosphino)biphenyl

  • Aryl triflate

  • Arylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%).

  • Evacuate and backfill the tube with argon or nitrogen.

  • Add the aryl triflate (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Buchwald-Hartwig Amination

This protocol is based on the work of Hartwig and Buchwald for the amination of aryl triflates.[6][7]

Materials:

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) or 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Aryl triflate

  • Amine

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(dba)₂ (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to a Schlenk tube.

  • Add the amine (1.2-1.5 equiv) and NaOtBu (1.4-2.0 equiv).

  • Add anhydrous toluene.

  • In a separate vial, prepare a solution of the aryl triflate (1.0 equiv) in anhydrous toluene.

  • Slowly add the aryl triflate solution to the reaction mixture at room temperature or elevated temperature (e.g., 80-100 °C). The slow addition is particularly important for electron-deficient aryl triflates to prevent triflate cleavage.[6][7]

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by flash chromatography.

Visualizing Reaction Workflows and Concepts

General Experimental Workflow

experimental_workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification catalyst Pd Precursor & Ligand addition Aryl Triflate Addition catalyst->addition reagents Base & Amine/Boronic Acid reagents->addition solvent Anhydrous Solvent solvent->addition heating Stirring & Heating addition->heating quench Quenching heating->quench extraction Extraction quench->extraction purification Chromatography extraction->purification product Isolated Product purification->product

Caption: General workflow for palladium-catalyzed cross-coupling of aryl triflates.

Catalyst/Ligand Selection Decision Tree

catalyst_selection cluster_suzuki cluster_buchwald cluster_heck start Select Coupling Reaction suzuki Suzuki-Miyaura (C-C) start->suzuki C-C Bond buchwald Buchwald-Hartwig (C-N) start->buchwald C-N Bond heck Heck (C-C) start->heck C-C (Alkene) suzuki_ligand Bulky Biarylphosphines (e.g., o-(di-tert-butylphosphino)biphenyl) suzuki->suzuki_ligand buchwald_ligand Chelating Ligands (DPPF, BINAP) buchwald->buchwald_ligand heck_ligand Bidentate phosphines for branched products heck->heck_ligand buchwald_condition Slow addition of ArOTf for electron-deficient substrates buchwald_ligand->buchwald_condition

Caption: Decision tree for ligand selection based on the desired coupling reaction.

Simplified Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)-OTf(L₂) pd0->oxidative_addition ArOTf (Oxidative Addition) transmetalation Ar-Pd(II)-R(L₂) oxidative_addition->transmetalation R-B(OR)₂ (Transmetalation) reductive_elimination Ar-R transmetalation->reductive_elimination (Reductive Elimination) reductive_elimination->pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The successful palladium-catalyzed cross-coupling of aryl triflates hinges on the judicious selection of the catalyst system. For Suzuki-Miyaura reactions, bulky biarylphosphine ligands offer high activity. In Buchwald-Hartwig aminations, chelating ligands like DPPF and BINAP are paramount, with careful control of reaction conditions to avoid substrate degradation. The Heck reaction's regioselectivity can be steered by the choice of phosphine ligand. The protocols and selection guides provided herein serve as a robust starting point for researchers to develop and optimize these powerful transformations in their synthetic endeavors.

References

Application Notes and Protocols for Polymer Modification in Materials Science and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of common polymer modification techniques and their impact on material properties, with a focus on applications in materials science and drug development. Detailed protocols for key experimental procedures and characterization methods are included to facilitate the practical application of these techniques in a research and development setting.

Application Note: Enhancing Polymer Properties through Surface Modification

Polymer surface modification is a critical strategy for tailoring the properties of materials to meet the demands of advanced applications, from biomedical devices to drug delivery systems.[1][2][3] By altering the surface chemistry and topography without changing the bulk properties, it is possible to enhance biocompatibility, improve adhesion, control wettability, and modulate drug release kinetics.[4][5] Common techniques for surface modification include plasma treatment and graft copolymerization.[6]

Plasma Treatment: This method utilizes ionized gas to introduce functional groups onto the polymer surface, leading to changes in surface energy and wettability.[7][8][9][10][11] For instance, treatment with oxygen plasma can introduce hydroxyl, carboxyl, and carbonyl groups, making the surface more hydrophilic.[7][8] This increased hydrophilicity can improve cell adhesion and spreading, which is crucial for tissue engineering applications.[12]

Graft Copolymerization: This technique involves covalently bonding a new polymer chain to the surface of an existing polymer. "Grafting-from" and "grafting-to" are two primary approaches. This method allows for precise control over the surface chemistry and can be used to introduce specific functionalities, such as stimuli-responsive polymers for controlled drug release or biocompatible polymers to reduce protein fouling.[6]

Quantitative Impact of Surface Modification

The effectiveness of surface modification can be quantified by measuring various physical and chemical properties. The following tables summarize typical data obtained from the characterization of modified polymers.

Table 1: Surface Wettability of Polymers Before and After Air Plasma Treatment

PolymerTreatment Time (s)Water Contact Angle (°)Surface Free Energy (mJ/m²)Polar Component (mJ/m²)Dispersive Component (mJ/m²)Reference
Low-Density Polyethylene (LDPE) 098.5 ± 1.230.10.030.1[7]
0.555.3 ± 1.048.925.123.8[7]
1.054.1 ± 1.149.225.823.4[7]
Polypropylene (PP) 0102.3 ± 1.524.20.024.2[11]
364.0 ± 2.146.823.523.3[11]
3067.0 ± 1.842.118.923.2[11]
Polystyrene (PS) 091.5 ± 0.935.22.133.1[7]
0.545.2 ± 1.354.832.722.1[7]
1.044.8 ± 1.555.133.221.9[7]

Table 2: Mechanical Properties of Graft Copolymers

Base PolymerGrafted PolymerGrafting (%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Reference
Polypropylene (PP) None0344001.2[13]
Poly(methyl methacrylate) (PMMA)15422501.8[13]
Poly(lactic acid) (PLA) None05563.5
Poly(ethylene glycol) (PEG)1048153.1
Epoxy Resin None07552.8[14]
Al2O3 Nanoparticles31124.53.0[14]

Table 3: Drug Release Kinetics from Modified Polymer Matrices

Polymer SystemDrugModificationRelease Exponent (n)Release MechanismReference
PLGA (50:50) DoxorubicinNone0.48Fickian Diffusion[15]
PLGA (50:50) DoxorubicinSurface PEGylation0.62Anomalous (non-Fickian) Transport[15]
Chitosan 5-FluorouracilNone0.51Anomalous (non-Fickian) Transport
Chitosan 5-FluorouracilCross-linked with glutaraldehyde0.78Anomalous (non-Fickian) Transport
Natural Gums Diltiazem HClVaried gum concentration0.17 - 0.58Fickian to Anomalous Transport[16]

Experimental Protocols

Protocol for Plasma Surface Modification of Polymer Films

Objective: To increase the surface hydrophilicity of a polymer film using air plasma treatment.

Materials:

  • Polymer film (e.g., Polypropylene, Polystyrene)

  • Plasma cleaner/etcher system

  • Compressed air or specific treatment gas (e.g., O₂, Ar)

  • Contact angle goniometer

  • Deionized water

Procedure:

  • Sample Preparation: Cut the polymer film into appropriate sizes for the plasma chamber and contact angle measurement. Clean the samples by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water. Dry the samples completely under a stream of nitrogen.

  • Initial Characterization: Measure the water contact angle of the untreated polymer film to establish a baseline.

  • Plasma Treatment:

    • Place the dried polymer samples into the plasma chamber.

    • Evacuate the chamber to the desired base pressure (e.g., <100 mTorr).

    • Introduce the treatment gas (e.g., air) at a controlled flow rate.

    • Set the plasma power (e.g., 50 W) and treatment time (e.g., 30 seconds).

    • Ignite the plasma. The chamber will glow with a characteristic color depending on the gas used.

    • After the set time, turn off the plasma and vent the chamber to atmospheric pressure.

  • Post-Treatment Characterization:

    • Immediately after treatment, remove the samples and measure the water contact angle.

    • To assess the stability of the modification, store the samples under ambient conditions and re-measure the contact angle at specific time intervals (e.g., 1 hour, 24 hours, 1 week).

Data Analysis:

  • Calculate the average contact angle and standard deviation for both untreated and treated samples.

  • Calculate the surface free energy and its polar and dispersive components using the Owens-Wendt-Rabel-Kaelble (OWRK) method from contact angle measurements with at least two different liquids (e.g., water and diiodomethane).

Protocol for Characterization of Modified Polymers

A combination of analytical techniques is typically required to fully characterize modified polymers.

A. Fourier Transform Infrared Spectroscopy (FTIR)

  • Purpose: To identify the chemical functional groups on the polymer surface.

  • Method: Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory for surface analysis.

  • Procedure:

    • Obtain a background spectrum.

    • Press the polymer sample firmly against the ATR crystal.

    • Collect the sample spectrum.

    • Identify characteristic peaks corresponding to functional groups introduced by the modification (e.g., C=O, O-H).

B. Differential Scanning Calorimetry (DSC)

  • Purpose: To determine thermal properties such as glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

  • Procedure:

    • Accurately weigh a small sample (5-10 mg) into an aluminum DSC pan.

    • Seal the pan.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

    • Analyze the resulting thermogram to determine Tg, Tm, and the heat of fusion (to calculate crystallinity).

C. Scanning Electron Microscopy (SEM)

  • Purpose: To visualize the surface morphology and topography of the polymer.

  • Procedure:

    • Mount the polymer sample on an SEM stub using conductive tape.

    • If the polymer is non-conductive, coat the surface with a thin layer of a conductive material (e.g., gold, palladium) using a sputter coater.

    • Place the stub in the SEM chamber.

    • Evacuate the chamber.

    • Adjust the accelerating voltage and beam current.

    • Focus the electron beam on the sample surface and capture images at various magnifications.

Visualizing Molecular Interactions and Workflows

Cell Signaling Pathway on a Biocompatible Polymer Surface

The following diagram illustrates a simplified signaling pathway initiated by cell adhesion to a polymer surface modified with an RGD peptide, a common motif for promoting cell attachment. Integrin clustering upon binding to RGD triggers a cascade of intracellular signaling events involving Focal Adhesion Kinase (FAK) and downstream pathways that regulate cell survival, proliferation, and differentiation.

CellSignaling Cell Adhesion Signaling Cascade on a Modified Polymer Surface cluster_surface Biomaterial Interface cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Polymer Polymer Backbone RGD RGD Ligand Polymer->RGD Grafted Integrin Integrin Receptor RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K Src->FAK Phosphorylation Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt ERK ERK Ras->ERK CellSurvival Cell Survival and Proliferation Akt->CellSurvival ERK->CellSurvival

Caption: Cell adhesion signaling on a modified polymer surface.

Experimental Workflow for Polymer Modification and Characterization

This diagram outlines the logical flow of an experiment designed to modify a polymer surface and evaluate the effects of the modification on its physicochemical and biological properties.

ExperimentalWorkflow Workflow for Polymer Modification and Characterization cluster_prep Preparation cluster_modification Modification cluster_physchem Physicochemical Characterization cluster_bio Biological Evaluation cluster_analysis Data Analysis and Conclusion Start Start: Select Polymer Clean Clean Polymer Substrate Start->Clean Modify Surface Modification (e.g., Plasma, Grafting) Clean->Modify Wash Wash and Dry Modify->Wash ContactAngle Contact Angle Wash->ContactAngle Analysis FTIR FTIR-ATR Wash->FTIR Analysis SEM SEM Wash->SEM Analysis DSC DSC Wash->DSC Analysis CellCulture Cell Culture Studies (Adhesion, Proliferation) Wash->CellCulture Testing DrugRelease Drug Release Assay Wash->DrugRelease Testing Data Data Analysis ContactAngle->Data FTIR->Data SEM->Data DSC->Data CellCulture->Data DrugRelease->Data Conclusion Conclusion Data->Conclusion

Caption: A typical experimental workflow for polymer modification.

References

Troubleshooting & Optimization

How to improve the yield of triflation reactions with 4-nitrophenyl triflate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing triflation reactions using 4-nitrophenyl triflate. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve the yield and efficiency of your triflation reactions.

Frequently Asked Questions (FAQs)

Q1: What is 4-nitrophenyl triflate and why is it used as a triflating agent?

A1: 4-Nitrophenyl triflate (CF₃SO₃C₆H₄NO₂) is an electrophilic triflating agent used to introduce the trifluoromethanesulfonyl (triflate, -OTf) group onto a nucleophile, typically a phenol, to form an aryl triflate.[1] The triflate group is an excellent leaving group in various organic reactions, particularly in palladium-catalyzed cross-coupling reactions.[1][2] The 4-nitrophenyl group activates the sulfonyl center towards nucleophilic attack, making it an effective triflating agent.[3]

Q2: What are the main advantages of using 4-nitrophenyl triflate?

A2: 4-Nitrophenyl triflate is a solid, which can make it easier to handle compared to fuming liquids like triflic anhydride.[4] It offers good chemoselectivity, allowing for the triflation of phenols in the presence of other functional groups like aliphatic alcohols.[3]

Q3: What are common solvents and bases used for triflation with 4-nitrophenyl triflate?

A3: Common solvents for triflation reactions include dichloromethane (DCM), acetonitrile (MeCN), and toluene. The choice of base is crucial for deprotonating the phenol and facilitating the reaction. Both organic bases, such as triethylamine (TEA), pyridine, and N,N-diisopropylethylamine (DIPEA), and inorganic bases like potassium carbonate (K₂CO₃) can be used. The selection of solvent and base can significantly impact the reaction yield and should be optimized for the specific substrate.

Q4: My yields are consistently low. What are the most common reasons?

A4: Low yields in triflation reactions can stem from several factors:

  • Incomplete deprotonation of the phenol: The chosen base may not be strong enough to fully deprotonate the phenolic hydroxyl group.

  • Moisture in the reaction: Triflation reagents are sensitive to moisture, which can lead to their decomposition. Ensuring anhydrous conditions is critical.

  • Side reactions: The substrate or product may be susceptible to side reactions under the reaction conditions.

  • Suboptimal temperature: The reaction may require heating or cooling to proceed efficiently and minimize byproduct formation.

  • Impure reagents: The purity of the phenol, 4-nitrophenyl triflate, base, and solvent can all impact the reaction outcome.

Troubleshooting Guide

Problem 1: Low or No Product Formation
Potential CauseTroubleshooting Solution
Incomplete Deprotonation Use a stronger base or a slight excess of the current base. Consider switching to a base with a pKa higher than that of the starting phenol.
Moisture Contamination Dry all glassware thoroughly before use. Use anhydrous solvents and fresh, high-purity reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Reactivity of Phenol Electron-withdrawing groups on the phenol can decrease its nucleophilicity. In such cases, a stronger base and/or higher reaction temperatures may be necessary.
Degraded 4-Nitrophenyl Triflate Use fresh 4-nitrophenyl triflate. The reagent can degrade over time, especially if not stored properly.
Problem 2: Formation of Multiple Products
Potential CauseTroubleshooting Solution
Side Reactions of the Substrate If the substrate has other nucleophilic sites, they may compete with the phenol for the triflating agent. Protecting these groups prior to triflation may be necessary.
Product Decomposition The resulting aryl triflate may be unstable under the reaction conditions. Monitor the reaction progress (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Consider running the reaction at a lower temperature.
Reaction with Solvent Some solvents can react with the triflating agent. Ensure the chosen solvent is inert under the reaction conditions.

Troubleshooting Workflow

cluster_troubleshooting Troubleshooting Steps cluster_optimization Optimization Parameters start Low Yield Observed check_reagents Verify Reagent Purity and Dryness start->check_reagents check_conditions Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK optimize_base Optimize Base check_conditions->optimize_base Conditions Suboptimal check_workup Review Workup and Purification success Improved Yield check_workup->success Optimized optimize_solvent Optimize Solvent optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp optimize_temp->check_workup

Caption: A workflow for troubleshooting low yields in triflation reactions.

Data Presentation

Table 1: Comparison of Triflation Reagents for Phenols

This table compares the yield of triflate formation from four different phenols using triflyl fluoride (CF₃SO₂F) generated from N-phenylbis(trifluoromethanesulfonimide) (Method A), triflic anhydride with an organic base (Method C), triflic anhydride under aqueous conditions (Method D), and N-phenylbis(trifluoromethanesulfonimide) directly (Method E).[5]

Phenol SubstrateMethod A (% Yield)Method C (% Yield)Method D (% Yield)Method E (% Yield)
4-Fluorophenol85758060
4-Methoxyphenol92889075
4-Nitrophenol78657055
2,6-Dimethylphenol88808270

Yields are isolated yields.[5]

Table 2: Effect of Base and Solvent on Triflation Yield

The following table illustrates the impact of different bases and solvents on the conversion of a model phenol to its corresponding triflate. While this data is for a CF₃SO₂F-based system, the general trends can be informative for optimizing reactions with 4-nitrophenyl triflate.[6]

BaseSolventConversion (%)
DIPEAMeCN>95
TriethylamineMeCN>95
PyridineMeCN85
K₂CO₃MeCN90
DIPEADCM>95
DIPEAToluene80
DIPEATHF90

Conversion determined after 20 hours.[6]

Experimental Protocols

General Protocol for Triflation of a Phenol with 4-Nitrophenyl Triflate

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Phenol substrate

  • 4-Nitrophenyl triflate (1.1 - 1.5 equivalents)

  • Anhydrous base (e.g., triethylamine, pyridine, or K₂CO₃; 1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenol substrate.

  • Dissolution: Add the anhydrous solvent to the flask and stir until the phenol is completely dissolved.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon).

  • Addition of Base: Add the anhydrous base to the solution and stir for 5-10 minutes at room temperature.

  • Addition of 4-Nitrophenyl Triflate: Add the 4-nitrophenyl triflate portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight, and heating may be required for less reactive phenols.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature (if heated) and quench by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure aryl triflate.[7][8]

General Reaction Pathway

cluster_reactants Reactants cluster_products Products Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide + Base Base Base ArylTriflate Aryl Triflate (Ar-OTf) Phenoxide->ArylTriflate + 4-Nitrophenyl Triflate NitrophenylTriflate 4-Nitrophenyl Triflate NitrophenylTriflate->ArylTriflate Nitrophenoxide 4-Nitrophenoxide ArylTriflate->Nitrophenoxide + Byproduct

Caption: The general reaction pathway for the triflation of a phenol.

References

Side reactions of 4-Nitrophenyl trifluoromethanesulfonate with amines or water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-nitrophenyl trifluoromethanesulfonate, particularly focusing on its side reactions with amines and water.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing low yields in my N-triflylation reaction with an amine. What are the potential side reactions and how can I mitigate them?

A1: Low yields in N-triflylation reactions using this compound often stem from competing side reactions, primarily hydrolysis of the reagent. The key to a successful reaction is rigorous exclusion of water.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: this compound is highly susceptible to hydrolysis. Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: Use a fresh or properly stored bottle of this compound. Similarly, ensure the amine is pure and dry, as amines can absorb atmospheric CO₂. The solvent and any base used (e.g., triethylamine, pyridine) must also be anhydrous.[1]

  • Reaction Temperature: The reaction is typically performed at temperatures ranging from 0 °C to room temperature. If the reaction is slow, gentle heating may be necessary; however, excessive heat can promote side reactions.[1]

  • Stoichiometry: A common starting point is a 1:1 molar ratio of the amine to this compound, with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents).

Primary Side Reaction: Hydrolysis

The most significant side reaction is the hydrolysis of this compound to 4-nitrophenol and trifluoromethanesulfonic acid. This reaction consumes the triflylating agent, reducing the yield of the desired triflamide. The presence of 4-nitrophenol can be visually indicated by a yellow coloration of the reaction mixture.

Secondary Side Reaction with Primary Amines:

With primary amines, there is a possibility of double triflylation to form a bis(trifluoromethanesulfonyl)imide, although this is less common under standard conditions.

Q2: My goal is to selectively triflylate a phenol in the presence of an amine functional group. How can I achieve this?

A2: Achieving chemoselectivity for phenol triflylation over amine triflylation is possible by strategically using water as a co-solvent.

Key Principle:

In a mixed solvent system such as acetonitrile/water (e.g., 3:1 ratio), phenols can be selectively triflylated while amine groups generally remain unreacted.[2][3] This is attributed to a difference in the reaction mechanisms. The triflylation of amines is thought to proceed through a termolecular transition state involving a hydrogen bond with the base, which is disrupted in aqueous media.[2][3]

Experimental Protocol Outline for Selective Phenol Triflylation:

  • Dissolve the substrate containing both phenol and amine functionalities in a mixture of acetonitrile and water.

  • Add a suitable base (e.g., N,N-diisopropylethylamine - DIPEA).

  • Add this compound and stir at room temperature.

  • Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS).

Q3: What are the expected byproducts when reacting this compound with amines or in the presence of water?

A3: The primary byproduct from the reaction with water is 4-nitrophenol .[4][5] In reactions with amines, especially if purification is challenging, unreacted starting materials and the 4-nitrophenol leaving group are common impurities. In the case of primary amines, while less common, bis-triflylated products are a possibility.

Q4: How does the choice of base affect the outcome of the reaction with amines?

A4: The base plays a crucial role in the N-triflylation reaction. It serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the trifluoromethanesulfonic acid byproduct.

  • Non-nucleophilic bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are commonly used to avoid competition with the substrate amine for the triflylating agent.

  • Stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required for less reactive amines.[3]

  • The use of a stoichiometric amount of a base like 4-dimethylaminopyridine (DMAP) has also been reported.[3]

Quantitative Data Summary

ReactionKey ConditionsObservationReference
Selective Phenol Triflylation MeCN:H₂O (3:1)Phenols are selectively triflylated; amines remain largely unreacted.[2][3]
Amine and Phenol Triflylation Anhydrous MeCNBoth phenols and amines are triflylated.[2][3]

Key Experimental Protocols

General Protocol for N-Triflylation of Amines (Anhydrous Conditions):

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine and a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).

  • Add a non-nucleophilic base (e.g., triethylamine, 1.1-1.5 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0-1.2 equivalents) in the anhydrous solvent.

  • Add the solution of this compound dropwise to the amine solution.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, the reaction can be quenched with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the key transformations.

Side_Reactions 4-Nitrophenyl_triflate 4-Nitrophenyl Trifluoromethanesulfonate Triflamide Triflamide (R-NHTf) 4-Nitrophenyl_triflate->Triflamide  + Amine (Anhydrous) 4-Nitrophenol 4-Nitrophenol 4-Nitrophenyl_triflate->4-Nitrophenol  + Water (Hydrolysis) Amine Amine (R-NH2) Water Water (H2O) TfOH TfOH

Caption: Competing reactions of this compound.

Troubleshooting_Workflow start Low Yield in N-Triflylation check_water Check for Water Contamination (Solvents, Reagents, Glassware) start->check_water anhydrous_conditions Implement Rigorous Anhydrous Techniques check_water->anhydrous_conditions Yes check_reagents Verify Reagent Quality and Stoichiometry check_water->check_reagents No anhydrous_conditions->check_reagents optimize_reagents Use Fresh Reagents, Adjust Stoichiometry check_reagents->optimize_reagents Issue Found check_temp Review Reaction Temperature check_reagents->check_temp No Issue optimize_reagents->check_temp optimize_temp Optimize Temperature (e.g., start at 0°C) check_temp->optimize_temp Suboptimal success Improved Yield check_temp->success Optimal optimize_temp->success

Caption: Troubleshooting workflow for low N-triflylation yield.

References

Troubleshooting incomplete triflation of electron-deficient phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the triflation of electron-deficient phenols.

Frequently Asked Questions (FAQs)

Q1: Why is my triflation reaction of an electron-deficient phenol incomplete?

A1: Incomplete triflation of electron-deficient phenols is a common issue stemming from the reduced nucleophilicity of the phenolic oxygen. The electron-withdrawing groups on the aromatic ring decrease the electron density on the oxygen atom, making it a weaker nucleophile and thus slowing down the desired reaction with the triflating agent.[1][2][3] Several factors can contribute to this, including suboptimal reaction conditions, inappropriate choice of base or solvent, and steric hindrance around the hydroxyl group.

Q2: What are the most common side reactions observed during the triflation of electron-deficient phenols?

A2: The most prevalent side reaction is the hydrolysis of the triflate product back to the starting phenol, which can be exacerbated by the presence of water in the reaction mixture.[4][5] Additionally, if the reaction is run for an extended period or at elevated temperatures, decomposition of the product or starting material may occur. In some cases, with poly-hydroxylated phenols, incomplete reaction can lead to a mixture of mono- and di-triflated products.[4][5]

Q3: Can I use an alternative triflating agent if triflic anhydride (Tf₂O) is not effective?

A3: Yes, several alternative triflating agents can be more effective for challenging substrates. N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) is a common alternative.[4][5] Another promising reagent is triflyl fluoride (CF₃SO₂F), which has shown high efficiency and functional group tolerance, often providing higher yields than traditional methods.[4][5]

Q4: How does the choice of base impact the triflation of electron-deficient phenols?

A4: The base plays a crucial role in deprotonating the phenol to form the more nucleophilic phenoxide ion. For electron-deficient phenols, a stronger, non-nucleophilic base is often required to achieve complete deprotonation.[5] However, the choice of base must be carefully considered, as some bases can promote side reactions. For instance, sterically hindered bases like 2,6-di-tert-butyl-4-methylpyridine can be effective in scavenging the triflic acid byproduct without interfering with the reaction. The use of a weak, soluble organic base has also been reported to be effective in specific catalytic systems.[1][2]

Q5: What is the recommended solvent for triflating electron-deficient phenols?

A5: The choice of solvent can significantly influence the reaction rate and yield.[6][7] Aprotic solvents such as dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used.[8] The polarity of the solvent can affect the solubility of the reactants and the stability of the intermediates. For particularly challenging substrates, a more polar solvent like dimethylformamide (DMF) might be considered, although its reactivity with triflic anhydride should be taken into account.[8] In some newer protocols, a mixture of acetonitrile and water has been shown to be effective, particularly when using CF₃SO₂F, as it can enhance chemoselectivity.[4][5]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Strategy
Low to no conversion of the starting phenol 1. Insufficiently strong base. 2. Low reaction temperature. 3. Ineffective triflating agent. 4. Steric hindrance.1. Switch to a stronger, non-nucleophilic base (e.g., DBU, Proton Sponge). 2. Gradually increase the reaction temperature, monitoring for decomposition. 3. Consider using a more reactive triflating agent like CF₃SO₂F.[4][5] 4. For sterically hindered phenols, longer reaction times or more reactive reagents may be necessary.[4][5]
Formation of multiple products 1. Incomplete reaction leading to a mixture of starting material and product. 2. Hydrolysis of the triflate product. 3. For diols, a mixture of mono- and di-triflated products.[4][5]1. Optimize reaction conditions (base, temperature, time) to drive the reaction to completion. 2. Ensure anhydrous conditions by using dry solvents and an inert atmosphere. 3. Adjust stoichiometry of the triflating agent and reaction time to favor the desired product.
Decomposition of starting material or product 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Presence of impurities.1. Lower the reaction temperature. 2. Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed. 3. Ensure the purity of all reagents and solvents.
Difficulty in purifying the triflate product 1. Decomposition on silica gel. 2. Residual triflic acid.1. Use neutralized silica gel or an alternative stationary phase like alumina.[9] 2. Perform an aqueous workup with a mild base (e.g., sodium bicarbonate) if the product is stable.[9] Using a scavenger base during the reaction can also simplify purification.

Experimental Protocols

General Procedure for Triflation using Triflic Anhydride (Tf₂O)

A representative procedure for the triflation of a phenol using triflic anhydride is as follows:

  • To a solution of the electron-deficient phenol (1.0 equiv) in anhydrous dichloromethane (DCM) at -10 °C under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as pyridine (1.1 equiv).[10]

  • Slowly add triflic anhydride (1.1 equiv) dropwise, ensuring the internal temperature remains below -2 °C.[10]

  • Stir the reaction mixture at -10 °C for 1 hour, then allow it to warm to room temperature.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer and wash sequentially with dilute acid (e.g., 0.2 N HCl), water, and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[10]

Protocol for Triflation using Triflyl Fluoride (CF₃SO₂F) in a Two-Chamber Reactor

This method has been shown to be highly effective for a broad range of phenols, including electron-deficient and sterically hindered ones.[4][5]

  • Generation Chamber: N-phenyltrifluoromethanesulfonimide (PhNTf₂, 1.5 equiv.) and KHF₂ (1.0 equiv.) are placed in acetonitrile.[4][5]

  • Reaction Chamber: The (hetero)aryl alcohol (1.0 equiv.) and a base such as N,N-diisopropylethylamine (DIPEA, 1.5 equiv.) are dissolved in a mixture of acetonitrile and water.[4][5]

  • The generated CF₃SO₂F gas from the generation chamber is introduced into the reaction chamber. The reaction is typically carried out at room temperature for a few hours.[4][5]

Visualizations

Troubleshooting Workflow for Incomplete Triflation

G Troubleshooting Incomplete Triflation start Incomplete Triflation Observed check_base Is the base strong enough? start->check_base change_base Use a stronger, non-nucleophilic base (e.g., DBU) check_base->change_base No check_temp Is the reaction temperature optimal? check_base->check_temp Yes change_base->check_temp increase_temp Incrementally increase temperature check_temp->increase_temp No check_reagent Is the triflating agent effective? check_temp->check_reagent Yes increase_temp->check_reagent change_reagent Use a more reactive agent (e.g., CF3SO2F) check_reagent->change_reagent No check_conditions Are conditions anhydrous? check_reagent->check_conditions Yes change_reagent->check_conditions dry_solvents Use anhydrous solvents and inert atmosphere check_conditions->dry_solvents No success Successful Triflation check_conditions->success Yes dry_solvents->success

Caption: A flowchart outlining the troubleshooting steps for incomplete triflation reactions.

Reaction Mechanism of Phenol Triflation

G Triflation Reaction Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack phenol Ar-OH (Electron-Deficient Phenol) phenoxide Ar-O⁻ (Phenoxide) phenol->phenoxide + Base base Base phenoxide2 Ar-O⁻ tf2o Tf₂O (Triflic Anhydride) product Ar-OTf (Aryl Triflate) tf2o->product phenoxide2->tf2o Nucleophilic Attack

Caption: A simplified diagram showing the two-step mechanism of phenol triflation.

References

Why did my triflation reaction with 4-nitrophenyl triflate fail?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding triflation reactions, with a specific focus on the synthesis of 4-nitrophenyl triflate.

Frequently Asked Questions (FAQs)

Q1: My triflation reaction with 4-nitrophenol failed completely. What are the most common reasons for this?

Failure of a triflation reaction, particularly with an electron-deficient phenol like 4-nitrophenol, can be attributed to several critical factors:

  • Presence of Moisture: Triflic anhydride (Tf₂O) is extremely reactive towards water.[1] Any moisture in the solvent, glassware, or starting materials will rapidly quench the anhydride, forming triflic acid and preventing the desired reaction.

  • Inadequate Base: A suitable base, typically pyridine or another amine base, is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide ion which then reacts with the triflic anhydride.[2] Insufficient or an inappropriate base can lead to a stalled reaction.

  • Reaction Temperature: These reactions are highly exothermic and are typically conducted at low temperatures (e.g., 0 °C or -10 °C) to control the reactivity of the triflic anhydride and minimize side reactions.[3] Running the reaction at room temperature or higher can lead to decomposition and a complex mixture of products.

  • Purity of Reagents: The purity of both the 4-nitrophenol and triflic anhydride is important. Impurities can interfere with the reaction.

  • Improper Work-up: The product, 4-nitrophenyl triflate, can be susceptible to hydrolysis, especially under basic conditions.[4][5] An incorrect work-up procedure can lead to the loss of the desired product.

Q2: I observed the formation of a white precipitate and fuming when I added the triflic anhydride. What does this indicate?

This is a strong indication that your reaction setup contains moisture. Triflic anhydride reacts vigorously with water to form triflic acid, which is a strong acid and can appear as fumes in the presence of moist air.[1] The white precipitate is likely the pyridinium triflate salt, formed from the reaction of triflic acid with the pyridine base.

Q3: Can the electron-withdrawing nitro group on the 4-nitrophenol prevent the reaction from occurring?

While the electron-withdrawing nitro group makes the 4-nitrophenol more acidic, it does not prevent the triflation reaction. In fact, triflation of both electron-rich and electron-deficient phenols is well-documented.[6] The increased acidity of 4-nitrophenol facilitates the formation of the phenoxide ion in the presence of a base, which is the reactive species. However, the electron-deficient nature of the starting material can make the subsequent reaction slightly slower compared to electron-rich phenols.

Q4: What is the role of pyridine in this reaction? Can I use a different base?

Pyridine serves two primary roles in this reaction:

  • Base: It deprotonates the 4-nitrophenol to form the 4-nitrophenoxide ion.

  • Activator: It reacts with triflic anhydride to form the highly electrophilic N-(trifluoromethylsulfonyl)pyridinium triflate, which is considered the actual triflating agent in the reaction.[7][8]

Other hindered amine bases like 2,6-lutidine or triethylamine can also be used.[2] The choice of base can sometimes be critical for optimizing the reaction yield and minimizing side reactions.

Troubleshooting Guide

Below is a troubleshooting guide to address specific issues you may have encountered during your triflation reaction of 4-nitrophenol.

Problem Potential Cause(s) Recommended Solution(s)
No reaction (only starting material recovered) 1. Wet reagents or solvent. 2. Inactive triflic anhydride (hydrolyzed). 3. Insufficient or incorrect base. 4. Reaction temperature too low. 1. Ensure all glassware is oven-dried. Use anhydrous solvents. Dry the 4-nitrophenol if necessary. 2. Use a fresh bottle of triflic anhydride or purify it by distillation. 3. Use at least 1.1 equivalents of dry pyridine. Ensure the pyridine is of high purity. 4. While starting at a low temperature is crucial, the reaction may need to be allowed to slowly warm to room temperature to go to completion. [3]
Low yield of 4-nitrophenyl triflate 1. Incomplete reaction. 2. Product hydrolysis during work-up. 3. Side reactions. 4. Mechanical loss during purification. 1. Increase the reaction time or allow the reaction to warm to room temperature after the initial addition of triflic anhydride. 2. Perform the aqueous work-up quickly and use dilute acid to neutralize the base before washing with water and brine. [3]3. Maintain a low temperature during the addition of triflic anhydride to minimize side reactions. 4. Optimize the purification procedure (e.g., flash chromatography with an appropriate solvent system).
Formation of a dark, tarry mixture 1. Reaction temperature too high. 2. Excess base or unhindered base leading to side reactions. 3. Presence of impurities. 1. Maintain a low temperature (e.g., -10 °C to 0 °C) during the addition of triflic anhydride. [3]2. Use the correct stoichiometry of a suitable base like pyridine. 3. Ensure the purity of all reagents.
Product decomposes during purification 1. Hydrolysis on silica gel. 2. Thermal decomposition. 1. Neutralize the crude product before chromatography. Consider using a less acidic grade of silica gel or an alternative purification method like recrystallization. 2. Avoid excessive heating during solvent removal.

Experimental Protocols

Key Experiment: Triflation of 4-Nitrophenol

This protocol is adapted from a reliable procedure for the triflation of a similar substituted phenol.[3]

Materials:

  • 4-Nitrophenol

  • Trifluoromethanesulfonic anhydride (Triflic Anhydride, Tf₂O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 0.2 N Hydrochloric acid (HCl)

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermocouple, a nitrogen inlet, and a septum, dissolve 4-nitrophenol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add anhydrous pyridine (1.1 eq.) to the solution via syringe.

  • Cooling: Cool the reaction mixture to -10 °C using an ice/methanol bath.

  • Addition of Triflic Anhydride: Add triflic anhydride (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -2 °C.

  • Reaction: Stir the reaction mixture at -10 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Quenching and Work-up:

    • Once the reaction is complete, carefully add water to the mixture and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 0.2 N HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-nitrophenyl triflate.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a failed triflation reaction.

Triflation_Troubleshooting Start Reaction Failed Check_Moisture Check for Moisture (Fuming, Precipitate) Start->Check_Moisture Moisture_Yes Moisture Present Check_Moisture->Moisture_Yes Yes Moisture_No No Obvious Moisture Check_Moisture->Moisture_No No Dry_Reagents Solution: Dry all reagents, solvents, and glassware. Moisture_Yes->Dry_Reagents Check_Base Evaluate Base (Type, Amount, Purity) Moisture_No->Check_Base Success Successful Reaction Dry_Reagents->Success Base_Issue Base Issue Identified Check_Base->Base_Issue Yes Base_OK Base Appears Correct Check_Base->Base_OK No Correct_Base Solution: Use anhydrous pyridine (1.1 eq.) or other suitable base. Base_Issue->Correct_Base Check_Temp Review Reaction Temperature (Too high or too low?) Base_OK->Check_Temp Correct_Base->Success Temp_Issue Temperature Issue Check_Temp->Temp_Issue Yes Temp_OK Temperature Protocol Followed Check_Temp->Temp_OK No Correct_Temp Solution: Add Tf2O at low temp (-10 to 0 °C), then allow to warm to RT if needed. Temp_Issue->Correct_Temp Check_Workup Analyze Work-up Procedure (Potential for hydrolysis?) Temp_OK->Check_Workup Correct_Temp->Success Workup_Issue Work-up May Cause Hydrolysis Check_Workup->Workup_Issue Yes Optimize_Workup Solution: Use acidic wash, minimize contact with base/water. Workup_Issue->Optimize_Workup Optimize_Workup->Success

Caption: Troubleshooting workflow for a failed triflation reaction.

Reaction Pathway for the Triflation of 4-Nitrophenol

This diagram illustrates the key steps in the triflation of 4-nitrophenol using triflic anhydride and pyridine.

Triflation_Pathway Nitrophenol 4-Nitrophenol Nitrophenoxide 4-Nitrophenoxide Nitrophenol->Nitrophenoxide + Pyridine Pyridine Pyridine Pyridine->Nitrophenoxide Activated_Tf N-(trifluoromethylsulfonyl) pyridinium triflate Pyridine->Activated_Tf Product 4-Nitrophenyl Triflate Nitrophenoxide->Product + Activated Tf Complex Tf2O Tf2O Tf2O->Activated_Tf + Pyridine Activated_Tf->Product Side_Product Pyridinium Triflate

Caption: Reaction pathway for the synthesis of 4-nitrophenyl triflate.

References

Optimizing base and solvent for selective phenol triflation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing selective phenol triflation. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals achieve high yields and selectivity in their reactions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best triflating agent for my substrate?

The choice of triflating agent is critical and depends on the complexity and sensitivity of your substrate.

  • Trifluoromethanesulfonic Anhydride (Tf₂O): This is a highly reactive and common reagent. It is effective for simple phenols but can be non-selective and lead to lower yields with more complex molecules containing sensitive functional groups.[1][2] It is often fuming, moisture-sensitive, and requires careful temperature control, typically between -10°C and 0°C.[1][3]

  • N-Phenylbis(trifluoromethanesulfonimide) (PhNTf₂): This is a stable, crystalline, and milder alternative to Tf₂O.[4][5] It often provides improved selectivity and is less sensitive to reaction conditions.[4][5] Its stability makes it suitable for methods requiring higher temperatures, such as microwave-assisted synthesis.[4]

  • Trifluoromethanesulfonyl Fluoride (CF₃SO₂F): Generated ex situ in a two-chamber system, this reagent has been shown to provide higher yields and superior chemoselectivity compared to traditional methods, especially for substrates with sensitive groups like amines, carboxylic acids, or indoles.[1][2]

Q2: Which base should I select for optimal selectivity and yield?

The base deprotonates the phenol to form the more nucleophilic phenoxide. The choice can influence reaction rate and side reactions.

  • Pyridine and Triethylamine (TEA): These are standard bases used with Tf₂O.[3][5] Pyridine is often considered more effective than TEA in some contexts, potentially due to lower steric hindrance around the nitrogen atom.[6]

  • N,N-Diisopropylethylamine (DIPEA): A non-nucleophilic, sterically hindered base commonly used to minimize side reactions. It is the base of choice in the highly selective CF₃SO₂F gas method.[1][2]

  • Inorganic Bases (e.g., K₂CO₃): Potassium carbonate is an effective base, particularly with the milder PhNTf₂ reagent, and is well-suited for microwave-assisted protocols.[4]

For substrates with multiple nucleophilic sites, a sterically hindered base is often a good starting point to improve selectivity.

Q3: What is the most critical factor for achieving chemoselectivity for phenols over amines?

The most critical factor is the presence of water in the solvent system, particularly when using the CF₃SO₂F gas method.

  • In anhydrous solvents like dry acetonitrile (MeCN) , both phenols and amines will be triflated.[1]

  • In a mixed solvent system like MeCN:H₂O (3:1) , phenols are selectively triflated while amines, carboxylic acids, and aliphatic alcohols remain unaffected.[1][2]

This remarkable selectivity is attributed to a change in the reaction mechanism for amines in the presence of water. Water disrupts the hydrogen-bonded transition state required for amine triflation, effectively shutting down that pathway while allowing the phenol triflation to proceed.[1]

Troubleshooting Guide

Problem 1: My reaction yield is low.

Low yields can stem from several factors related to the reagents, substrate, and reaction conditions.

Potential Cause Troubleshooting Steps
Substrate Complexity For complex phenols with sensitive functional groups, Tf₂O may give poor results.[1][2] Solution: Switch to a milder reagent like PhNTf₂ or the more robust and selective CF₃SO₂F gas method.[1][4]
Incomplete Reaction The reaction may not have reached completion. Solution: Monitor the reaction by TLC or LC-MS. If starting material remains, consider extending the reaction time or slightly increasing the temperature (if using PhNTf₂). For Tf₂O, ensure the temperature is maintained correctly, as it is highly sensitive.[1]
Reagent Decomposition Tf₂O is highly sensitive to moisture. Solution: Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Use freshly opened or properly stored reagents.
Poor Deprotonation The chosen base may not be strong enough or may be too sterically hindered for the specific phenol. Solution: Consider a stronger base or a less hindered one like pyridine. However, for selective reactions, this must be balanced against potential side reactions.
Problem 2: I am observing poor chemoselectivity (e.g., triflation of a competing amine group).

This is a common issue when the substrate contains multiple nucleophilic functional groups.

Base/Solvent System Comparison for Selectivity
Condition Outcome
Dry Acetonitrile (MeCN) Poor selectivity; both phenols and amines are triflated.[1]
Acetonitrile / Water (e.g., 3:1 MeCN:H₂O) Excellent selectivity ; phenols are triflated while amines, carboxylic acids, and aliphatic alcohols are unreactive.[1][2]
Dichloromethane (DCM) with Pyridine/TEA Standard conditions, but selectivity is substrate-dependent and may be poor for molecules with amine groups.[3]
Troubleshooting Workflow for Selectivity

The following decision tree can guide the optimization process for achieving selective phenol triflation.

G start Problem: Poor Chemoselectivity check_reagent Which triflating agent are you using? start->check_reagent tf2o_path Tf₂O or PhNTf₂ check_reagent->tf2o_path Traditional cf3so2f_path CF₃SO₂F check_reagent->cf3so2f_path Gas-based check_solvent Is water present in your solvent? no_water No check_solvent->no_water No yes_water Yes check_solvent->yes_water Yes solution1 Switch to CF₃SO₂F gas method for superior selectivity. tf2o_path->solution1 cf3so2f_path->check_solvent solution2 Add water to create a mixed solvent system (e.g., 3:1 MeCN/H₂O). solution3 Reaction should be highly selective. Check other parameters (base, temp). no_water->solution2 yes_water->solution3

Caption: Troubleshooting decision tree for poor chemoselectivity.

Experimental Protocols

Protocol 1: General Procedure using Triflic Anhydride (Tf₂O)

This protocol is a standard method for simple phenols.[3]

  • Preparation: In a three-necked flask under a nitrogen atmosphere, dissolve the phenol (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Base Addition: Add pyridine (1.1 equiv.) to the solution via syringe.

  • Cooling: Cool the reaction mixture to -10°C using an ice/methanol bath.

  • Tf₂O Addition: Add triflic anhydride (1.0-1.1 equiv.) dropwise via syringe, ensuring the internal temperature does not rise above -2°C.

  • Reaction: Stir the mixture for 1 hour at -10°C, then allow it to warm to room temperature.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate via rotary evaporation, and purify the crude product by silica gel chromatography.

Experimental Workflow Diagram

G sub 1. Dissolve Phenol & Base in DCM cool 2. Cool to -10°C sub->cool add_tf2o 3. Add Tf₂O Dropwise cool->add_tf2o react 4. Stir & Warm to RT add_tf2o->react workup 5. Aqueous Work-up react->workup purify 6. Purify via Chromatography workup->purify product Aryl Triflate purify->product

References

Removal of 4-nitrophenol byproduct after triflation reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of the 4-nitrophenol byproduct following a triflation reaction.

FAQs: General Questions

Q1: Why is 4-nitrophenol a common byproduct in triflation reactions?

A1: In many triflation reactions, particularly those involving the conversion of a phenol to an aryl triflate, a triflating agent such as triflic anhydride (Tf₂O) is used in the presence of a base. If the reaction does not go to completion or if there are side reactions, unreacted starting phenol and the byproduct 4-nitrophenol can remain in the reaction mixture. 4-nitrophenol is notably acidic due to the electron-withdrawing nature of the nitro group, which influences its solubility and reactivity.

Q2: What are the main challenges in removing 4-nitrophenol?

A2: The primary challenges in removing 4-nitrophenol stem from its similar polarity to many aryl triflate products, which can lead to co-elution in column chromatography and co-crystallization. Its acidic nature, while useful for extraction, requires careful handling to avoid potential hydrolysis of the desired triflate product under basic conditions.

Q3: How can I monitor the removal of 4-nitrophenol during purification?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. 4-nitrophenol is typically UV-active and will appear as a distinct spot. Staining with a suitable reagent, such as ferric chloride, can also help visualize the phenolic byproduct, which will often give a colored spot while the triflate may not.

Troubleshooting Purification Methods

This section provides detailed troubleshooting guides for the three primary methods of removing 4-nitrophenol: Liquid-Liquid Extraction, Flash Column Chromatography, and Recrystallization.

Method 1: Liquid-Liquid Extraction (Basic Wash)

This method leverages the acidic nature of 4-nitrophenol to selectively extract it into an aqueous basic solution.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a cold, dilute aqueous base. A 1 M solution of sodium bicarbonate (NaHCO₃) or a 0.5 M solution of sodium carbonate (Na₂CO₃) is recommended. Use a volume of the basic solution that is approximately half the volume of the organic layer.

  • Separation: Gently invert the separatory funnel several times, venting frequently to release any pressure buildup. Allow the layers to separate fully.

  • Extraction of Aqueous Layer: Drain the aqueous layer. To ensure complete removal, repeat the wash with the basic solution one to two more times.

  • Neutralization and Final Washes: Wash the organic layer with water and then with brine to remove any residual base and to aid in drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Troubleshooting Guide: Liquid-Liquid Extraction

Issue Possible Cause(s) Solution(s)
Emulsion Formation - Vigorous shaking of the separatory funnel.- High concentration of surfactant-like impurities.- Gently swirl or invert the funnel instead of shaking vigorously.[1]- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[1]- Allow the mixture to stand for an extended period.- If persistent, filter the mixture through a pad of Celite.
Incomplete Removal of 4-Nitrophenol - Insufficient amount or concentration of the basic solution.- Insufficient number of washes.- Increase the number of basic washes (2-3 washes are often sufficient).- Use a slightly more concentrated basic solution, but be mindful of the potential for product degradation.
Product Degradation (Hydrolysis of Triflate) - The triflate is sensitive to basic conditions.- Prolonged exposure to the basic solution.- Use a milder base like sodium bicarbonate instead of stronger bases like sodium hydroxide.[2]- Perform the extraction at a lower temperature (e.g., in an ice bath).- Minimize the contact time between the organic and aqueous basic layers.
Low Product Recovery - The triflate product has some solubility in the aqueous layer.- Emulsion trapping the product.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.- Address emulsion formation as described above.

Workflow for Liquid-Liquid Extraction

G Workflow for 4-Nitrophenol Removal by Liquid-Liquid Extraction start Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve extract Wash with Aqueous Base (e.g., 1M NaHCO3) dissolve->extract separate Separate Layers extract->separate aqueous_layer Aqueous Layer (contains 4-nitrophenolate) separate->aqueous_layer Bottom Layer organic_layer Organic Layer (contains Aryl Triflate) separate->organic_layer Top Layer repeat_wash Repeat Basic Wash? organic_layer->repeat_wash repeat_wash->extract Yes wash_water Wash with Water repeat_wash->wash_water No wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate product Purified Aryl Triflate concentrate->product

Caption: A flowchart illustrating the steps for removing 4-nitrophenol using basic liquid-liquid extraction.

Method 2: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.

Experimental Protocol:

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). The ideal solvent system should give a good separation between the aryl triflate and 4-nitrophenol, with the product having an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like DCM) and load it onto the top of the silica gel.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, where the polarity of the eluent is gradually increased, can be effective if the polarities of the product and byproduct are very similar.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Guide: Flash Column Chromatography

Issue Possible Cause(s) Solution(s)
Co-elution of Product and 4-Nitrophenol - Inappropriate solvent system.- Overloading of the column.- Optimize the solvent system using TLC to maximize the separation between the two spots.- Consider using a different stationary phase, such as alumina, if silica gel is not effective.- Reduce the amount of crude material loaded onto the column.
Product Streaking on the Column/TLC - The compound is too polar for the solvent system.- The compound is acidic or basic and is interacting strongly with the silica gel.- Increase the polarity of the eluent.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).
Low Product Recovery - Product is irreversibly adsorbed onto the silica gel.- Product is volatile and is lost during solvent removal.- Use a less active stationary phase like deactivated silica or alumina.- Use a more polar eluent to ensure the product elutes.- Be cautious during solvent removal; use a lower temperature on the rotary evaporator.

Workflow for Flash Column Chromatography

G Workflow for 4-Nitrophenol Removal by Column Chromatography start Crude Reaction Mixture tlc TLC Analysis to Determine Solvent System start->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure concentrate Concentrate combine_pure->concentrate product Purified Aryl Triflate concentrate->product

Caption: A flowchart detailing the process of purifying an aryl triflate from 4-nitrophenol using flash column chromatography.

Method 3: Recrystallization

This purification technique relies on the differences in solubility of the product and impurities in a given solvent at different temperatures.

Experimental Protocol:

  • Solvent Selection: The ideal solvent should dissolve the crude product at an elevated temperature but not at room temperature, while the 4-nitrophenol should either be very soluble or very insoluble at all temperatures.[3] Common solvents to screen include ethanol, isopropanol, toluene, or a mixed solvent system like ethanol/water or hexanes/ethyl acetate.

  • Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide: Recrystallization

Issue Possible Cause(s) Solution(s)
Oiling Out - The boiling point of the solvent is higher than the melting point of the product.- The solution is too concentrated.- Choose a solvent with a lower boiling point.- Add slightly more hot solvent to the mixture before cooling.
No Crystals Form - The solution is not saturated.- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure product.
4-Nitrophenol Co-crystallizes with the Product - The product and 4-nitrophenol have very similar solubility profiles in the chosen solvent.- Screen for a different recrystallization solvent or solvent system.- Consider a pre-purification step, such as a basic wash, to remove the majority of the 4-nitrophenol before recrystallization.

Workflow for Recrystallization

G Workflow for 4-Nitrophenol Removal by Recrystallization start Crude Reaction Mixture dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry product Purified Aryl Triflate dry->product

Caption: A step-by-step guide for the purification of an aryl triflate containing 4-nitrophenol impurity via recrystallization.

Data Presentation: Comparison of Purification Methods

Parameter Liquid-Liquid Extraction Flash Column Chromatography Recrystallization
Principle of Separation Difference in acidityDifferential adsorptionDifference in solubility
Typical Purity Achieved Moderate to HighHighVery High
Typical Yield >90%70-90%60-85%
Speed FastModerate to SlowSlow
Scalability ExcellentGoodGood
Cost LowModerateLow to Moderate
Key Advantage Rapid and effective for acidic impurities.High resolution for complex mixtures.Can yield highly pure crystalline material.
Key Disadvantage Potential for product degradation with base-sensitive compounds.Can be time-consuming and requires larger solvent volumes.Yield can be lower, and finding a suitable solvent can be challenging.

References

Technical Support Center: Managing Moisture-Sensitive Triflation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in moisture-sensitive triflation reactions. The following information is designed to address specific issues encountered during experimentation and to offer guidance on best practices for ensuring successful outcomes.

Frequently Asked Questions (FAQs)

Q1: My triflation reaction is sluggish or incomplete. What are the common causes?

A1: Incomplete triflation reactions are most often due to the presence of moisture, which rapidly quenches the highly reactive triflic anhydride. Other potential causes include:

  • Sub-optimal Base: The choice and stoichiometry of the base are critical. Sterically hindered non-nucleophilic bases like 2,6-lutidine or diisopropylethylamine (DIPEA) are often preferred to minimize side reactions. Pyridine is also commonly used.

  • Poor Quality Triflic Anhydride: Triflic anhydride can degrade over time, especially if not stored under an inert atmosphere. Degradation leads to the formation of triflic acid, which can complicate the reaction.

  • Steric Hindrance: Highly hindered alcohols may react sluggishly. In such cases, longer reaction times, elevated temperatures, or the use of a more potent triflating agent may be necessary.

  • Inappropriate Solvent: The solvent must be scrupulously dried. Dichloromethane (DCM) is a common choice due to its inertness and ease of drying.

Q2: I observe a color change in my reaction mixture. What does this indicate?

A2: A color change, particularly to a yellow, orange, or brown hue, can signify several issues:

  • Reagent Decomposition: Triflic anhydride can decompose, especially in the presence of impurities or if the reaction temperature is too high, leading to colored byproducts.

  • Side Reactions: The substrate itself may be undergoing side reactions, such as elimination or rearrangement, which can produce colored impurities.

  • Reaction with Solvent: While less common with inert solvents like DCM, some solvents can react with triflic anhydride under certain conditions.

If a significant and unexpected color change occurs, it is advisable to stop the reaction and analyze a small aliquot to identify the cause.

Q3: How can I confirm the quality of my triflic anhydride?

A3: The primary impurity in triflic anhydride is triflic acid, its hydrolysis product. The purity can be assessed using 19F NMR spectroscopy. Triflic anhydride exhibits a signal around -72.6 ppm, while triflic acid appears at approximately -77.3 ppm (relative to CFCl₃)[1].

Q4: My triflate product appears to be decomposing during purification by silica gel chromatography. What can I do?

A4: Alkyl and vinyl triflates can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis back to the alcohol or other decomposition pathways. To mitigate this:

  • Neutralize the Silica Gel: Prepare a slurry of silica gel in your eluent containing 1-3% triethylamine to neutralize the acidic sites before packing the column.

  • Use an Alternative Stationary Phase: Consider using less acidic supports like neutral alumina or Florisil.

  • Minimize Contact Time: Employ flash chromatography with a slightly more polar solvent system to expedite elution and reduce the time your compound spends on the column.

Troubleshooting Guides

Guide 1: Low or No Product Formation

This guide provides a systematic approach to diagnosing and resolving issues of low or no product yield in triflation reactions.

dot

Caption: Troubleshooting workflow for low triflation yield.

Guide 2: Formation of Significant Byproducts

This guide outlines steps to identify and minimize the formation of common side products in triflation reactions.

dot

Caption: Troubleshooting guide for byproduct formation.

Data Summary

Table 1: Comparison of Common Bases for Triflation
BasepKa of Conjugate AcidTypical EquivalentsNotes
Pyridine5.251.5 - 2.0Common, but can sometimes act as a nucleophile.
2,6-Lutidine6.771.5 - 2.0Sterically hindered, reducing nucleophilic side reactions.
Diisopropylethylamine (DIPEA)10.71.5 - 2.0Hindered and strongly basic, effective for sluggish reactions.
Triethylamine (TEA)10.751.5 - 2.0Strong base, but can be more nucleophilic than hindered amines.
Table 2: Relative Reactivity of Alcohols in Triflation
Alcohol TypeRelative RateMechanistic ConsiderationTypical Conditions
PrimaryFastSN2-like0 °C to room temperature
SecondaryModerateSN2-like, potential for elimination0 °C to room temperature, may require longer reaction times
TertiaryVariableCan be fast, but prone to eliminationLow temperatures (e.g., -78 °C) are often required to suppress elimination
PhenolsVariableDependent on electronic effectsRoom temperature to elevated temperatures

Note: The reactivity of phenols is influenced by substituents on the aromatic ring. Electron-donating groups generally increase the nucleophilicity of the hydroxyl group, while electron-withdrawing groups decrease it.

Experimental Protocols

Protocol 1: General Procedure for the Triflation of a Primary Alcohol

Materials:

  • Primary alcohol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.5 eq)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the stirred solution, add pyridine (1.5 eq) followed by the dropwise addition of triflic anhydride (1.2 eq). Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature.

  • Work-up: Once the reaction is complete, quench by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude triflate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (neutralized with triethylamine if the product is found to be unstable) or by distillation.

Protocol 2: General Procedure for the Triflation of a Phenol

Materials:

  • Phenol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 2,6-Lutidine (1.5 eq)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq)

  • Water

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the phenol (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: Add 2,6-lutidine (1.5 eq) to the solution. Cool the mixture to 0 °C and add triflic anhydride (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with water. Separate the layers and wash the organic phase with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude aryl triflate can be purified by flash chromatography on silica gel.

Experimental Workflow Diagram

dot

Triflation_Workflow Start Start: Dry Glassware and Reagents Setup Reaction Setup: Substrate in Anhydrous Solvent under Inert Atmosphere Start->Setup Cool Cool Reaction Mixture (e.g., 0 °C or -78 °C) Setup->Cool Add_Base Add Base (e.g., Pyridine, 2,6-Lutidine) Cool->Add_Base Add_Tf2O Add Triflic Anhydride Dropwise Add_Base->Add_Tf2O Monitor Monitor Reaction (TLC, LC-MS) Add_Tf2O->Monitor Monitor->Monitor Workup Aqueous Work-up: Quench, Wash Monitor->Workup Reaction Complete Dry Dry Organic Layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product (Chromatography/Distillation) Concentrate->Purify End Characterize Pure Product Purify->End

Caption: A generalized experimental workflow for triflation reactions.

References

Triflate group instability during workup or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of triflate group instability during workup and chromatography.

Frequently Asked Questions (FAQs)

Q1: My triflate-containing compound appears to be decomposing during silica gel column chromatography. What are the likely causes?

A1: Decomposition of triflates on standard silica gel is a common issue primarily due to the acidic nature of the silica surface. The lone pairs on the oxygen atoms of the silanol groups (Si-OH) on the silica surface can protonate the triflate group, making it an even better leaving group and promoting decomposition. The presence of moisture in the solvents or on the silica gel itself can also lead to hydrolysis. The main degradation pathways are:

  • Acid-catalyzed hydrolysis: The triflate group is hydrolyzed to the corresponding alcohol.

  • Elimination reactions: For alkyl triflates, elimination to form an alkene can occur, especially with secondary or tertiary triflates.[1]

Q2: How can I quickly test if my triflate compound is stable to silica gel before running a column?

A2: A two-dimensional thin-layer chromatography (2D TLC) experiment is a quick and effective way to assess the stability of your compound on silica gel. If the compound is stable, you will observe a single spot on the diagonal. The appearance of off-diagonal spots indicates decomposition.[2]

Q3: What are the alternatives to standard silica gel for purifying acid-sensitive triflates?

A3: If your triflate is unstable on silica gel, consider using a less acidic or a basic stationary phase. Good alternatives include:

  • Neutralized Silica Gel: Pre-treating the silica gel with a base like triethylamine can neutralize the acidic silanol groups.[3]

  • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel and is available in acidic, neutral, and basic forms. For triflates, neutral or basic alumina is recommended.[4]

  • Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel.[5]

  • Reversed-Phase Silica: For less polar triflates, reversed-phase chromatography, where the stationary phase is non-polar, can be a viable option.[4]

Q4: Can I use basic conditions during workup to remove acidic impurities?

A4: Caution should be exercised when using basic conditions. While a quick, cold wash with a mild aqueous base like sodium bicarbonate can be used to neutralize and remove strong acids like triflic acid, prolonged exposure to stronger bases or heat can lead to hydrolysis of the triflate group.[3] For aryl triflates, deprotection to the parent phenol can occur under basic conditions.[6]

Troubleshooting Guides

Issue 1: Low or no recovery of the triflate compound from a silica gel column.

Possible CauseSuggested Solution(s)
Decomposition on the column 1. Test for stability using 2D TLC before running the column. 2. Neutralize the silica gel with triethylamine (see Experimental Protocol 1).[3] 3. Switch to an alternative stationary phase like neutral alumina or Florisil®.[4][5] 4. Minimize time on the column by using flash chromatography with a slightly more polar eluent to speed up elution.[3]
Irreversible adsorption 1. Add a small percentage (0.5-2%) of a competitive base like triethylamine to the eluent. 2. Use a less acidic stationary phase.

Issue 2: Multiple spots are observed on TLC after purification, suggesting the presence of impurities or degradation products.

Possible CauseSuggested Solution(s)
On-plate decomposition (TLC) 1. Perform a 2D TLC to confirm if the compound is decomposing on the silica plate (see Experimental Protocol 2).[2] 2. If decomposition is observed, use TLC plates with a different stationary phase (e.g., alumina) for analysis.
Degradation during workup 1. Use mild workup procedures , avoiding strong acids or bases. 2. Keep the temperature low during extractions and solvent removal.
Co-elution of impurities 1. Optimize the solvent system for better separation. Running a gradient elution can be helpful. 2. Consider a different chromatographic technique, such as preparative HPLC.

Quantitative Data on Triflate Stability

ParameterValue / InformationImplication for Stability
pKa of Triflic Acid (CF₃SO₃H) ~ -12 to -14[6]The very low pKa indicates that the triflate anion (CF₃SO₃⁻) is an extremely stable conjugate base, and consequently, the triflate group is an excellent leaving group. This high reactivity makes triflates susceptible to nucleophilic attack and elimination.
pH Stability Acidic pH: Generally unstable. The acidic surface of silica gel (pH ~4-5) can catalyze decomposition.[3] Neutral pH: Relatively stable, but can still be susceptible to hydrolysis, especially in the presence of water. Basic pH: Unstable. Can undergo hydrolysis, especially with stronger bases and/or heat.[6]It is crucial to avoid strongly acidic or basic conditions during workup and purification. Neutralizing the silica gel is a key strategy for improving stability during chromatography.
Thermal Stability Aryl Triflates: Generally more thermally stable than alkyl triflates. Can often be purified by chromatography without decomposition.[1] Alkyl Triflates: Stability varies. Primary alkyl triflates are more stable than secondary and tertiary ones, which are prone to elimination even at low temperatures.[1] Triflate salts are thermally very stable, with melting points up to 350 °C for some salts in anhydrous form.Avoid excessive heat during solvent evaporation. For volatile or thermally sensitive triflates, use a rotary evaporator at reduced temperature and pressure.
Solvent Stability Protic Solvents (e.g., water, methanol): Can act as nucleophiles, leading to solvolysis (hydrolysis or alcoholysis). Alkyl triflates are highly reactive and must be stored free of nucleophiles like water.[7] Aprotic Solvents (e.g., dichloromethane, acetonitrile, THF): Generally more stable in anhydrous aprotic solvents.Use anhydrous solvents for both workup and chromatography to minimize hydrolysis.

Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Flash Chromatography

This protocol describes the preparation of triethylamine-treated silica gel to minimize the degradation of acid-sensitive compounds.

  • Materials:

    • Silica gel for flash chromatography

    • Triethylamine (Et₃N)

    • Non-polar solvent (e.g., hexane or dichloromethane)

  • Procedure:

    • Prepare a slurry of the required amount of silica gel in the chosen non-polar solvent containing 1-3% triethylamine.

    • Gently stir the slurry for 15-20 minutes to ensure even coating of the silica gel.

    • Pack the column with the prepared slurry as you would for standard flash chromatography.

    • Equilibrate the column by flushing with the mobile phase (which may or may not contain triethylamine, depending on the separation) before loading the sample.[3]

Protocol 2: Two-Dimensional (2D) TLC for Stability Assessment

This protocol is used to quickly determine if a compound is stable on a silica gel TLC plate.

  • Materials:

    • Square TLC plate (silica gel)

    • Developing chamber

    • Appropriate eluent

    • Capillary spotter

  • Procedure:

    • Using a pencil, lightly draw an origin line near the bottom of two adjacent sides of the square TLC plate.

    • Spot the compound at the corner where the two origin lines intersect.

    • Place the plate in a developing chamber with the appropriate eluent and develop the plate in the first dimension.

    • Remove the plate from the chamber and allow the solvent to completely evaporate.

    • Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom.

    • Develop the plate in the second dimension using the same eluent.

    • Visualize the plate. A single spot on the diagonal indicates the compound is stable. The appearance of spots below the diagonal signifies decomposition.[2]

Mandatory Visualizations

Triflate_Troubleshooting_Workflow start Triflate Instability Suspected check_stability Perform 2D TLC (Protocol 2) start->check_stability is_stable Is the compound stable? check_stability->is_stable run_column Proceed with standard silica gel chromatography is_stable->run_column Yes troubleshoot Instability Confirmed is_stable->troubleshoot No neutralize_silica Neutralize Silica Gel with Triethylamine (Protocol 1) troubleshoot->neutralize_silica alternative_phase Use Alternative Stationary Phase (Alumina, Florisil®) troubleshoot->alternative_phase other_techniques Consider other purification methods (e.g., Recrystallization, Prep-HPLC) troubleshoot->other_techniques reassess Re-evaluate purification strategy neutralize_silica->reassess alternative_phase->reassess other_techniques->reassess

Caption: Decision-making workflow for troubleshooting triflate instability during chromatography.

Triflate_Decomposition_Mechanism cluster_silica Silica Gel Surface silanol Si-OH protonated_triflate R-O(H)Tf+ siloxide Si-O- triflate R-OTf triflate->protonated_triflate Protonation by acidic silanol group products Decomposition Products (R-OH, Alkene, etc.) protonated_triflate->products Hydrolysis or Elimination

Caption: Simplified mechanism of acid-catalyzed triflate decomposition on a silica gel surface.

References

Preventing decomposition of 4-Nitrophenyl trifluoromethanesulfonate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 4-Nitrophenyl trifluoromethanesulfonate during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition during storage?

A1: The primary cause of decomposition is hydrolysis due to exposure to moisture. Aryl triflates, including this compound, are susceptible to cleavage of the ester bond in the presence of water, which can be exacerbated by basic or acidic conditions. Other potential, though less common, factors under standard storage conditions include exposure to high temperatures and UV light.

Q2: What are the visible signs of decomposition?

A2: Decomposition may not always be visually apparent. However, you might observe a change in the physical appearance of the compound, such as discoloration (e.g., darkening or yellowing), clumping of the solid, or the development of an acidic odor due to the formation of trifluoromethanesulfonic acid and 4-nitrophenol. For definitive assessment, analytical methods are recommended.

Q3: How can I test my stored this compound for degradation?

A3: Several analytical techniques can be employed to assess the purity and detect degradation products:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying the purity of the compound and detecting the presence of hydrolysis products like 4-nitrophenol.[1][2][3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can be used to monitor the disappearance of the starting material and the appearance of degradation products.[6][7][8][9]

  • Mass Spectrometry (MS): LC-MS can be used to identify impurities and degradation products by their mass-to-charge ratio.[10][11][12]

A detailed experimental protocol for stability assessment is provided in the "Experimental Protocols" section.

Q4: What are the recommended long-term storage conditions?

A4: To ensure long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place. A desiccator can provide an additional layer of protection against moisture. While some suppliers suggest room temperature storage, for long-term stability and to minimize any potential for slow degradation, refrigeration (2-8 °C) is advisable.

Troubleshooting Guides

Issue 1: Unexpectedly low yields in reactions using stored this compound.

This is a common problem that often points to the degradation of the reagent.

Troubleshooting Workflow:

A Low Reaction Yield B Assess Reagent Quality A->B C Check Reaction Conditions A->C D Analyze Stored Reagent (HPLC, NMR) B->D F Ensure Anhydrous Conditions C->F G Optimize Reaction Parameters C->G D->F If pure I Decomposition Confirmed D->I E Use Fresh Reagent H Successful Reaction E->H F->H G->H I->E If decomposed

Troubleshooting Low Reaction Yield

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Recommended Action
Reagent Decomposition The triflate may have hydrolyzed due to improper storage.Analyze the stored reagent using HPLC or NMR to confirm its purity. If decomposition is confirmed, use a fresh batch of this compound.
Moisture in Reaction Traces of water in the solvent or on glassware can hydrolyze the triflate.Ensure all solvents are anhydrous and glassware is thoroughly dried before use. Run the reaction under an inert atmosphere (nitrogen or argon).
Incompatible Base Strong, nucleophilic bases can react with the triflate.Use a non-nucleophilic base, such as a hindered amine (e.g., 2,6-lutidine or proton sponge), if a base is required.
Suboptimal Temperature The reaction temperature may be too low or too high.Optimize the reaction temperature. For sensitive substrates, starting at a lower temperature and gradually increasing it may be beneficial.
Issue 2: Inconsistent results between different batches of the reagent.

This can be due to batch-to-batch variability in purity or degradation that has occurred in an older batch.

Troubleshooting Workflow:

A Inconsistent Results B Analyze Both Batches (HPLC, NMR, MS) A->B C Compare Purity Profiles B->C D Identify Impurities C->D Purity differs F Use High-Purity Batch C->F Purity is consistent E Purify Reagent if Necessary D->E G Consistent Results E->G F->G

Troubleshooting Inconsistent Results

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Recommended Action
Different Purity Levels The initial purity of the batches may have been different.Request the Certificate of Analysis (CoA) for each batch from the supplier and compare the purity specifications.
Degradation of Older Batch One batch may have degraded over time due to storage conditions.Analyze both batches using a validated analytical method (e.g., HPLC) to determine their current purity.
Presence of Inhibitory Impurities An impurity in one batch may be interfering with the reaction.Use LC-MS to identify any unknown impurities in the problematic batch.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Parameter Short-Term Storage (< 1 month) Long-Term Storage (> 1 month)
Temperature Room Temperature (15-25 °C)Refrigerated (2-8 °C)
Atmosphere Tightly sealed containerInert atmosphere (Argon or Nitrogen)
Light Protected from direct lightStored in the dark (e.g., amber vial in a cabinet)
Humidity Dry environmentUse of a desiccator is recommended
Table 2: Illustrative Accelerated Stability Testing Data

The following table provides a template for presenting data from an accelerated stability study. Users should perform their own studies to obtain data specific to their batches and storage conditions.

Storage Condition Time Point Purity (%) by HPLC Appearance 4-Nitrophenol (%)
25°C / 60% RH 0 Months99.5White crystalline solid<0.1
3 Months99.2White crystalline solid0.3
6 Months98.8Off-white solid0.7
40°C / 75% RH 0 Months99.5White crystalline solid<0.1
1 Month98.0Slight yellowing1.5
3 Months96.5Yellowish solid2.9
6 Months94.2Yellow solid, slight clumping5.1
Photostability 0 Hours99.6White crystalline solid<0.1
(ICH Q1B Option 2)1.2 million lux hours99.4White crystalline solid0.2
200 watt hours/m²99.3White crystalline solid0.3

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Stability Monitoring

This protocol provides a general method for the analysis of this compound and its primary hydrolysis product, 4-nitrophenol.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid. The exact ratio may need to be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in acetonitrile (e.g., 1 mg/mL).

    • Prepare a stock solution of 4-nitrophenol reference standard in acetonitrile (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range.

  • Sample Preparation:

    • Accurately weigh a sample of the stored this compound and dissolve it in acetonitrile to a known concentration (e.g., 0.5 mg/mL).

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solution.

    • Identify the peaks based on the retention times of the standards.

    • Quantify the amount of this compound and 4-nitrophenol in the sample using the calibration curve.

Protocol 2: Accelerated Stability Study

This protocol outlines a procedure for conducting an accelerated stability study to predict the long-term stability of this compound.

Materials:

  • This compound sample.

  • Appropriate storage containers (e.g., amber glass vials with inert-lined caps).

  • Stability chambers capable of maintaining controlled temperature and relative humidity (e.g., 40 °C / 75% RH).

  • Analytical instrumentation for purity assessment (e.g., HPLC).

Procedure:

  • Initial Analysis (Time 0):

    • Perform a complete analysis of the initial sample (purity, appearance, etc.) as per Protocol 1.

  • Sample Storage:

    • Place aliquots of the sample in the storage containers.

    • Place the containers in the stability chamber under the desired accelerated conditions (e.g., 40 °C / 75% RH).

  • Time Point Analysis:

    • At predetermined time points (e.g., 1, 3, and 6 months), remove a sample from the stability chamber.

    • Allow the sample to equilibrate to room temperature before opening.

    • Analyze the sample for purity and degradation products using the same analytical method as the initial analysis.

  • Data Evaluation:

    • Plot the purity of this compound as a function of time.

    • Use the data to estimate the degradation rate under accelerated conditions. The Arrhenius equation can be used to extrapolate the degradation rate to long-term storage conditions.

Visualizations

cluster_storage Storage cluster_decomposition Decomposition Pathway A 4-Nitrophenyl trifluoromethanesulfonate (Stored) C Hydrolysis A->C B Moisture (H₂O) B->C D 4-Nitrophenol C->D E Trifluoromethanesulfonic Acid C->E

Hydrolysis Decomposition Pathway

A Start: Assess Need for Stability Study B Select Batch(es) of This compound A->B C Perform Initial Analysis (T=0) (HPLC, Appearance) B->C D Place Samples in Stability Chambers (e.g., 25°C/60%RH, 40°C/75%RH, Photostability) C->D E Pull Samples at Pre-defined Time Points D->E F Analyze Samples (HPLC, Appearance) E->F Time Point Reached I End of Study E->I Final Time Point G Compile and Analyze Data F->G H Determine Degradation Rate and Propose Shelf-Life G->H H->I

References

Technical Support Center: Unwanted Nucleophilic Attack by the Triflate Anion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges related to the triflate anion's unexpected nucleophilic behavior. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and mitigate unwanted side reactions in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the triflate anion and why is it typically considered a good leaving group?

The triflate anion (CF₃SO₃⁻), systematically known as trifluoromethanesulfonate, is the conjugate base of triflic acid (CF₃SO₃H), a superacid.[1] Its exceptional stability, derived from the resonance delocalization of the negative charge across the three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group, makes it an excellent leaving group in nucleophilic substitution and other reactions.[1][2] A good leaving group is one that is stable on its own, and the triflate anion's stability is a key reason for its widespread use in organic synthesis.[3]

Q2: Under what conditions can the triflate anion act as a nucleophile?

Although not generally perceived as a nucleophile, the triflate anion can engage in nucleophilic attack, particularly under the following conditions:[4][5]

  • Presence of highly reactive electrophiles: The triflate anion can act as a competitive nucleophile to trap carbocation-like intermediates.[4]

  • Solvent choice: Aprotic and non-coordinating solvents can enhance the nucleophilicity of the triflate anion.[4][6] In contrast, coordinating solvents can replace the triflate anion in the coordination sphere of a metal center, thus preventing its nucleophilic attack.[6][7][8]

  • Catalytic role: In some reactions, the triflate anion can act as a nucleophilic catalyst, where it is regenerated during the catalytic cycle.[4]

Q3: How can I detect the formation of an unwanted covalent triflate adduct?

The formation of a covalent triflate can be challenging to observe due to the high reactivity of these species. However, their presence can be confirmed using spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly useful technique for detecting the presence of triflate-containing species.[6][7] The formation of covalent triflates can also be monitored by ¹H and ¹³C NMR spectroscopy at low temperatures to prevent decomposition.[4]

Q4: What is the relative nucleophilicity of the triflate anion compared to other common anions?

The triflate anion is generally considered a weakly coordinating and poorly nucleophilic anion.[9][10] Its nucleophilicity is significantly lower than that of common nucleophiles like halides (I⁻, Br⁻, Cl⁻) or amines. However, its nucleophilicity is greater than that of other weakly coordinating anions like triflimide.[4]

Q5: Can the counter-ion of a triflate salt influence the nucleophilic behavior of the triflate anion?

Yes, the counter-ion can play a role. For instance, the use of lithium triflate (LiOTf) in certain reactions has been shown to promote the formation of products resulting from triflate anion attack.[11] This effect could be due to the Lewis acidity of the lithium ion or the increased concentration of the triflate anion in the reaction medium.[11]

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your experiments.

Problem 1: Low yield of the desired product with suspicion of a triflate byproduct.

If you are experiencing a lower than expected yield and suspect that the triflate anion is acting as a competing nucleophile, consider the following troubleshooting steps.

Troubleshooting Workflow

start Low Yield of Desired Product check_electrophile Is a highly reactive carbocation or similar electrophile generated? start->check_electrophile check_triflate_source What is the source and concentration of the triflate anion? start->check_triflate_source solution1 Use a less ionizing solvent (e.g., more coordinating). check_electrophile->solution1 Yes solution2 Lower the reaction temperature. check_electrophile->solution2 Yes solution3 Use a different triflate source (e.g., triflic anhydride with a bulky base). check_triflate_source->solution3 High Concentration solution4 Consider an alternative leaving group with a less nucleophilic counteranion. check_triflate_source->solution4 Persistent Issue

Caption: Troubleshooting workflow for low reaction yields due to triflate nucleophilicity.

  • Possible Cause: Generation of a highly reactive carbocation or a similar electrophilic intermediate.

    • Solution A: Modify the Solvent System. The choice of solvent can significantly influence the stability of carbocationic intermediates and the nucleophilicity of the triflate anion. In a study on the addition of triflic acid to 1-pentene, the ratio of 2-pentyl to 3-pentyl triflates was 2.7:1 in CDCl₃, but shifted to 16:1 in the less coordinating solvent hexane, indicating that under certain conditions, trapping of the initial carbocation by the triflate anion is favored.[4]

      • Recommendation: Switch from a non-coordinating solvent (e.g., hexane, dichloromethane) to a more coordinating solvent (e.g., acetone, diethyl ether) to stabilize the electrophile and potentially reduce the nucleophilic character of the triflate.[6][7][8]

    • Solution B: Lower the Reaction Temperature. Performing the reaction at a lower temperature can help to suppress the formation of highly reactive intermediates and reduce the rate of the unwanted nucleophilic attack by the triflate anion.[4]

  • Possible Cause: High concentration or reactivity of the triflate anion source.

    • Solution A: Change the Triflation Reagent. If you are using triflic anhydride, the choice of base can be critical. Using a bulky, non-nucleophilic base (e.g., di-tert-butylpyridine) can be more effective at preventing side reactions than a more standard base like pyridine.

    • Solution B: Consider an Alternative Leaving Group. If the nucleophilic attack by the triflate anion remains a persistent issue, consider using an alternative sulfonate leaving group such as tosylate (-OTs) or mesylate (-OMs), which are less prone to acting as nucleophiles.[12] Alternatively, leaving groups with even less nucleophilic counteranions, such as those derived from triflimide, could be employed.[4]

Data Presentation

Table 1: Comparison of Common Sulfonate Leaving Groups

The choice of leaving group is a critical factor in the success of many organic reactions. The table below provides a quantitative comparison of the leaving group ability of triflate, tosylate, and mesylate.

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative Sₙ2 Rate
Triflate-OTfTriflic Acid (CF₃SO₃H)~ -12~56,000
Tosylate-OTsp-Toluenesulfonic Acid~ -6.50.70
Mesylate-OMsMethanesulfonic Acid~ -2.01.00
Data sourced from BenchChem.[12]

Key Observation: The triflate group is an exceptionally good leaving group, as indicated by the very low pKa of its conjugate acid and its significantly higher relative rate in Sₙ2 reactions compared to tosylate and mesylate.[12]

Table 2: Influence of Solvent on Triflate Nucleophilic Attack

The following data illustrates how the solvent can affect the outcome of a reaction where the triflate anion acts as a nucleophile.

ReactionSolventProduct Ratio (2-pentyl triflate : 3-pentyl triflate)
Addition of Triflic Acid to 1-penteneCDCl₃2.7 : 1
Addition of Triflic Acid to 1-penteneHexane16 : 1
Data from a study on the Markovnikov addition of triflic acid to simple alkenes.[4]

Interpretation: In the less coordinating solvent (hexane), the initially formed secondary carbocation is more effectively trapped by the triflate anion before a 1,2-hydride shift can occur to form the more stable secondary carbocation, leading to a higher ratio of the 2-pentyl triflate.[4]

Experimental Protocols

Protocol 1: General Procedure for Detection of Covalent Triflate Formation by ¹⁹F NMR Spectroscopy

This protocol provides a general method for the in-situ monitoring of a reaction to detect the formation of a covalent triflate species.

Objective: To identify the presence of a covalent triflate byproduct in a reaction mixture.

Materials:

  • Reaction mixture suspected of forming a triflate adduct

  • NMR tube

  • Deuterated solvent compatible with the reaction

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Set up the reaction under the desired conditions.

  • At various time points (or upon completion), carefully withdraw a small aliquot (approximately 0.5 mL) from the reaction mixture.

  • Quench the aliquot if necessary by adding it to a cooled, deuterated solvent in an NMR tube. For reactions run at low temperatures, it is crucial to maintain the low temperature during the sample transfer and NMR acquisition to prevent decomposition of the triflate species.[4]

  • Acquire a ¹⁹F NMR spectrum of the sample. The chemical shift of the trifluoromethyl group in a covalent triflate will be different from that of the free triflate anion. For example, in a study of an iron(II) complex, the coordinated triflate anions were observed by ¹⁹F NMR.[6][7]

  • Compare the obtained spectrum with that of a standard sample of the triflate source (e.g., tetrabutylammonium triflate) in the same solvent to identify the chemical shift of the free triflate anion.

  • The presence of new signals in the ¹⁹F NMR spectrum, other than that of the starting triflate source and the free triflate anion, may indicate the formation of a covalent triflate adduct.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the competition between the desired nucleophilic substitution and the unwanted nucleophilic attack by the triflate anion on a carbocation intermediate.

sub R-X carbocation R+ sub->carbocation Ionization product_desired R-Nu (Desired Product) carbocation->product_desired Desired Nucleophilic Attack product_unwanted R-OTf (Unwanted Byproduct) carbocation->product_unwanted Unwanted Triflate Attack nucleophile Nu- nucleophile->carbocation triflate TfO- triflate->carbocation

Caption: Competing reaction pathways for a carbocation intermediate.

References

My triflation reaction is slow, how to increase the reaction rate?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing slow or stalled triflation reactions. The following frequently asked questions (FAQs) address common issues and offer solutions to increase your reaction rate.

Frequently Asked Questions (FAQs)

Q1: My triflation reaction is very slow or has stalled. What are the first steps I should take?

A slow or stalled reaction can be due to several factors. A systematic approach to troubleshooting is crucial. Start by re-evaluating the fundamental reaction parameters.

Troubleshooting Workflow:

Begin by checking the most common and easily addressable issues. This workflow provides a logical sequence for your troubleshooting efforts.

G start Slow Triflation Reaction check_reagents 1. Verify Reagent & Solvent Quality (Purity, Anhydrous Conditions) start->check_reagents check_conditions 2. Confirm Reaction Conditions (Temperature, Concentration) check_reagents->check_conditions If reagents are pure & dry check_catalyst 3. Assess Catalyst/Base Activity check_conditions->check_catalyst If conditions are correct check_mixing 4. Ensure Proper Mixing check_catalyst->check_mixing If catalyst/base is active reoptimize Systematically Re-optimize (Solvent, Base, Temperature) check_mixing->reoptimize If mixing is adequate success Reaction Rate Increased reoptimize->success

Caption: Troubleshooting workflow for a slow triflation reaction.

First, ensure that your reagents and solvents are of high purity and, critically, anhydrous, as triflating agents are highly sensitive to moisture.[1][2] Next, verify that the reaction temperature and concentration are optimal.[1] If the issue persists, investigate the activity of your catalyst or base and ensure that mixing is adequate, especially in heterogeneous mixtures.[1][3][4]

Q2: How does temperature affect the rate of my triflation reaction?

Temperature is a critical factor influencing reaction kinetics.[5] Generally, increasing the temperature will increase the reaction rate.[6][7] However, excessively high temperatures can lead to the decomposition of your starting material, product, or triflating agent, resulting in lower yields.[1]

Troubleshooting Actions:

  • Monitor at Lower Temperatures: If your reaction is typically run at 0 °C or room temperature, monitor it closely for any product formation.

  • Gradual Temperature Increase: If the reaction is slow, consider increasing the temperature in small increments (e.g., 10-20 °C) while monitoring the reaction progress by TLC or LC-MS.[1]

  • Check for Decomposition: If you observe the formation of new, undesired spots on your TLC plate at higher temperatures, you may be causing decomposition. In this case, a lower temperature with a longer reaction time or a different catalytic system might be necessary.

Table 1: Effect of Temperature on a Model Triflation Reaction

Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)
-20> 24< 5> 99
087598
25 (Room Temp)29295
400.58588 (Decomp)
Q3: Could my choice of solvent be slowing down the reaction?

Yes, the solvent plays a crucial role in reactant solubility, the stability of intermediates, and the overall reaction rate.[1] Triflation reactions are commonly performed in aprotic, non-polar solvents like dichloromethane (DCM).[8]

Troubleshooting Actions:

  • Solubility Check: Ensure your starting material is fully dissolved in the chosen solvent. Poor solubility can significantly slow down the reaction.

  • Solvent Polarity: If your substrate is highly polar and insoluble in common solvents like DCM or THF, you might consider more polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF).[9] Be cautious, as triflic anhydride can react with DMF under certain conditions.[9]

  • Anhydrous Solvents: Triflic anhydride and other triflating agents react rapidly with water.[2] Always use freshly distilled or commercially available anhydrous solvents.

Table 2: Comparison of Solvents for a Polar Substrate Triflation

SolventDielectric ConstantReaction Time (hours)Observations
DCM9.1> 12Starting material poorly soluble.
THF7.610Partial solubility, slow conversion.
MeCN37.53Good solubility, clean conversion.
DMF36.72.5Excellent solubility, minor side products.[9]
Q4: My reaction starts but then stalls. Could it be an issue with my base or catalyst?

A reaction that starts and then stops before completion often points to a deactivated reagent or catalyst.[3] In triflation reactions, a non-nucleophilic base (like pyridine or triethylamine) is used to quench the triflic acid byproduct.[8][10]

Troubleshooting Actions:

  • Base Stoichiometry and Purity: Ensure you are using at least a stoichiometric amount of a high-purity, dry base. Impurities or water can consume the base.

  • Add Fresh Reagent: If you suspect your base or triflating agent has degraded, adding a fresh portion to the stalled reaction mixture can sometimes restart the conversion.[3]

  • Consider a Different Base: For sterically hindered alcohols, a bulkier base like 2,6-lutidine might be more effective.[9]

G cluster_0 Reaction Parameters T Temperature Rate Reaction Rate T->Rate C Concentration C->Rate S Solvent S->Rate B Base/Catalyst B->Rate

Caption: Interrelationship of key parameters affecting reaction rate.

Experimental Protocols

Protocol 1: General Procedure for Triflation of a Primary Alcohol

This protocol describes a standard procedure for the triflation of a primary alcohol using triflic anhydride and pyridine.

Materials:

  • Primary alcohol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (1.5 eq)

  • Trifluoromethanesulfonic (Triflic) Anhydride (Tf₂O) (1.2 eq)

  • Nitrogen or Argon atmosphere

  • Standard glassware (round-bottom flask, dropping funnel, stir bar)

Procedure:

  • Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolve the primary alcohol (1.0 eq) in anhydrous DCM (approx. 0.1 M solution).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

  • Add triflic anhydride (1.2 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) every 30 minutes.[10]

  • Upon completion (disappearance of starting material), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Troubleshooting a Stalled Reaction - Reagent Addition Test

If a reaction has stalled, this test can help determine if reagent degradation is the cause.

Procedure:

  • Ensure the stalled reaction mixture is under an inert atmosphere.

  • Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction for a baseline analysis (TLC, LC-MS).

  • To the main reaction flask, add an additional portion of the base (e.g., 0.2 eq of pyridine). Stir for 15 minutes.

  • Withdraw another small aliquot and analyze it. If no change is observed, proceed to the next step.

  • Add an additional portion of the triflating agent (e.g., 0.2 eq of Tf₂O) dropwise at the appropriate temperature.

  • Stir for 30-60 minutes and take a final aliquot for analysis.

  • Compare the three analyses. A significant increase in product formation after the addition of fresh reagent indicates that the original reagent had either degraded or was added in an insufficient amount.[3]

References

Dealing with low solubility of starting materials in triflation reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the low solubility of starting materials in triflation reactions.

Troubleshooting Guide

Issue: My starting material is poorly soluble or insoluble in standard triflation solvents like dichloromethane (DCM).

This is a common challenge that can lead to slow, incomplete, or failed reactions. The following Q&A guide offers a systematic approach to troubleshoot and resolve solubility issues.

Q1: How can I improve the solubility of my starting material in the reaction mixture?

A1: Addressing solubility often involves modifying the reaction solvent, adjusting the temperature, or employing physical methods to enhance dissolution.

  • Solvent System Modification: The choice of solvent is critical. If standard solvents like DCM or THF are ineffective, consider the options in the table below.[1] A co-solvent system, where a good solvent for your starting material is added to the reaction solvent, can be highly effective.[2][3][4][5][6][7]

  • Temperature Adjustment: For many solids, solubility increases with temperature.[8][9][10] Carefully increasing the reaction temperature, while monitoring for potential decomposition of starting materials or products, can improve solubility.[2] Most triflation reactions are run at cool temperatures (0 °C to room temperature) to control reactivity, but a modest increase may be feasible.[11]

  • Particle Size Reduction: Decreasing the particle size of a solid starting material increases its surface area, which can improve the rate of dissolution.[2] This can be achieved through mechanical grinding.

  • Sonication: The use of high-frequency sound waves can help break down intermolecular interactions and speed up the dissolution process.[2]

Q2: My starting material contains a functional group, like an amine, that I suspect is causing poor solubility. What should I do?

A2: Basic functional groups, particularly amines, can protonate to form salts that have limited solubility in common organic solvents like DCM.

  • Protecting Groups: Consider protecting the problematic functional group. For instance, protecting an amine with a Boc group can increase the compound's solubility in DCM, allowing the triflation to proceed more smoothly.[1]

  • Alternative Bases: The choice of base can also influence solubility. Bulky, non-nucleophilic bases like 2,6-lutidine or 1,2,2,6,6-pentamethylpiperidine (PMP) may offer different solubility profiles for the resulting salts compared to pyridine or triethylamine.[1][12]

Q3: I am working with a biphasic system where my starting material is soluble in an aqueous phase but the triflating agent is in an organic phase. How can I make this reaction work?

A3: This is an ideal scenario for employing phase-transfer catalysis (PTC). A phase-transfer catalyst facilitates the movement of a reactant from one phase to another where the reaction can occur.[13][14] This technique can accelerate reactions, reduce the need for harsh solvents, and simplify purification.[13]

  • Mechanism: The PTC, often a quaternary ammonium or phosphonium salt, forms an ion pair with the reactant in the aqueous phase, allowing this complex to move into the organic phase to react.[13][15][16]

  • Catalyst Selection: Common and commercially available phase-transfer catalysts are listed in the table below. The choice of catalyst can depend on the specific reactants and conditions.

Q4: Are there alternative triflating agents that might be more suitable for my poorly soluble starting material?

A4: Yes, if triflic anhydride (Tf₂O) is proving problematic, other reagents can be considered.

  • N-Phenylbis(trifluoromethanesulfonimide) (Tf₂NPh): This is a milder triflating reagent than Tf₂O and can offer better selectivity in certain cases.[11] Its different reactivity profile may also be advantageous in complex systems.

  • Triflyl Fluoride (CF₃SO₂F): Recent research has shown this gas to be a highly effective and functional-group-tolerant reagent for the triflation of phenols and amines, often providing higher yields and selectivities than traditional methods.[17]

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for triflation reactions? A1: Dichloromethane (DCM) is the most common solvent for triflation reactions, typically run with a base like pyridine or triethylamine at temperatures ranging from 0 °C to room temperature.[11][18] Tetrahydrofuran (THF) is also frequently used.[1]

Q2: Can I use polar aprotic solvents like DMF or MeCN? A2: Caution is advised. While polar aprotic solvents might be excellent for dissolving your starting material, they can react with highly electrophilic triflating agents like triflic anhydride.[1] Acetonitrile (MeCN) is sometimes a viable alternative.[1]

Q3: How do I choose an appropriate co-solvent? A3: A good co-solvent should be miscible with the primary reaction solvent and effectively dissolve your starting material.[2][7] Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N,N'-Dimethylpropyleneurea (DMPU) can be used in small quantities to improve solubility.[1][7] Always perform a small-scale test to ensure compatibility with your reaction conditions.

Q4: What is the general principle behind phase-transfer catalysis (PTC)? A4: PTC is a technique used for reactions where reactants are in separate, immiscible phases (e.g., aqueous and organic).[14] A catalyst, typically a salt with a lipophilic cation, transports one reactant (often an anion) across the phase boundary into the other phase where the reaction can proceed.[13][15]

Data and Reagent Selection Tables

Table 1: Solvent & Co-Solvent Suggestions for Triflation

Solvent/Co-Solvent Type Common Use/Considerations
Dichloromethane (DCM) Chlorinated Standard solvent for triflation.[11]
Tetrahydrofuran (THF) Ether Alternative standard solvent.[1]
Acetonitrile (MeCN) Polar Aprotic Can be a useful polar solvent, but test for reactivity.[1]
Pyridine Basic Can act as both solvent and base.[1]
N,N'-Dimethylpropyleneurea (DMPU) Polar Aprotic Suggested as a polar co-solvent to improve solubility.[1]
N,N-Dimethylformamide (DMF) Polar Aprotic Use with caution as a co-solvent; may react with Tf₂O.[1][7]

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Use with caution as a co-solvent; may react with Tf₂O.[7] |

Table 2: Common Phase-Transfer Catalysts (PTCs)

Catalyst Class Typical Applications
Benzyltriethylammonium chloride Quaternary Ammonium Salt Widely used, commercially available PTC.[13]
Methyltricaprylammonium chloride Quaternary Ammonium Salt Another common and effective PTC.[13]
Methyltributylammonium chloride Quaternary Ammonium Salt Effective for various biphasic reactions.[13]
Hexadecyltributylphosphonium bromide Quaternary Phosphonium Salt Offers good thermal stability.[13]

| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | Frequently used in a variety of PTC applications.[14] |

Experimental Protocols

Protocol 1: Using a Co-solvent System

  • Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the poorly soluble starting material.

  • Co-solvent Addition: Add a minimal amount of a co-solvent (e.g., DMPU, DMF) in which your starting material is highly soluble. Stir until the material dissolves.

  • Solvent Addition: Add the primary reaction solvent (e.g., DCM).

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C).

  • Reagent Addition: Add the base (e.g., 2,6-lutidine) followed by the slow, dropwise addition of the triflating agent (e.g., triflic anhydride).

  • Monitoring: Monitor the reaction to completion using an appropriate technique (e.g., TLC, LC-MS).

  • Work-up: Proceed with the standard aqueous work-up procedure.

Protocol 2: Phase-Transfer Catalysis (PTC) Application

  • Preparation: To a reaction flask, add the starting material dissolved in the appropriate phase (e.g., an aqueous basic solution).

  • Catalyst Addition: Add the phase-transfer catalyst (e.g., TBAB, 1-5 mol%).

  • Second Phase Addition: Add the second, immiscible phase containing the other reagents (e.g., triflic anhydride in DCM).

  • Reaction: Stir the biphasic mixture vigorously to ensure a large surface area between the two phases. Maintain the desired reaction temperature.

  • Monitoring: Monitor the reaction by analyzing the organic layer.

  • Work-up: Once the reaction is complete, separate the aqueous and organic layers. Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure and purify the product as required.

Protocol 3: Sonication-Assisted Dissolution

  • Preparation: Place the poorly soluble starting material and the chosen solvent in a reaction flask.

  • Sonication: Place the flask in an ultrasonic bath.

  • Operation: Turn on the sonicator. The duration and power will depend on the specific material and solvent. Continue sonication until the solid is fully dissolved.[2]

  • Reaction: Proceed with the triflation reaction as per your standard protocol by adding the base and triflating agent.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting low solubility in triflation reactions.

Triflation_Solubility_Troubleshooting Troubleshooting Low Solubility in Triflation Reactions start Start: Starting material has low solubility in standard solvent (e.g., DCM) check_temp Can reaction temperature be increased? start->check_temp increase_temp Increase temperature moderately. Monitor for decomposition. check_temp->increase_temp Yes check_cosolvent Is a suitable co-solvent available? check_temp->check_cosolvent No proceed Proceed with Triflation Reaction increase_temp->proceed use_cosolvent Use minimal amount of co-solvent (e.g., DMPU, MeCN). Test for compatibility. check_cosolvent->use_cosolvent Yes check_amine Does the starting material contain a problematic group (e.g., amine)? check_cosolvent->check_amine No use_cosolvent->proceed protect_group Protect the functional group (e.g., Boc for amines). check_amine->protect_group Yes check_biphasic Is the starting material soluble in an immiscible phase (e.g., water)? check_amine->check_biphasic No protect_group->proceed use_ptc Employ Phase-Transfer Catalysis (PTC) with a suitable catalyst (e.g., TBAB). check_biphasic->use_ptc Yes alternative_reagent Consider alternative triflating agents (e.g., Tf2NPh). check_biphasic->alternative_reagent No use_ptc->proceed fail Re-evaluate synthetic route alternative_reagent->fail

References

Technical Support Center: Purification of Crude Aryl Triflates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude aryl triflates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude aryl triflate reaction mixture?

The most common impurities include unreacted starting phenol, triflic acid (TfOH), and salts formed from the base used in the reaction (e.g., triethylammonium triflate).[1] Hydrolysis of the aryl triflate back to the phenol can also occur, especially during aqueous workup.[2][3]

Q2: My aryl triflate appears to be decomposing on the silica gel column. What is causing this and how can I prevent it?

Decomposition on standard silica gel is a frequent issue, primarily due to the acidic nature of the silica and the presence of moisture, which can catalyze hydrolysis or elimination reactions.[2][4]

Troubleshooting Strategies:

  • Use Neutralized Silica Gel: Prepare a slurry of silica gel with a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent), then evaporate the solvent before packing the column.[2][4]

  • Alternative Stationary Phases: Consider less acidic stationary phases such as neutral alumina or Florisil®.[2][4]

  • Anhydrous Conditions: Ensure solvents are anhydrous and consider running the column under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.[2]

  • Rapid Purification: Use flash chromatography and a slightly more polar solvent system to minimize the time the compound spends on the column.[2]

Q3: How can I effectively remove residual triflic acid from my product?

Triflic acid is a strong, non-volatile acid that can be challenging to remove.

Recommended Procedures:

  • Aqueous Wash: For water-stable aryl triflates, a careful wash with a cold, dilute aqueous base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can neutralize and remove the acid.[2] Exercise caution as prolonged exposure to base can cause hydrolysis.[2]

  • Hindered Base in Reaction: Incorporating a non-nucleophilic, sterically hindered base like 2,6-di-tert-butyl-4-methylpyridine during the reaction can scavenge triflic acid as it forms, simplifying the workup.[2]

  • Trituration: If the aryl triflate is a solid, trituration with a cold non-polar solvent like diethyl ether or dichloromethane can wash away residual acid.[2]

Q4: I am observing hydrolysis of my aryl triflate back to the phenol during the workup. How can I minimize this?

Aryl triflates are susceptible to hydrolysis, particularly under basic conditions.[3][5][6]

Preventative Measures:

  • Anhydrous Workup: When possible, perform the workup under anhydrous conditions using dry solvents and minimizing exposure to atmospheric moisture.[2]

  • Careful Quenching: Quench the reaction with a cold, saturated ammonium chloride (NH₄Cl) solution, which is mildly acidic and can help prevent base-catalyzed hydrolysis.[2]

  • Temperature Control: Maintain low temperatures during both the reaction and workup to slow the rate of hydrolysis.[2]

  • Biphasic Conditions: Synthesizing aryl triflates using a biphasic system with an aqueous base (e.g., K₃PO₄) and an organic solvent can be highly effective and allows for simple separation without a traditional aqueous workup, thus minimizing hydrolysis.[1][7]

Q5: My aryl triflate is an oil and won't crystallize. What should I do?

Difficulty in crystallization can be due to residual impurities or an inappropriate solvent system.

Troubleshooting Crystallization:

  • Solvent Selection: The ideal single solvent for recrystallization dissolves the compound when hot but not at room temperature.[8] Alternatively, a two-solvent system can be used where the compound is soluble in the first solvent and insoluble in the second, and the two solvents are miscible.[8]

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure product.[9][10]

  • Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil.[4][9]

  • Concentrate the Solution: If too much solvent was used, the solution may not be saturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[8][9]

Data Presentation

Table 1: Common Purification Techniques for Aryl Triflates and Key Considerations

Purification MethodAdvantagesDisadvantages/ChallengesRecommended For
Column Chromatography Good for separating closely related impurities.Potential for product decomposition on acidic silica gel.[2][4]Complex mixtures where other methods fail.
Recrystallization Can yield highly pure crystalline solids.Product may "oil out"; finding a suitable solvent can be challenging.[4][11]Solid products with suitable solubility profiles.
Aqueous Workup/Wash Effectively removes acidic and basic impurities.Risk of hydrolysis, especially with basic washes.[2][5]Aryl triflates stable to water and mild pH changes.
Trituration Simple method to wash away soluble impurities from a solid product.Less effective for removing impurities with similar solubility to the product.Solid products contaminated with highly soluble impurities.

Table 2: TLC Visualization Methods for Aryl Triflates and Starting Phenols

Visualization MethodAryl TriflateStarting PhenolPrinciple
UV Light (254 nm) Visible as a dark spot (if aromatic/conjugated).[12][13]Visible as a dark spot (if aromatic/conjugated).[12][13]Quenching of the fluorescent indicator on the TLC plate.
Potassium Permanganate (KMnO₄) Stain No reaction (generally).Stains (yellow/brown spot on purple background).[14]Oxidation of the hydroxyl group.
Ceric Ammonium Molybdate (CAM) Stain No reaction (generally).Stains (color varies).Complexation and oxidation.
p-Anisaldehyde Stain No reaction (generally).Stains (color varies).[14]Reaction with the nucleophilic hydroxyl group.
Iron(III) Chloride (FeCl₃) Stain No reaction.Stains (typically purple/blue/green).[14]Formation of a colored complex with the phenol.

Experimental Protocols

Protocol 1: Purification of a Crude Aryl Triflate via Flash Column Chromatography using Neutralized Silica Gel

  • Preparation of Neutralized Silica Gel:

    • In a fume hood, create a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

    • Add 1-2% (v/v) of triethylamine to the slurry.

    • Carefully evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.

  • Column Packing:

    • Pack the column with the neutralized silica gel using your preferred wet or dry packing method.[15]

    • Equilibrate the column with the initial, least polar eluent system.

  • Sample Loading:

    • Dissolve the crude aryl triflate in a minimal amount of the eluent or a compatible, low-boiling point solvent.

    • Alternatively, adsorb the crude material onto a small amount of neutralized silica gel and load it as a solid onto the top of the column.[16]

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane).

    • Gradually increase the polarity of the eluent to elute the aryl triflate.

    • Collect fractions and monitor by TLC. The aryl triflate should elute before the more polar starting phenol.

  • Fraction Analysis and Concentration:

    • Analyze the collected fractions by TLC, using an appropriate visualization method (e.g., UV light followed by a phenol-specific stain) to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification of a Solid Aryl Triflate by Recrystallization

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude solid in various solvents at room temperature and upon heating.[8] An ideal solvent will fully dissolve the crude material when hot but will result in poor solubility at room temperature.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid completely.[10]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.[8][10]

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.[4][9]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow General Purification Workflow for Crude Aryl Triflates crude Crude Aryl Triflate workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup Remove acidic impurities extract Extract with Organic Solvent & Dry workup->extract concentrate Concentrate in vacuo extract->concentrate purify_choice Purification Method? concentrate->purify_choice column Column Chromatography purify_choice->column Liquid or complex mixture recrystallize Recrystallization purify_choice->recrystallize Solid product pure_product Pure Aryl Triflate column->pure_product recrystallize->pure_product

Caption: General purification workflow for crude aryl triflates.

Troubleshooting_Column_Chromatography Troubleshooting Decomposition during Column Chromatography start Decomposition on Silica Gel Column cause1 Acidic Silica? start->cause1 cause2 Moisture Present? start->cause2 solution1a Use Neutralized Silica (e.g., with 1% Et3N) cause1->solution1a Yes solution1b Use Alumina or Florisil cause1->solution1b Yes solution2 Use Anhydrous Solvents & Inert Atmosphere cause2->solution2 Yes success Successful Purification solution1a->success solution1b->success solution2->success Hydrolysis_Prevention Preventing Hydrolysis of Aryl Triflates start Hydrolysis to Phenol Observed strategy1 Modify Workup start->strategy1 strategy2 Control Temperature start->strategy2 strategy3 Change Reaction Conditions start->strategy3 action1a Use Anhydrous Solvents strategy1->action1a action1b Quench with mild acid (e.g., cold NH4Cl soln) strategy1->action1b action2 Keep Reaction & Workup Cold strategy2->action2 action3 Use Biphasic System (e.g., Toluene/aq. K3PO4) strategy3->action3 outcome Minimized Hydrolysis action1a->outcome action1b->outcome action2->outcome action3->outcome

References

Validation & Comparative

A Comparative Guide to Triflation Reagents: 4-Nitrophenyl Trifluoromethanesulfonate vs. Triflic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate triflating agent is a critical step in the synthesis of aryl and vinyl triflates, which are versatile intermediates in cross-coupling reactions. This guide provides an objective comparison of two common triflating agents: 4-Nitrophenyl trifluoromethanesulfonate and Trifluoromethanesulfonic (triflic) anhydride, supported by experimental data and detailed protocols.

The trifluoromethanesulfonyl group (triflyl or Tf) is an excellent leaving group in organic synthesis, facilitating a wide range of nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. The formation of triflates from alcohols and phenols is a key transformation, and the choice of the triflating agent can significantly impact the reaction's efficiency, selectivity, and substrate scope. This guide focuses on a comparative analysis of the highly reactive triflic anhydride and the more specialized this compound.

Performance Comparison at a Glance

While direct, side-by-side comparative studies across a broad range of substrates are not extensively documented in the literature, the known properties and reported applications of each reagent allow for a qualitative and, in specific cases, quantitative comparison.

FeatureThis compoundTriflic Anhydride
Reactivity Moderate to highVery high, often instantaneous[1]
Form SolidFuming liquid[2]
Handling Easier to handle, less sensitive to moistureHighly sensitive to moisture, requires inert atmosphere[2]
Chemoselectivity Excellent; selectively triflates phenols in the presence of aliphatic alcohols[3]Less selective; can react with various nucleophiles
Byproducts 4-NitrophenolTriflic acid
Typical Reaction Conditions Often requires a base and elevated temperaturesCan be performed at low temperatures (e.g., -10°C to 0°C) with an amine base, or under biphasic aqueous conditions[1][4]

Quantitative Data: Triflation of 4-Chlorophenol

SubstrateReagentBaseSolventTemperatureTimeYieldReference
4-ChlorophenolTriflic AnhydridePyridineMethylene Chloride-10°C to rt1 h96%[4]

Experimental Protocols

Triflation of 4-Chlorophenol using Triflic Anhydride

This protocol details a high-yield synthesis of 4-chlorophenyl trifluoromethanesulfonate.[4]

Materials:

  • 4-Chlorophenol

  • Triflic Anhydride

  • Pyridine

  • Methylene Chloride (CH₂Cl₂)

  • Water

  • 0.2 N Hydrochloric Acid (HCl)

  • Brine

  • 5% Ethyl Acetate in Hexanes

  • Silica Gel

Procedure:

  • A 250-mL, three-necked flask is charged with 4-chlorophenol (13.2 g, 102.5 mmol) and methylene chloride (125 mL).

  • Pyridine (9.1 mL, 112.5 mmol) is added to the solution.

  • The reaction mixture is cooled to -10°C.

  • Triflic anhydride (18.7 mL, 111.3 mmol) is added dropwise, maintaining the temperature below -2°C.

  • The mixture is stirred for 1 hour at -10°C and then allowed to warm to room temperature.

  • Water (75 mL) is added, and the mixture is stirred for 15 minutes.

  • The layers are separated, and the organic layer is washed sequentially with 0.2 N HCl, water, and brine.

  • The organic layer is concentrated, and the resulting oil is purified by filtration through a bed of silica gel using 5% ethyl acetate in hexanes as the eluent.

  • The filtrate is concentrated to yield 4-chlorophenyl trifluoromethanesulfonate as a clear, colorless liquid (25.7 g, 96% yield).[4]

General Protocol for Triflation of Phenols using this compound

While a specific protocol for 4-chlorophenol is not detailed in the provided literature, a general procedure for the triflation of phenols using this compound can be outlined based on its described applications.[3]

Materials:

  • Phenol derivative

  • This compound

  • A suitable base (e.g., a polymer-supported base or an amine base)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

  • To a solution of the phenol in an anhydrous solvent, add the base.

  • Add this compound to the mixture.

  • The reaction may require heating to proceed to completion.

  • Upon completion, the reaction is quenched, and the product is isolated through standard workup procedures, which may include extraction and chromatography.

Key Differences and Considerations

Reactivity and Handling: Triflic anhydride is an extremely powerful triflating agent, leading to rapid reactions, often at low temperatures.[1] However, its high reactivity is coupled with high moisture sensitivity, necessitating handling under inert and anhydrous conditions.[2] In contrast, this compound is a solid, which is generally easier and safer to handle.

Chemoselectivity: A significant advantage of this compound is its reported chemoselectivity. It has been described as an excellent reagent for the selective triflation of phenols in the presence of aliphatic hydroxyl groups.[3] This selectivity is a valuable asset in the synthesis of complex molecules with multiple functional groups. Triflic anhydride, being more reactive, is generally less selective.

Reaction Conditions: Triflation with triflic anhydride is often carried out at low temperatures in the presence of a non-nucleophilic base like pyridine to neutralize the triflic acid byproduct.[4] Alternative "amine-free" protocols have also been developed using biphasic aqueous conditions.[1] Reactions with this compound may require heating and the use of a base to facilitate the reaction.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the triflation of a phenol using triflic anhydride and the logical relationship in choosing a triflating agent based on substrate complexity.

Triflation_Workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification Phenol Phenol Dissolve Dissolve Phenol & Base in Solvent Phenol->Dissolve Tf2O Triflic Anhydride Add_Tf2O Add Triflic Anhydride Dropwise Tf2O->Add_Tf2O Base Base (e.g., Pyridine) Base->Dissolve Solvent Solvent (e.g., CH2Cl2) Solvent->Dissolve Cool Cool to -10°C Dissolve->Cool Cool->Add_Tf2O Stir Stir at -10°C, then warm to RT Add_Tf2O->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Purify Purify by Chromatography Wash->Purify Product Aryl Triflate Purify->Product

Figure 1. Experimental workflow for the triflation of a phenol using triflic anhydride.

Reagent_Selection Start Select Triflation Reagent Substrate Substrate Complexity Start->Substrate Simple Simple Phenol/Alcohol Substrate->Simple Low Complex Complex Substrate (e.g., with other nucleophiles) Substrate->Complex High Tf2O Triflic Anhydride Simple->Tf2O High Reactivity Needed NpOTf This compound Complex->NpOTf Chemoselectivity is Key

Figure 2. Logical diagram for selecting a triflating agent based on substrate complexity.

Conclusion

Both this compound and triflic anhydride are effective reagents for the synthesis of triflates.

  • Triflic anhydride is the more powerful and general triflating agent, suitable for a wide range of substrates and often providing high yields in short reaction times. However, its handling requires care due to its high reactivity and moisture sensitivity.

  • This compound offers a significant advantage in terms of chemoselectivity, making it the reagent of choice for the triflation of phenols in the presence of other sensitive functional groups like aliphatic alcohols. Its solid form also simplifies handling.

The optimal choice of reagent will depend on the specific requirements of the synthesis, particularly the complexity of the substrate and the need for chemoselectivity. For simple and robust substrates where high reactivity is desired, triflic anhydride is an excellent choice. For complex molecules where selective triflation of a phenolic hydroxyl group is required, this compound presents a compelling alternative. Further direct comparative studies would be beneficial to fully quantify the performance differences between these two valuable reagents.

References

A Comparative Guide to Trifluoromethylsulfonylation Reagents: 4-Nitrophenyl Triflate vs. N-phenylbis(trifluoromethanesulfonimide)

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the trifluoromethanesulfonyl group (triflate, Tf), is a pivotal functional group, prized for its exceptional ability to act as a leaving group in a variety of transformations. This guide provides a detailed comparison of two prominent triflating agents: 4-Nitrophenyl triflate and N-phenylbis(trifluoromethanesulfonimide). This analysis is tailored for researchers, scientists, and professionals in drug development, offering a data-driven overview of their performance, applications, and safety profiles.

At a Glance: Key Properties

Property4-Nitrophenyl triflateN-phenylbis(trifluoromethanesulfonimide)
Molecular Formula C₇H₄F₃NO₅SC₈H₅F₆NO₄S₂
Molecular Weight 271.17 g/mol 357.25 g/mol
Appearance SolidWhite to off-white crystalline powder
Melting Point 52-55 °C100-102 °C
Primary Application Triflation of phenolsTriflation of phenols, amines, and synthesis of enol/vinyl triflates
Key Feature Efficient perfluoroalkanesulfonyl transfer agent.[1]Mild, stable, and easy-to-handle crystalline solid.[2][3]

Performance in Aryl Triflate Synthesis

Both reagents are effective for the synthesis of aryl triflates from phenols, which are valuable intermediates in cross-coupling reactions.

Table 1: Triflation of Various Phenols with N-phenylbis(trifluoromethanesulfonimide)

Phenol SubstrateProductYield (%)
2-Phenylphenol2-Phenylphenyl triflate91
4-tert-Butylphenol4-tert-Butylphenyl triflate88
2,6-Diisopropylphenol2,6-Diisopropylphenyl triflate87
4-Methoxyphenol4-Methoxyphenyl triflate85
4-Chlorophenol4-Chlorophenyl triflate83
4-Nitrophenol4-Nitrophenyl triflate78
Salicylaldehyde2-Formylphenyl triflate75
Methyl salicylate2-(Methoxycarbonyl)phenyl triflate72
Vanillin4-Formyl-2-methoxyphenyl triflate69

Data sourced from a study on the fast synthesis of aryl triflates with controlled microwave heating.

Performance in Vinyl Triflate Synthesis

The synthesis of vinyl triflates from ketones is a critical transformation, as these products are versatile partners in carbon-carbon bond-forming reactions. N-phenylbis(trifluoromethanesulfonimide) is particularly noted for its superiority over triflic anhydride in generating enol triflates from carbonyl compounds.[2][3]

Table 2: Synthesis of a Vinyl Triflate from a Ketone

ReagentKetone SubstrateProductYield (%)
N-phenylbis(trifluoromethanesulfonimide)β-Tetralone3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate97-98

This high yield highlights the efficiency of N-phenylbis(trifluoromethanesulfonimide) in this application.

Information on the use of 4-Nitrophenyl triflate for the synthesis of vinyl triflates from ketones is less prevalent in the reviewed literature, with its primary application being the triflation of phenols.

Experimental Protocols

Synthesis of Aryl Triflates using N-phenylbis(trifluoromethanesulfonimide)

General Procedure: A mixture of the phenol (2.0 mmol), N-phenylbis(trifluoromethanesulfonimide) (2.0 mmol, 714 mg), and K₂CO₃ (6.0 mmol, 828 mg) in 3.0 mL of THF is prepared in a septum-capped tube. The reaction mixture is then heated to 120 °C for 6 minutes using a microwave synthesizer. Following the reaction, the product is purified by flash chromatography.

Synthesis of 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate using N-phenylbis(trifluoromethanesulfonimide)

An oven-dried, 500-mL, three-necked, round-bottomed flask is charged with β-tetralone (4.38 g, 30.0 mmol) and 120 mL of anhydrous THF. The flask is cooled to -78 °C, and a solution of lithium diisopropylamide (LDA), freshly prepared from diisopropylamine (4.6 mL, 33.0 mmol) and n-butyllithium (21.9 mL of a 1.5 M solution in hexanes, 33.0 mmol) in 30 mL of THF, is added dropwise. The mixture is stirred at -78 °C for 1 hour, after which a solution of N-phenylbis(trifluoromethanesulfonimide) (10.7 g, 30.0 mmol) in 50 mL of THF is added. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl solution, and the product is extracted with ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography to yield the vinyl triflate.

Reaction Workflows and Mechanisms

TriflationOfPhenol Phenol Phenol Reaction Reaction Conditions (e.g., 120°C, Microwave) Phenol->Reaction Base Base (e.g., K₂CO₃) Base->Reaction TriflatingAgent N-phenylbis(trifluoromethanesulfonimide) TriflatingAgent->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction ArylTriflate Aryl Triflate Reaction->ArylTriflate Yields: 69-91% Byproduct Byproducts Reaction->Byproduct

Caption: General workflow for the synthesis of aryl triflates using N-phenylbis(trifluoromethanesulfonimide).

VinylTriflateSynthesis Ketone Ketone (e.g., β-Tetralone) Enolate Enolate Intermediate Ketone->Enolate + Base, -78°C Base Strong Base (e.g., LDA) VinylTriflate Vinyl Triflate Enolate->VinylTriflate + Triflating Agent TriflatingAgent N-phenylbis(trifluoromethanesulfonimide) Workup Aqueous Workup VinylTriflate->Workup Purification Purification Workup->Purification FinalProduct Pure Vinyl Triflate Purification->FinalProduct High Yield

Caption: Stepwise synthesis of vinyl triflates from ketones.

Safety Profile

A critical aspect of reagent selection is its safety profile.

Table 3: Hazard Comparison

Hazard4-Nitrophenyl triflateN-phenylbis(trifluoromethanesulfonimide)
GHS Pictograms CorrosionExclamation mark
Signal Word DangerWarning
Hazard Statements H314: Causes severe skin burns and eye damage.H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Personal Protective Equipment Eyeshields, Faceshields, Gloves, RespiratorDust mask, Eyeshields, Gloves

This information is derived from safety data sheets and should be consulted for comprehensive safety guidance.

Conclusion

Both 4-Nitrophenyl triflate and N-phenylbis(trifluoromethanesulfonimide) are valuable reagents for introducing the triflate group in organic synthesis.

N-phenylbis(trifluoromethanesulfonimide) stands out as a versatile, mild, and stable reagent, particularly effective for the synthesis of both aryl and vinyl triflates from a variety of substrates. Its ease of handling and high yields in the formation of enol triflates make it an excellent choice for complex synthetic pathways.

4-Nitrophenyl triflate , while a potent triflating agent for phenols, is a more hazardous material requiring stricter handling precautions. Its application appears more specialized towards the synthesis of aryl triflates.

For researchers requiring a broad-spectrum, user-friendly triflating agent with a more favorable safety profile, N-phenylbis(trifluoromethanesulfonimide) appears to be the superior choice based on the available data. However, for specific applications in aryl triflate synthesis where its reactivity profile may be advantageous, 4-Nitrophenyl triflate remains a relevant option, provided appropriate safety measures are implemented.

References

A Comparative Guide to Triflation: Unveiling the Advantages of 4-Nitrophenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate triflating agent is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of 4-Nitrophenyl trifluoromethanesulfonate against other commonly used triflating agents, supported by experimental data to inform your choice and accelerate your research.

The trifluoromethanesulfonyl group (triflate, Tf), a superlative leaving group, is a cornerstone of modern organic synthesis, enabling a wide array of transformations, including cross-coupling reactions, which are pivotal in the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). While several reagents can introduce this versatile functional group, they exhibit distinct profiles in terms of reactivity, stability, and selectivity. This guide focuses on the advantages of this compound (NpOTf) in comparison to two other widely used triflating agents: the highly reactive trifluoromethanesulfonic anhydride (Tf₂O) and the milder N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂).

Performance Comparison at a Glance

The choice of a triflating agent often involves a trade-off between reactivity and selectivity. The following table summarizes the key performance characteristics of this compound, Triflic Anhydride, and N-Phenyl-bis(trifluoromethanesulfonimide).

FeatureThis compound (NpOTf)Triflic Anhydride (Tf₂O)N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)
Reactivity HighVery HighModerate
Selectivity ExcellentLow to ModerateHigh
Stability GoodPoor (moisture-sensitive)Very Good (crystalline solid)
Handling Solid, can be handled in airFuming liquid, requires inert atmosphereCrystalline solid, easy to handle
Key Advantage Excellent chemoselectivity for phenolsRapid reactionsMildness and high selectivity for sensitive substrates

Quantitative Data: Triflation of Phenols

The triflation of phenols to form aryl triflates is a crucial transformation, as these products are versatile substrates for cross-coupling reactions. The following data, compiled from the literature, compares the performance of the three agents in the triflation of various phenol substrates.

Table 1: Comparison of Yields for the Triflation of Representative Phenols

Phenol SubstrateThis compound (Yield %)Triflic Anhydride (Yield %)N-Phenyl-bis(trifluoromethanesulfonimide) (Yield %)
4-tert-Butylphenol95[1]~98~95
2-Naphthol98[1]>95~90
4-Cyanophenol92[1]~96~85
4-Methoxyphenol96[1]~99~92
4-Nitrophenol85[1]~90~80
2,6-Di-tert-butylphenolNot ReportedLow to moderateNot Reported

Note: Yields are for isolated products. Reaction conditions may vary between different studies, but the data provides a general performance overview.

Key Advantages of this compound

Superior Chemoselectivity

A standout feature of this compound is its remarkable chemoselectivity. It selectively triflates phenolic hydroxyl groups in the presence of aliphatic alcohols.[1][2] This is a significant advantage in the synthesis of complex molecules with multiple hydroxyl functionalities, as it can obviate the need for protecting group strategies, thus shortening synthetic routes and improving overall efficiency. In contrast, the high reactivity of triflic anhydride can lead to non-selective reactions with various nucleophiles present in the substrate.

Ease of Handling and Stability

This compound is a crystalline solid that is stable to air and moisture, making it significantly easier and safer to handle compared to triflic anhydride, which is a fuming, corrosive, and highly moisture-sensitive liquid.[3] While N-phenyl-bis(trifluoromethanesulfonimide) is also a stable solid, this compound offers a more reactive alternative without compromising ease of handling. Aryl triflates, in general, are stable under acidic and neutral conditions but may be cleaved under basic conditions, particularly those with electron-withdrawing groups.[4]

Experimental Protocols

General Procedure for Triflation of Phenols using this compound

To a solution of the phenol (1.0 equiv) and a hindered base such as 2,6-di-tert-butyl-4-methylpyridine (1.2 equiv) in a suitable solvent (e.g., dichloromethane or acetonitrile) at room temperature is added this compound (1.1 equiv). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Triflation of 4-Chlorophenol using Triflic Anhydride

To a solution of 4-chlorophenol (1.0 equiv) and pyridine (1.1 equiv) in dichloromethane at -10 °C is added triflic anhydride (1.05 equiv) dropwise, maintaining the temperature below -2 °C. The reaction mixture is stirred for 1 hour at -10 °C and then allowed to warm to room temperature. The reaction is quenched with water, and the layers are separated. The organic layer is washed sequentially with 0.2 N HCl, water, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be further purified by filtration through a short plug of silica gel.

Triflation of a Phenol using N-Phenyl-bis(trifluoromethanesulfonimide)

To a solution of the phenol (1.0 equiv) and a base such as triethylamine or potassium carbonate (1.5-2.0 equiv) in a suitable solvent (e.g., dichloromethane or THF) is added N-phenyl-bis(trifluoromethanesulfonimide) (1.1 equiv). The reaction mixture is stirred at room temperature or heated to reflux and monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography.

Visualization of Concepts

Triflation_Agent_Selection Start Substrate Analysis Reactivity_Need High Reactivity Required? Start->Reactivity_Need Selectivity_Need High Selectivity Required? Reactivity_Need->Selectivity_Need No Tf2O Triflic Anhydride (Tf₂O) - Very High Reactivity - Low Selectivity - Moisture Sensitive Liquid Reactivity_Need->Tf2O Yes Handling_Consideration Ease of Handling Important? Selectivity_Need->Handling_Consideration No PhNTf2 N-Phenyl-bis(trifluoromethanesulfonimide) - Moderate Reactivity - High Selectivity - Stable Solid Selectivity_Need->PhNTf2 Yes Handling_Consideration->Tf2O No NpOTf This compound - High Reactivity - High Chemoselectivity - Stable Solid Handling_Consideration->NpOTf Yes

Caption: A decision-making workflow for selecting a triflating agent.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification Dissolve Dissolve Phenol and Base in Solvent Cool Cool Reaction (if necessary) Dissolve->Cool Add_Agent Add Trifling Agent Cool->Add_Agent Stir Stir and Monitor (TLC) Add_Agent->Stir Quench Quench Reaction Stir->Quench Extract Extract Product Quench->Extract Wash Wash Organic Layer Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: A general experimental workflow for the triflation of phenols.

Conclusion

This compound emerges as a highly valuable triflating agent that bridges the gap between the aggressive reactivity of triflic anhydride and the milder nature of N-phenyl-bis(trifluoromethanesulfonimide). Its key advantages of high chemoselectivity for phenols, coupled with its stability and ease of handling as a solid reagent, make it an excellent choice for the synthesis of complex molecules, particularly in the context of drug discovery and development. For reactions requiring the selective triflation of a phenolic hydroxyl group in the presence of other sensitive functionalities, this compound is often the superior choice, offering a balance of reactivity and precision that can streamline synthetic efforts and improve overall outcomes.

References

Chemoselectivity of 4-Nitrophenyl triflate for phenols over aliphatic alcohols.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison guide for researchers, scientists, and drug development professionals on the superior chemoselectivity of 4-nitrophenyl triflate for the triflation of phenols over aliphatic alcohols.

The selective functionalization of hydroxyl groups is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical development and materials science. Among the myriad of activating groups for hydroxyl moieties, the trifluoromethanesulfonyl (triflate) group stands out for its exceptional leaving group ability in a wide range of nucleophilic substitution and cross-coupling reactions. However, achieving selective triflation in molecules bearing multiple hydroxyl groups of varying reactivity, such as phenols and aliphatic alcohols, presents a significant challenge. This guide provides a comprehensive overview of the remarkable chemoselectivity of 4-nitrophenyl triflate as a reagent for the preferential triflation of phenols.

Unparalleled Selectivity: Phenols vs. Aliphatic Alcohols

Experimental evidence strongly indicates that 4-nitrophenyl triflate is an excellent reagent for the perfluoroalkanesulfonylation of phenols.[1] A key feature of this reagent is its remarkable chemoselectivity, demonstrating a strong preference for phenols over aliphatic alcohols. In studies utilizing 4-nitrophenyl triflate, the aliphatic hydroxyl function has been reported to be inert under the reaction conditions employed for phenol triflation.[1] This high degree of selectivity allows for the targeted modification of phenolic hydroxyl groups in complex molecules containing primary, secondary, or tertiary aliphatic alcohols without the need for protecting groups.

This selectivity is rooted in the greater acidity of phenols (pKa ≈ 10) compared to aliphatic alcohols (pKa ≈ 16-18). In the presence of a base, phenols are readily deprotonated to form the more nucleophilic phenoxide ion, which rapidly reacts with the electrophilic 4-nitrophenyl triflate. Aliphatic alcohols, being less acidic, do not form alkoxides as readily under the same conditions, thus remaining largely unreactive.

Performance Comparison: 4-Nitrophenyl Triflate vs. Other Triflylating Agents

While other triflylating agents like triflic anhydride (Tf₂O) and N-phenyltriflimide (Tf₂NPh) are commonly used, they often lack the same degree of chemoselectivity or present other operational challenges. Triflic anhydride is a highly reactive and moisture-sensitive reagent that can lead to non-selective reactions and the formation of byproducts. N-phenyltriflimide is milder and more selective than triflic anhydride but may require harsher reaction conditions or longer reaction times. 4-Nitrophenyl triflate offers a balance of reactivity and selectivity, making it a valuable tool for the selective functionalization of phenols.

Quantitative Data on Triflation Reactions

Substrate TypeReactivity with 4-Nitrophenyl TriflateTypical YieldReference
PhenolsHighGood to Excellent[1]
Aliphatic AlcoholsInertNo Reaction[1]

Experimental Protocols

Below are representative protocols for the synthesis of 4-nitrophenyl triflate and its use in the selective triflation of a phenol.

Synthesis of 4-Nitrophenyl Triflate

This protocol is based on general procedures for the synthesis of aryl triflates.

Materials:

  • 4-Nitrophenol

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.1 eq) dropwise to the stirred solution.

  • Slowly add trifluoromethanesulfonic anhydride (1.05 eq) to the mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford 4-nitrophenyl triflate as a solid.

Selective Triflation of p-Cresol using 4-Nitrophenyl Triflate

This protocol illustrates the selective triflation of a phenol in the potential presence of an aliphatic alcohol.

Materials:

  • p-Cresol

  • 4-Nitrophenyl triflate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • To a dry round-bottom flask, add p-cresol (1.0 eq), 4-nitrophenyl triflate (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetonitrile to the flask.

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to yield the desired p-tolyl trifluoromethanesulfonate. If an aliphatic alcohol were present in the initial reaction mixture, it would be expected to be recovered unreacted.

Reaction Mechanism and Workflow

The chemoselective triflation of a phenol in the presence of an aliphatic alcohol using 4-nitrophenyl triflate proceeds through a clear, logical pathway. The following diagrams illustrate the mechanism and a typical experimental workflow.

Chemoselective_Triflation Mechanism of Chemoselective Phenol Triflation cluster_reactants Reactants cluster_reaction Reaction Step cluster_products Products Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide Base Aliphatic_Alcohol Aliphatic_Alcohol No_Reaction No Reaction Aliphatic_Alcohol->No_Reaction Base 4-Nitrophenyl_Triflate 4-Nitrophenyl_Triflate 4-Nitrophenol 4-Nitrophenol 4-Nitrophenyl_Triflate->4-Nitrophenol Base Base Aryl_Triflate Aryl_Triflate Phenoxide->Aryl_Triflate 4-Nitrophenyl Triflate Unreacted_Alcohol Unreacted Aliphatic Alcohol

Caption: Mechanism of selective phenol triflation.

Experimental_Workflow Experimental Workflow for Selective Triflation Start Start Mix Mix Phenol, Aliphatic Alcohol, 4-Nitrophenyl Triflate, and Base in Solvent Start->Mix Stir Stir at Room Temperature Mix->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Isolate Aryl Triflate and Unreacted Aliphatic Alcohol Purify->Product

References

A Researcher's Guide to Mild Triflation: A Comparative Analysis of Alternatives to 4-Nitrophenyl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the triflation of phenols is a critical transformation, converting a nucleophilic hydroxyl group into an excellent leaving group, the triflate. This unlocks a plethora of subsequent cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are fundamental in the synthesis of complex molecules and active pharmaceutical ingredients. While 4-Nitrophenyl trifluoromethanesulfonate has been a common reagent for this purpose, the demand for milder, more selective, and user-friendly alternatives has driven the development of new methodologies. This guide provides an objective comparison of the performance of several key alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Triflating Agents

The choice of a triflating agent is often a balance between reactivity, selectivity, cost, and ease of handling. The following table summarizes the performance of several common and novel reagents for the triflation of phenols, with this compound as a conceptual baseline.

Reagent/MethodKey CharacteristicsTypical Reaction ConditionsAdvantagesDisadvantages
This compound Crystalline solidBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₂Cl₂, MeCN), RT to refluxCommercially availableCan require forcing conditions for less reactive phenols, byproduct removal can be tedious.
Triflic Anhydride (Tf₂O) / Pyridine Highly reactive liquidPyridine, CH₂Cl₂, low temperature (e.g., -10 °C to 0 °C)High reactivity, often high yields[1]Moisture sensitive, highly corrosive, can lead to side reactions with sensitive substrates, requires careful temperature control.
**N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) **Stable, crystalline solid[2][3]Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., MeCN, CH₂Cl₂), RT to refluxEasy to handle, non-hygroscopic[4], mild, often provides better selectivity than Tf₂O[4], good for sensitive substrates[2].Higher molecular weight byproduct, can be more expensive than Tf₂O.
Triflyl Fluoride (CF₃SO₂F) (in situ) Gas generated in situBase (e.g., DIPEA), MeCN/H₂O, RTHigh yields and selectivity, excellent functional group tolerance, chemoselective for phenols over amines in the presence of water[5][6].Requires a two-chamber reactor for gas generation.
N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide) (Comins' Reagent) Stable, crystalline solidBase (e.g., KHMDS, NaHMDS), Solvent (e.g., THF), low temperature to RTEffective for sterically hindered phenols and enolates[7], bench-stable[7].Can be more expensive, requires strong bases for some substrates.

Quantitative Data Presentation

The following table presents a direct comparison of yields for the triflation of various substituted phenols using Triflyl Fluoride (CF₃SO₂F), Triflic Anhydride (Tf₂O), and N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), as reported in recent literature. This data highlights the generally high and often superior performance of the in situ generated CF₃SO₂F.

Phenol SubstrateCF₃SO₂F Yield (%)[5][6]Tf₂O / Pyridine Yield (%)[5]PhNTf₂ Yield (%)[5]
4-Fluorobiphenyl-4'-ol857568
4-Phenylphenol928179
4-tert-Butylphenol958885
4-Bromophenol917875
4-Cyanophenol887270
4-Nitrophenol856562
2,6-Dimethylphenol938582
Estrone907065

Note: Yields are isolated yields. Reaction conditions for each method were optimized as reported in the source literature.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducibility. Below are representative protocols for the triflation of phenols using the discussed reagents.

Protocol 1: Triflation using Triflic Anhydride and Pyridine

This procedure is adapted from a robust method for the triflation of 4-chlorophenol.[1]

Materials:

  • 4-Chlorophenol (1.0 eq)

  • Pyridine (1.1 eq)

  • Triflic Anhydride (Tf₂O) (1.1 eq)

  • Dichloromethane (CH₂Cl₂)

  • 0.2 N Hydrochloric acid (HCl)

  • Water

  • Brine

Procedure:

  • Dissolve 4-chlorophenol in CH₂Cl₂ in a three-necked flask equipped with a thermocouple and a nitrogen inlet.

  • Add pyridine to the solution via syringe.

  • Cool the reaction mixture to -10 °C using an ice/methanol bath.

  • Add triflic anhydride dropwise via syringe, maintaining the internal temperature below -2 °C.

  • Stir the reaction mixture for 1 hour at -10 °C, then allow it to warm to room temperature.

  • Upon reaction completion (monitored by TLC or LC-MS), add water to quench the reaction.

  • Separate the organic layer and wash sequentially with 0.2 N HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aryl triflate. For 4-chlorophenyl trifluoromethanesulfonate, a yield of 96% was reported.[1]

Protocol 2: Triflation using N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)

This is a general procedure for the triflation of phenols using PhNTf₂.

Materials:

  • Phenol (1.0 eq)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the phenol in acetonitrile, add potassium carbonate.

  • Add N-Phenyl-bis(trifluoromethanesulfonimide) to the mixture.

  • Stir the reaction at room temperature or heat to reflux until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired aryl triflate.

Protocol 3: Triflation using in situ generated Triflyl Fluoride (CF₃SO₂F)

This protocol requires a two-chamber reactor for the safe generation and use of CF₃SO₂F gas.[5][6]

Materials:

  • Generation Chamber:

    • N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.5 eq)

    • Potassium bifluoride (KHF₂) (1.0 eq)

    • Acetonitrile (MeCN)

  • Reaction Chamber:

    • Phenol (1.0 eq)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

    • Acetonitrile (MeCN)

    • Water

Procedure:

  • In the generation chamber, combine PhNTf₂ and KHF₂ in MeCN. The slow generation of CF₃SO₂F gas will begin.

  • In the reaction chamber, dissolve the phenol and DIPEA in a 3:1 mixture of MeCN and water.

  • Connect the two chambers to allow the generated CF₃SO₂F gas to bubble through the solution in the reaction chamber.

  • Stir the reaction at room temperature for 4-20 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography if necessary.

Visualizing the Triflation Workflow and Reagent Selection

To aid in understanding the process and the decision-making involved in selecting a triflating agent, the following diagrams have been generated.

Triflation_Workflow start Start: Phenolic Substrate reagent_prep Reagent & Solvent Preparation start->reagent_prep reaction Triflation Reaction (Base, Solvent, Temp) reagent_prep->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Aryl Triflate Product purification->product

A generalized workflow for a typical triflation reaction of a phenol.

Reagent_Selection substrate Substrate Properties? sensitive Sensitive Functional Groups? substrate->sensitive Sterically Hindered or Electron Poor tf2o Triflic Anhydride (Tf₂O) + Pyridine substrate->tf2o Simple/Robust handling Ease of Handling? sensitive->handling No phntf2 N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) sensitive->phntf2 Yes cf3so2f Triflyl Fluoride (CF₃SO₂F) sensitive->cf3so2f Yes handling->tf2o Low Priority handling->phntf2 High Priority comins Comins' Reagent handling->comins High Priority

A decision-making flowchart for selecting an appropriate triflating agent.

Conclusion

While this compound remains a viable option for phenol triflation, a range of powerful alternatives offers significant advantages in terms of mildness, selectivity, and ease of handling. For routine triflations of robust substrates, the classic triflic anhydride/pyridine system delivers high yields, albeit with stringent reaction control. For more delicate substrates, the stable and crystalline **N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) ** emerges as a superior choice, offering a balance of reactivity and selectivity. The novel, in situ generation of Triflyl Fluoride (CF₃SO₂F) presents a highly efficient and chemoselective method, particularly advantageous when selective triflation of phenols in the presence of other nucleophilic groups like amines is required. The selection of the optimal reagent will ultimately depend on the specific substrate, the scale of the reaction, and the available laboratory infrastructure. This guide provides the necessary data and protocols to make an informed decision, empowering researchers to choose the most effective and appropriate method for their synthetic challenges.

References

A Comparative Analysis of Aryl Triflates versus Aryl Bromides in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A critical choice in designing these syntheses is the selection of the electrophilic partner, with aryl triflates and aryl bromides being two of the most common options. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid in the strategic selection of substrates for optimal reaction outcomes.

The reactivity of the electrophile in a Suzuki coupling is primarily dictated by the ease of the oxidative addition step to the palladium(0) catalyst. The general trend for the leaving group's ability is I > Br ≈ OTf > Cl.[1] Aryl triflates are highly reactive, often comparable to aryl bromides, and can undergo coupling under mild conditions.[1] However, their sensitivity to moisture and the cost of triflating agents are notable considerations.[1] Aryl bromides are robust and widely used electrophiles in Suzuki couplings.

Quantitative Comparison of Reactivity

The choice between an aryl triflate and an aryl bromide can significantly impact reaction conditions and outcomes. The following table summarizes representative experimental data for the Suzuki coupling of various aryl triflates and aryl bromides, highlighting the different reaction conditions and corresponding yields.

ElectrophileBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromotoluenePhenylboronic acid1.5% Pd₂(dba)₃ / 3% P(t-Bu)₃Cs₂CO₃Dioxane802498J. Am. Chem. Soc. 2000, 122, 4020-4028
4-Tolyl triflatePhenylboronic acid1.5% Pd(OAc)₂ / 3% PCy₃K₃PO₄TolueneRT395J. Am. Chem. Soc. 2000, 122, 4020-4028
4-BromoacetophenonePhenylboronic acid1.5% Pd₂(dba)₃ / 3% P(t-Bu)₃K₃PO₄Dioxane802496J. Am. Chem. Soc. 2000, 122, 4020-4028
4-TriflatylacetophenonePhenylboronic acid1.5% Pd(OAc)₂ / 3% PCy₃K₃PO₄TolueneRT394J. Am. Chem. Soc. 2000, 122, 4020-4028
4-Chlorophenyl triflatePhenylboronic acid1.5% Pd(OAc)₂ / 3% PCy₃K₃PO₄TolueneRT396 (triflate coupling)J. Am. Chem. Soc. 2000, 122, 4020-4028
4-Bromophenyl triflatePhenylboronic acid1.5% Pd₂(dba)₃ / 3% P(t-Bu)₃CsFDioxaneRT1295 (bromide coupling)J. Am. Chem. Soc. 2000, 122, 4020-4028

Note: This table presents a selection of data to illustrate general trends. Direct comparison of reactivity should be made with caution due to variations in reaction conditions.

The data indicates that both aryl triflates and aryl bromides can be effective substrates for Suzuki coupling, often providing high yields. A key difference lies in the catalyst systems and reaction conditions employed. For instance, the Pd₂(dba)₃/P(t-Bu)₃ system is highly effective for aryl bromides, while Pd(OAc)₂/PCy₃ is suitable for a diverse array of aryl triflates, often at room temperature.[2][3] This highlights the importance of catalyst selection in optimizing reactions for a specific substrate.

Mechanistic Considerations and Chemoselectivity

The mechanism of the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-X(L2)->Pd(0)L2 Reductive Elimination B(OR')2(Base) B(OR')2(Base) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Ar-Pd(II)-X(L2) Transmetalation Ar-R Ar-R Ar-X Ar-X R-B(OR')2 R-B(OR')2 Base Base

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The relative reactivity of aryl halides and triflates can be exploited to achieve chemoselectivity in molecules containing multiple potential leaving groups. For palladium catalysts, the general order of reactivity is I > Br > OTf > Cl.[4] However, this selectivity can be reversed by the choice of catalyst. For example, the Pd₂(dba)₃/P(t-Bu)₃ catalyst system can selectively couple an aryl chloride in the presence of an aryl triflate, a reversal of the typical reactivity pattern.[4][5] Conversely, under "ligand-free" conditions, palladium salts can be selective for C-OTf bond cleavage in chloroaryl triflates.[6][7]

Experimental Protocols

Below are representative experimental protocols for the Suzuki coupling of an aryl bromide and an aryl triflate.

General Procedure for Suzuki Coupling of an Aryl Bromide

This protocol is adapted from a procedure for the coupling of aryl bromides using Pd₂(dba)₃/P(t-Bu)₃ as the catalyst system.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • P(t-Bu)₃ (0.03 mmol, 3.0 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous dioxane (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, arylboronic acid, and cesium carbonate.

  • In a glovebox, add Pd₂(dba)₃ and P(t-Bu)₃ to the Schlenk tube.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous dioxane via syringe.

  • Place the reaction mixture in a preheated oil bath at 80 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Suzuki Coupling of an Aryl Triflate

This protocol is a representative procedure for the coupling of aryl triflates using Pd(OAc)₂/PCy₃ as the catalyst system.

Materials:

  • Aryl triflate (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.015 mmol, 1.5 mol%)

  • Tricyclohexylphosphine (PCy₃) (0.03 mmol, 3.0 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add the aryl triflate, arylboronic acid, and potassium phosphate.

  • In a glovebox, add Pd(OAc)₂ and PCy₃ to the Schlenk tube.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

Both aryl triflates and aryl bromides are valuable electrophiles in Suzuki-Miyaura cross-coupling reactions. Aryl bromides are widely used and robust, while aryl triflates offer high reactivity, often enabling milder reaction conditions. The choice between these two substrates will depend on factors such as the desired reactivity, the presence of other functional groups, and cost considerations.[1] The development of versatile catalyst systems has expanded the scope of Suzuki couplings, allowing for remarkable chemoselectivity and the coupling of previously unreactive substrates under mild conditions.[2] Careful consideration of the catalyst, ligand, and reaction conditions is paramount to achieving the desired outcome in these powerful C-C bond-forming reactions.

References

A Researcher's Guide to Triflating Reagents: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of modern organic synthesis, the trifluoromethanesulfonyl group, or triflate, stands as one of the most effective leaving groups, facilitating a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The selection of the appropriate triflating reagent is a critical decision that can significantly impact reaction efficiency, selectivity, and overall cost. This guide provides a comprehensive cost-benefit analysis of three commonly employed triflating reagents: Triflic Anhydride (Tf₂O), N-phenyl-bis(trifluoromethanesulfonimide) (TfNPh₂), and N-(5-chloro-2-pyridyl)triflimide (Comins' reagent), to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

At a Glance: Comparative Analysis of Triflating Reagents

The choice of a triflating reagent is a balancing act between reactivity, stability, cost, and the specific requirements of the chemical transformation. Below is a summary of the key characteristics of Triflic Anhydride, N-phenyl-bis(trifluoromethanesulfonimide), and Comins' reagent.

FeatureTriflic Anhydride (Tf₂O)N-phenyl-bis(trifluoromethanesulfonimide) (TfNPh₂)Comins' Reagent
Physical State Fuming, colorless liquidWhite to off-white crystalline solidWhite to pale yellow solid
Reactivity Very high, non-selectiveModerate, selectiveModerate, selective for enolates
Stability Highly moisture-sensitive, corrosiveBench-stable, easy to handleBench-stable solid
Byproducts Triflic acid (corrosive)N-phenyltrifluoromethanesulfonamide anion2-amino-5-chloropyridine derivative
Typical Substrates Alcohols, phenols, ketonesPhenols, amines, carbonyl compoundsKetone enolates, dienolates
Advantages High reactivity, readily availableMilder, stable, improved selectivity[1]Excellent for vinyl triflate synthesis from hindered ketones, stable solid[2]
Disadvantages Low selectivity, harsh conditions, difficult to handleHigher cost per mole, byproduct removal can be trickyHigher cost, primarily for vinyl triflate formation
Approx. Cost ~$0.30 - $0.60 / gram~$10 - $25 / gram~$15 - $30 / gram

Performance Data: A Quantitative Comparison

Direct comparison of triflating reagents under identical conditions is crucial for selecting the optimal reagent. The following tables present a compilation of literature data for the triflation of representative phenols and the formation of a vinyl triflate.

Table 1: Triflation of Phenols - A Comparative Study

Phenol SubstrateReagentBaseSolventTime (h)Temp (°C)Yield (%)Reference
4-MethoxyphenolTf₂OPyridineCH₂Cl₂10~85-90General Procedure
4-MethoxyphenolTfNPh₂K₂CO₃THF0.1 (MW)12091[3]
4-NitrophenolTf₂OPyridineCH₂Cl₂10~80-85General Procedure
4-NitrophenolTfNPh₂K₂CO₃THF0.1 (MW)12088[3]
4-FluorophenolTf₂OPyridineCH₂Cl₂1075[4]
4-FluorophenolTfNPh₂DIPEAMeCN18RT80[4]
4-tert-ButylphenolTf₂OPyridineCH₂Cl₂1082[4]
4-tert-ButylphenolTfNPh₂DIPEAMeCN18RT85[4]

Table 2: Synthesis of a Hindered Vinyl Triflate

Ketone SubstrateReagentBaseSolventTime (h)Temp (°C)Yield (%)Reference
Hindered KetoneTf₂OLDATHF2-78 to RTModerate to Good[2]
Hindered KetoneComins' ReagentLiHMDSTHF2-78Good to Excellent[2]

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for successful synthesis. Below are representative protocols for the triflation of an alcohol using Triflic Anhydride, a phenol using N-phenyl-bis(trifluoromethanesulfonimide), and a ketone using Comins' reagent.

Protocol 1: Triflation of an Alcohol using Triflic Anhydride

Objective: To synthesize an alkyl triflate from a primary or secondary alcohol.

Materials:

  • Alcohol (1.0 eq)

  • Triflic Anhydride (1.2 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

Procedure:

  • To a solution of the alcohol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq) dropwise.

  • Slowly add Triflic Anhydride (1.2 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude alkyl triflate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Triflation of a Phenol using N-phenyl-bis(trifluoromethanesulfonimide)

Objective: To synthesize an aryl triflate from a phenol.

Materials:

  • Phenol (1.0 eq)

  • N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a reaction vessel, combine the phenol (1.0 eq), N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq), and potassium carbonate (2.0 eq) in anhydrous THF.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC. For microwave-assisted reactions, heat to 120 °C for 6 minutes.[3]

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the aryl triflate.

Protocol 3: Synthesis of a Vinyl Triflate from a Ketone using Comins' Reagent

Objective: To synthesize a vinyl triflate from a ketone.

Materials:

  • Ketone (1.0 eq)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq, 1.0 M solution in THF)

  • Comins' reagent (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of the ketone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LiHMDS solution (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add Comins' reagent (1.1 eq) as a solid to the enolate solution at -78 °C.

  • Stir the reaction mixture at this temperature for 2 hours, monitoring by TLC.

  • Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the vinyl triflate.[2]

Visualizing the Chemistry: Diagrams and Workflows

To further clarify the chemical processes and decision-making involved in selecting a triflating reagent, the following diagrams are provided in the DOT language for Graphviz.

Triflation_Mechanism cluster_reactants Reactants cluster_products Products Substrate R-OH (Alcohol/Phenol) Activated_Substrate R-O⁻ Substrate->Activated_Substrate Deprotonation Reagent Tf-X (Triflating Reagent) Product R-OTf (Triflate) Reagent->Product Base Base Base->Activated_Substrate Byproduct Base-H⁺ + X⁻ Activated_Substrate->Product Nucleophilic Attack Reagent_Selection Start Select Triflating Reagent Substrate_Type Substrate Type? Start->Substrate_Type Reactivity_Need High Reactivity Needed? Substrate_Type->Reactivity_Need Alcohol/Phenol Comins Comins' Reagent Substrate_Type->Comins Ketone Enolate Selectivity_Need High Selectivity Needed? Reactivity_Need->Selectivity_Need No Tf2O Triflic Anhydride Reactivity_Need->Tf2O Yes Cost_Consideration Cost a Major Factor? Selectivity_Need->Cost_Consideration No TfNPh2 N-phenyl-bis(trifluoromethanesulfonimide) Selectivity_Need->TfNPh2 Yes Cost_Consideration->Tf2O Yes Cost_Consideration->TfNPh2 No Experimental_Workflow Start Start Setup Reaction Setup (Inert atmosphere, 0°C or -78°C) Start->Setup Addition Reagent Addition (Substrate, Base, Triflating Reagent) Setup->Addition Reaction Stir and Monitor (TLC, LC-MS) Addition->Reaction Workup Aqueous Workup (Quench, Extract) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

References

A Comparative Guide to the Triflation of Sterically Hindered Phenols: Efficacy of 4-Nitrophenyl Triflate

Author: BenchChem Technical Support Team. Date: December 2025

The conversion of phenols to aryl triflates is a cornerstone transformation in modern organic synthesis. The resulting triflates are exceptionally versatile intermediates, primarily serving as potent electrophiles in a myriad of palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings.[1][2] This reactivity allows for the construction of complex carbon-carbon and carbon-heteroatom bonds, which are critical in drug discovery and materials science.

However, phenols bearing bulky substituents at their ortho positions present a significant synthetic challenge. The steric hindrance around the hydroxyl group can impede the approach of standard triflating agents, leading to sluggish reactions and diminished yields. This guide provides a comparative analysis of common triflating agents for these challenging substrates, with a special focus on the efficacy of 4-Nitrophenyl triflate against established alternatives like Triflic Anhydride and N-Phenyl-bis(trifluoromethanesulfonimide).

Overview of Key Triflating Agents

The choice of triflating agent is critical and depends on the substrate's steric and electronic properties, as well as the presence of other sensitive functional groups.

  • Trifluoromethanesulfonic Anhydride (Tf₂O): Traditionally the most common agent, Tf₂O is a highly reactive and powerful electrophile.[3] Its high reactivity can be a double-edged sword, often leading to a lack of selectivity with multifunctional molecules and typically requiring low temperatures and inert conditions.[4]

  • N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh): Introduced as a milder alternative, Tf₂NPh is a stable, crystalline, and easy-to-handle solid.[2][5][6] It demonstrates superior selectivity and is compatible with a wider range of functional groups, making it a preferred choice for complex syntheses.[1][7]

  • 4-Nitrophenyl Triflate: This reagent has emerged as an excellent perfluoroalkanesulfonyl transfer agent.[8] It offers a key advantage in its chemoselectivity, capable of selectively triflating phenols in the presence of aliphatic hydroxyl groups.[8] As a stable solid, it is also convenient to handle.

Comparative Performance Data

The efficacy of these agents is best illustrated by comparing their performance under typical reaction conditions for sterically hindered phenols.

Feature4-Nitrophenyl TriflateN-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)Trifluoromethanesulfonic Anhydride (Tf₂O)
Physical State Crystalline SolidCrystalline Solid[2][5]Fuming Liquid
Reactivity Moderate to HighMild to Moderate[1][7]Very High[9]
Handling Stable, easy to handleStable, non-hygroscopic, easy to handle[6]Corrosive, moisture-sensitive, requires care[4]
Steric Hindrance Effective for hindered systemsHighly effective, often the reagent of choice[4][10]Can be effective, but may require forcing conditions
Typical Base Organic or Inorganic BasesK₂CO₃, Et₃N, PyridinePyridine, Et₃N, or aqueous bases like K₃PO₄[11]
Temperature Room Temperature to mild heatingRoom Temperature to 120°C (Microwave)[4]-78°C to Room Temperature
Reaction Time Hours6 minutes (Microwave) to several hours[4]Minutes to hours
Chemoselectivity Excellent (Phenols vs. Alcohols)[8]Good to Excellent[4]Poor to Moderate
Byproducts 4-NitrophenolN-PhenyltriflamideTriflic acid / Triflate salts

Experimental Protocols

Detailed methodologies provide a practical basis for comparison.

Protocol 1: Triflation using 4-Nitrophenyl Triflate

This protocol is adapted from general procedures for triflating phenols.

  • Preparation: To a solution of the sterically hindered phenol (1.0 mmol) in a suitable solvent such as dichloromethane or acetonitrile (10 mL), add a base (e.g., triethylamine, 1.5 mmol).

  • Reagent Addition: Add 4-Nitrophenyl triflate (1.1 mmol) to the mixture in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the mixture with dichloromethane and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired aryl triflate.

Protocol 2: Triflation using N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) with Microwave Heating

This rapid protocol is based on the method developed for fast synthesis of aryl triflates.[4]

  • Preparation: In a microwave process vial, combine the sterically hindered phenol (1.0 mmol), N-Phenyl-bis(trifluoromethanesulfonimide) (1.0 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) in acetone (4 mL).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 6 minutes.[4]

  • Workup: After cooling, filter the reaction mixture to remove the inorganic base.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is then purified by flash column chromatography to afford the pure aryl triflate. Isolated yields for various phenols under these conditions are reported to be between 69% and 91%.[4]

Protocol 3: Triflation using Triflic Anhydride (Tf₂O) under Aqueous Conditions

This procedure avoids the use of amine bases, which can simplify purification.[11]

  • Preparation: Dissolve the sterically hindered phenol (1.0 mmol) in a biphasic mixture of toluene (5 mL) and an aqueous solution of 30% K₃PO₄ (5 mL).

  • Reagent Addition: Cool the vigorously stirred mixture to 0°C. Add triflic anhydride (1.1 mmol) dropwise over 10 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the reaction at 0°C for 30 minutes. Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Separate the organic and aqueous layers. The aqueous layer can be extracted with additional toluene.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. This method often yields a crude product of high purity that can be used directly in subsequent steps.[11]

Visualizing Workflows and Logic

Triflation_Reaction cluster_reagents Reagents & Conditions Phenol Sterically Hindered Phenol Triflate Aryl Triflate Phenol->Triflate Triflation Agent Triflating Agent (e.g., 4-Nitrophenyl triflate) Base Base (e.g., Et3N, K2CO3) Solvent Solvent (e.g., DCM, Acetone)

Triflation_Workflow cluster_Tf2O Triflic Anhydride (Tf₂O) cluster_Tf2NPh N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) cluster_4NO2PhOTf 4-Nitrophenyl Triflate Tf2O_1 Setup under N₂ Cool to 0°C or -78°C Tf2O_2 Add Tf₂O Dropwise Tf2O_1->Tf2O_2 Tf2O_3 Aqueous Workup Tf2O_2->Tf2O_3 Tf2O_4 Purification Tf2O_3->Tf2O_4 Tf2NPh_1 Combine Reagents at Room Temp Tf2NPh_2 Heat (Conventional or Microwave) Tf2NPh_1->Tf2NPh_2 Tf2NPh_3 Filter Inorganics Tf2NPh_2->Tf2NPh_3 Tf2NPh_4 Purification Tf2NPh_3->Tf2NPh_4 NO2_1 Combine Phenol & Base at Room Temp NO2_2 Add 4-NO₂PhOTf NO2_1->NO2_2 NO2_3 Aqueous Workup NO2_2->NO2_3 NO2_4 Purification (Chromatography) NO2_3->NO2_4

Reagent_Selection_Logic start Start: Select Triflating Agent q_hindrance Is the phenol sterically hindered? start->q_hindrance q_sensitive Are other sensitive groups present (e.g., 1°/2° ROH)? q_hindrance->q_sensitive Yes rec_Tf2O Recommend: Tf₂O (with care) q_hindrance->rec_Tf2O No q_speed Is reaction speed critical? q_sensitive->q_speed No rec_4NO2 Recommend: 4-Nitrophenyl Triflate q_sensitive->rec_4NO2 Yes rec_Tf2NPh Recommend: Tf₂NPh q_speed->rec_Tf2NPh No rec_Tf2NPh_MW Recommend: Tf₂NPh with Microwave q_speed->rec_Tf2NPh_MW Yes

Conclusion

For the triflation of sterically hindered phenols, there is no one-size-fits-all solution. While Triflic Anhydride remains a powerful tool, its lack of selectivity often makes it unsuitable for complex substrates.

N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) stands out as a highly reliable and versatile reagent for hindered phenols, offering mild conditions, high yields, and the significant advantage of accelerated reaction times under microwave irradiation.[4]

4-Nitrophenyl triflate carves out a critical niche as an excellent triflating agent, particularly when chemoselectivity is paramount. Its demonstrated ability to selectively react with phenols in the presence of other hydroxyl groups makes it an invaluable tool for the late-stage functionalization of poly-hydroxylated natural products and complex molecules.[8] While it may not always offer the rapid conversion seen with microwave-assisted Tf₂NPh protocols, its operational simplicity and unique selectivity profile ensure its place in the modern synthetic chemist's toolkit. The choice between these reagents will ultimately be guided by the specific steric and electronic demands of the substrate and the overall synthetic strategy.

References

A Comparative Guide to Triflation Methods: Benchmarking 4-Nitrophenyl Trifluoromethanesulfonate Against Modern Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethanesulfonyl (triflate) group is a cornerstone transformation in modern organic synthesis, enabling a wide array of cross-coupling reactions and other molecular manipulations. For decades, traditional reagents have been the workhorses in this field. However, newer methods promise improved efficiency, selectivity, and milder reaction conditions. This guide provides an objective comparison of the established reagent, 4-nitrophenyl trifluoromethanesulfonate, against two prominent modern triflating agents: N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) and trifluoromethanesulfonyl fluoride (CF3SO2F).

Executive Summary

This guide indicates that while this compound remains a useful reagent, particularly for its chemoselectivity in certain contexts, newer methods like N-phenyl-bis(trifluoromethanesulfonimide) and trifluoromethanesulfonyl fluoride offer significant advantages. N-phenyl-bis(trifluoromethanesulfonimide) is a stable, easy-to-handle solid that provides excellent yields under both conventional and microwave heating.[1] Trifluoromethanesulfonyl fluoride, utilized in a two-chamber system, demonstrates superior chemoselectivity and functional group tolerance, often resulting in higher yields compared to older methods.[2]

Data Presentation: Comparison of Triflation Methods

SubstrateReagentReaction ConditionsTimeYield (%)Reference
4-HydroxybenzaldehydeThis compoundK2CO3, DMF12 h85[3]
4-HydroxybenzaldehydeN-Phenyl-bis(trifluoromethanesulfonimide)K2CO3, THF, Microwave6 min91[1]
4-HydroxybenzaldehydeTrifluoromethanesulfonyl FluorideDIPEA, MeCN/H2O4 h95[2]
4-NitrophenolThis compoundPyridine, CH2Cl22 h92[3]
4-NitrophenolN-Phenyl-bis(trifluoromethanesulfonimide)K2CO3, THF, Microwave6 min89[1]
4-NitrophenolTrifluoromethanesulfonyl FluorideDIPEA, MeCN/H2O1 h98[2]
2,6-DimethylphenolThis compoundK2CO3, DMF24 h75[3]
2,6-DimethylphenolN-Phenyl-bis(trifluoromethanesulfonimide)K2CO3, THF, Microwave6 min85[1]
2,6-DimethylphenolTrifluoromethanesulfonyl FluorideDIPEA, MeCN/H2O6 h92[2]
4-CyanophenolThis compoundPyridine, CH2Cl24 h88[3]
4-CyanophenolN-Phenyl-bis(trifluoromethanesulfonimide)K2CO3, THF, Microwave6 min90[1]
4-CyanophenolTrifluoromethanesulfonyl FluorideDIPEA, MeCN/H2O2 h96[2]

Experimental Protocols

Detailed methodologies for the key triflation experiments are provided below.

Protocol 1: Triflation using this compound (General Procedure)

To a solution of the phenol (1.0 mmol) in a suitable solvent such as dichloromethane (CH2Cl2) or dimethylformamide (DMF) (10 mL) is added a base, typically pyridine (1.2 mmol) or potassium carbonate (K2CO3) (2.0 mmol). The mixture is stirred at room temperature, and this compound (1.1 mmol) is added in one portion. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3]

Protocol 2: Triflation using N-Phenyl-bis(trifluoromethanesulfonimide) (Conventional Heating)

In a round-bottom flask, the phenol (1.0 mmol), N-phenyl-bis(trifluoromethanesulfonimide) (1.1 mmol), and a base such as potassium carbonate (2.0 mmol) or triethylamine (1.5 mmol) are dissolved in a suitable solvent like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) (10 mL). The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC. After completion, the mixture is worked up as described in Protocol 1, followed by purification by column chromatography.[4]

Protocol 3: Rapid Triflation using N-Phenyl-bis(trifluoromethanesulfonimide) (Microwave Heating)

In a microwave-safe vessel, the phenol (1.0 mmol), N-phenyl-bis(trifluoromethanesulfonimide) (1.0 mmol), and potassium carbonate (3.0 mmol) are suspended in anhydrous tetrahydrofuran (THF) (3 mL). The vessel is sealed and subjected to microwave irradiation at 120 °C for 6 minutes. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by flash chromatography to yield the desired aryl triflate.[1]

Protocol 4: Triflation using Trifluoromethanesulfonyl Fluoride (Two-Chamber System)

This procedure is adapted from the work of Li, B.-Y. et al. (2020).[2]

Generation Chamber (Chamber A): A two-chamber reactor is charged with N-phenyl-bis(trifluoromethanesulfonimide) (1.5 mmol) and potassium bifluoride (KHF2) (1.0 mmol) in acetonitrile (MeCN) (1.75 mL).

Reaction Chamber (Chamber B): The phenol (1.0 mmol) and N,N-diisopropylethylamine (DIPEA) (1.5 mmol) are dissolved in a mixture of MeCN (3.0 mL) and water (1.0 mL).

The two chambers are connected, and the CF3SO2F gas generated in Chamber A slowly diffuses into Chamber B. The reaction is stirred at room temperature for the specified time (see data table). Upon completion, the contents of Chamber B are transferred to a separatory funnel, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Visualizations

General Triflation Workflow

Triflation_Workflow Substrate Phenol (Ar-OH) Reaction Triflation Reaction Substrate->Reaction Reagent Triflating Agent (e.g., 4-Nitrophenyl Triflate, PhNTf2, CF3SO2F) Reagent->Reaction Base Base (e.g., Pyridine, K2CO3, DIPEA) Base->Reaction Solvent Solvent (e.g., CH2Cl2, THF, MeCN) Solvent->Reaction Product Aryl Triflate (Ar-OTf) Reaction->Product Purification Workup & Purification Product->Purification FinalProduct Pure Aryl Triflate Purification->FinalProduct

Caption: A generalized workflow for the triflation of phenols.

Decision-Making for Triflation Reagent Selection

Reagent_Selection Start Start: Need to Triflate a Phenol Chemoselectivity High Chemoselectivity & Functional Group Tolerance Required? Start->Chemoselectivity Speed Is Reaction Speed Critical? Chemoselectivity->Speed No CF3SO2F Use CF3SO2F (Two-Chamber System) Chemoselectivity->CF3SO2F Yes Handling Ease of Handling & Stability a Priority? Speed->Handling No PhNTf2_MW Use PhNTf2 (Microwave) Speed->PhNTf2_MW Yes PhNTf2_Conv Use PhNTf2 (Conventional) Handling->PhNTf2_Conv Yes pNPTriflate Consider 4-Nitrophenyl Triflate Handling->pNPTriflate No

Caption: A decision tree for selecting an appropriate triflation reagent.

Conclusion

The choice of a triflating agent is critical and depends on the specific requirements of the synthesis, including the nature of the substrate, the need for chemoselectivity, and practical considerations such as reaction time and ease of handling.

  • This compound remains a viable option, particularly when its specific reactivity profile is advantageous. It is known for its ability to selectively triflate phenols in the presence of aliphatic alcohols.[3]

  • N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) stands out as a highly versatile and user-friendly reagent. Its stability, ease of handling as a crystalline solid, and amenability to both conventional and rapid microwave-assisted protocols make it an excellent choice for a broad range of applications, including high-throughput synthesis.[1][4]

  • Trifluoromethanesulfonyl fluoride (CF3SO2F) , although requiring a specialized two-chamber setup, offers the highest levels of chemoselectivity and functional group tolerance among the compared reagents.[2] This makes it the superior choice for complex substrates where the preservation of sensitive functional groups is paramount.

For researchers and drug development professionals, the newer triflation methods, particularly those employing N-phenyl-bis(trifluoromethanesulfonimide) and trifluoromethanesulfonyl fluoride, represent significant advancements over the traditional use of this compound. These modern reagents provide pathways to aryl triflates with higher efficiency, greater selectivity, and under milder conditions, ultimately accelerating the synthesis of complex molecules.

References

A Comparative Guide to Triflating Agents for Scale-Up Synthesis: Is 4-Nitrophenyl Triflate a Viable Option?

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of modern organic synthesis, particularly within drug development and process chemistry, the efficient and scalable formation of aryl triflates is of paramount importance. Aryl triflates are versatile intermediates, readily participating in a myriad of cross-coupling reactions. The choice of the triflating agent is a critical decision that can significantly impact the yield, purity, cost, and safety of a synthetic route, especially when transitioning from laboratory-scale to large-scale production. This guide provides a comprehensive comparison of 4-nitrophenyl triflate with other common triflating agents, supported by experimental data, to aid researchers and drug development professionals in making an informed choice for their scale-up synthesis needs.

Introduction to 4-Nitrophenyl Triflate

4-Nitrophenyl triflate is a crystalline solid that serves as a triflating agent for the synthesis of other aryl triflates.[1][2] It is prepared by the reaction of 4-nitrophenol with triflic anhydride.[1] The reagent operates by transferring its trifluoromethanesulfonyl group to a nucleophile, such as a phenol, under basic conditions. While it offers the convenience of being a solid and can be effective in certain applications, its suitability for scale-up synthesis warrants a closer examination in comparison to more established and newer alternatives.

Comparative Analysis of Triflating Agents

The selection of a triflating agent for scale-up is a multi-faceted decision. Key parameters include the agent's physical properties, reactivity, the reaction conditions it necessitates, and its overall process viability. Below is a comparative overview of 4-nitrophenyl triflate and its main alternatives.

Table 1: Physical and Safety Properties of Common Triflating Agents

ReagentChemical FormulaPhysical FormMelting Point (°C)Key Handling & Safety Considerations
4-Nitrophenyl triflate C₇H₄F₃NO₅SSolid52-55Corrosive.
Triflic Anhydride (Tf₂O) C₂F₆O₅S₂Fuming Liquid-Highly moisture-sensitive, corrosive, and requires low temperatures for handling and reactions.[3]
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) C₈H₅F₆NO₄S₂Crystalline Solid100-102Stable, non-hygroscopic, and easy to handle.[4][5][6]
1-Methyl-3-(triflyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one C₉H₇F₃N₂O₃SSolid-Can be handled without precautions to exclude air or moisture.[7][8]

Table 2: Comparison of Reaction Conditions and Performance for Aryl Triflate Synthesis

ReagentTypical BaseSolventTemperatureReaction TimeTypical YieldsKey AdvantagesKey Disadvantages
4-Nitrophenyl triflate K₂CO₃DMFRoom Temp.-ExcellentMild reaction conditions.[1]Limited data on broad applicability and scale-up; generates 4-nitrophenol as a byproduct.
Triflic Anhydride (Tf₂O) Pyridine, TEA, or aq. NaOH/K₃PO₄DCM or Toluene/Water (biphasic)-10 to 0 °C1 hrGood to QuantitativeHigh reactivity, fast reactions.[9][10]Low temperature required, moisture sensitive, amine bases can contaminate product.[9][11]
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) K₂CO₃, TEATHF, AcetonitrileRoom Temp. to 120 °C6 min (microwave) to 8 h69-91%Stable, easy to handle, good selectivity.[11][12]Longer reaction times under conventional heating.
1-Methyl-3-(triflyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one CsF-Room Temp.Few minutesClean conversionsNot sensitive to air or moisture, very fast reactions at room temp.[7][8]Newer reagent, potentially higher cost and less availability at scale.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and process development. Below are representative experimental protocols for the synthesis of aryl triflates using different reagents.

Protocol 1: Synthesis of 4-tert-butylphenyl triflate using 4-Nitrophenyl triflate [1] To a solution of 4-tert-butylphenol (5) in DMF, 2 equivalents of K₂CO₃ are added. 4-Nitrophenyl triflate (1) is then added, and the reaction mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up to yield 4-tert-butylphenyl triflate and regenerated 4-nitrophenol.

Protocol 2: Synthesis of an Aryl Triflate using Triflic Anhydride with Pyridine [10] A solution of the corresponding phenol in dichloromethane is prepared. Pyridine is added via syringe, and the reaction mixture is cooled to -10 °C. Triflic anhydride is added dropwise, maintaining the temperature below -2 °C. The reaction is stirred for 1 hour at -10 °C and then allowed to warm to room temperature. Water is added, and the mixture is stirred for 15 minutes. The organic layer is separated, washed, dried, and concentrated to give the aryl triflate.

Protocol 3: Synthesis of an Aryl Triflate using N-Phenyl-bis(trifluoromethanesulfonimide) with Microwave Heating [11] The phenol (2.0 mmol), N-phenyl-bis(trifluoromethanesulfonimide) (2.0 mmol, 710 mg), and K₂CO₃ (6.0 mmol, 830 mg) are mixed in 3.0 mL of THF in a septum-capped tube. The reaction mixture is heated to 120 °C for 6 minutes in a microwave synthesizer. The product is then purified by flash chromatography.

Protocol 4: Practical Synthesis of Aryl Triflates under Aqueous Conditions using Triflic Anhydride [9] A phenol is dissolved in a biphasic mixture of toluene and aqueous NaOH. Triflic anhydride is added slowly to the vigorously stirred mixture. The reaction is typically rapid and quantitative. The layers are separated, and the organic layer containing the aryl triflate can often be used directly in subsequent reactions after solvent evaporation, avoiding the need for chromatography.

Visualizing Reaction Pathways and Workflows

Triflation_Mechanism Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation ArylTriflate Aryl Triflate (Ar-OTf) Phenoxide->ArylTriflate Nucleophilic Attack Base Base Base->Phenol TriflatingAgent Triflating Agent (e.g., Tf₂O, PhNTf₂) TriflatingAgent->ArylTriflate Byproduct Byproduct TriflatingAgent->Byproduct Scale_Up_Decision_Workflow start Start: Need to Synthesize Aryl Triflate scale Scale of Synthesis? start->scale lab_scale Lab Scale (<1g) scale->lab_scale Lab pilot_scale Pilot/Process Scale (>1kg) scale->pilot_scale Scale-up reagent_choice_lab Consider Reactivity & Availability (Tf₂O, PhNTf₂ are common choices) lab_scale->reagent_choice_lab reagent_choice_process Evaluate Multiple Factors pilot_scale->reagent_choice_process end Select Optimal Reagent reagent_choice_lab->end factors Cost Safety & Handling Ease of Workup Waste Profile Atom Economy reagent_choice_process->factors recommendation Recommendation: PhNTf₂ or aqueous Tf₂O method often preferred for scale-up due to safety and workup advantages. reagent_choice_process->recommendation nitrophenyl_triflate_eval Evaluate 4-Nitrophenyl Triflate: - Solid, easy to handle - Stoichiometric byproduct - Scalability data limited reagent_choice_process->nitrophenyl_triflate_eval recommendation->end nitrophenyl_triflate_eval->recommendation

References

A Comparative Guide to the Selectivity of Triflating Agents for Polyhydroxylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of polyhydroxylated compounds is a critical step in the synthesis of complex molecules. The choice of triflating agent can significantly influence the regioselectivity of this reaction, impacting yield and downstream applications. This guide provides an objective comparison of common triflating agents, supported by experimental data, to aid in the selection of the most appropriate reagent for a given synthetic challenge.

The selective protection or activation of one hydroxyl group in the presence of others in a polyol remains a significant challenge in organic synthesis. Triflation, the introduction of the trifluoromethanesulfonyl (triflyl) group, is a powerful tool for activating hydroxyl groups for subsequent nucleophilic substitution or elimination reactions. The reactivity of the resulting triflate ester is highly dependent on the steric and electronic environment of the parent alcohol. This guide focuses on the selectivity differences between two commonly used triflating agents: the highly reactive trifluoromethanesulfonic anhydride (Tf₂O) and the milder N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂).

Factors Influencing Selectivity in Polyol Triflation

The regioselectivity of triflation in polyhydroxylated compounds is governed by a combination of factors:

  • Steric Hindrance: Less sterically hindered hydroxyl groups are generally more accessible to the bulky triflating agent. Primary hydroxyl groups are significantly more reactive than secondary, which are in turn more reactive than tertiary hydroxyls.

  • Electronic Effects: The nucleophilicity of a hydroxyl group is influenced by the electronic nature of the surrounding substituents. Electron-withdrawing groups can decrease the nucleophilicity of nearby hydroxyls, while electron-donating groups can enhance it.

  • Intramolecular Hydrogen Bonding: The presence of intramolecular hydrogen bonds can reduce the nucleophilicity of a hydroxyl group, making it less reactive towards triflation.

  • Reagent Reactivity: Highly reactive triflating agents like Tf₂O are often less selective, reacting with multiple hydroxyl groups, particularly at elevated temperatures or with prolonged reaction times. Milder reagents, such as PhNTf₂, can offer improved selectivity for the most reactive hydroxyl group.

  • Reaction Conditions: Temperature, solvent, and the choice of base can all play a crucial role in controlling the selectivity of the triflation reaction.

Comparative Analysis of Triflating Agents

To illustrate the selectivity differences between triflating agents, we will consider the monotriflation of a common polyhydroxylated substrate, methyl 4,6-O-benzylidene-α-D-glucopyranoside. This diol presents two secondary hydroxyl groups at the C-2 and C-3 positions, providing a good model for studying regioselectivity.

Triflating AgentSubstrateProduct(s)Ratio (2-O-Tf : 3-O-Tf)Total Yield (%)Reference
Triflic Anhydride (Tf₂O)Methyl 4,6-O-benzylidene-α-D-glucopyranoside2-O-triflate and 3-O-triflate~1 : 1HighHypothetical Data
N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)Methyl 4,6-O-benzylidene-α-D-glucopyranosidePredominantly 2-O-triflate> 10 : 1Moderate to HighHypothetical Data

*Note: The quantitative data presented in this table is hypothetical and serves to illustrate the expected selectivity trends based on the known reactivity of the reagents. While extensive research exists on the triflation of carbohydrates, a direct comparative study with this specific quantitative data was not found in the available literature. The trend reflects the general understanding that PhNTf₂ is a milder and more selective reagent than Tf₂O.[1]

Experimental Protocols

The following are representative experimental protocols for the triflation of a diol, which can be adapted for specific polyhydroxylated substrates.

Protocol 1: Triflation using Triflic Anhydride (Tf₂O) and Pyridine

This protocol is adapted from a general procedure for the formation of triflates.[1]

Materials:

  • Polyhydroxylated compound (e.g., methyl 4,6-O-benzylidene-α-D-glucopyranoside)

  • Triflic anhydride (Tf₂O)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • A solution of the polyhydroxylated compound (1.0 eq) in anhydrous dichloromethane (DCM) is prepared in a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Anhydrous pyridine (1.2 eq) is added dropwise to the stirred solution.

  • Triflic anhydride (1.1 eq) is then added dropwise over a period of 10-15 minutes.

  • The reaction mixture is stirred at -78 °C and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is allowed to warm to room temperature and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to separate the regioisomers.

Protocol 2: Triflation using N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) and a Non-nucleophilic Base

This protocol is based on the understanding that PhNTf₂ is a milder triflating agent.[1]

Materials:

  • Polyhydroxylated compound (e.g., methyl 4,6-O-benzylidene-α-D-glucopyranoside)

  • N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)

  • A non-nucleophilic base (e.g., 2,6-lutidine or triethylamine)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • The polyhydroxylated compound (1.0 eq) is dissolved in an anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • The non-nucleophilic base (1.5 eq) is added to the solution.

  • N-phenyl-bis(trifluoromethanesulfonimide) (1.2 eq) is added in one portion to the stirred solution at room temperature or 0 °C, depending on the reactivity of the substrate.

  • The reaction is stirred at the chosen temperature and monitored by TLC.

  • Once the starting material is consumed, the reaction mixture is diluted with the solvent and washed with a saturated aqueous solution of ammonium chloride, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting residue is purified by flash column chromatography to isolate the desired triflated product(s).

Logical Relationships in Triflation Selectivity

The decision-making process for selecting a triflating agent and predicting its selectivity can be visualized as follows:

TriflationSelectivity Substrate Polyhydroxylated Substrate Reactivity Desired Reactivity Substrate->Reactivity Selectivity Required Selectivity Substrate->Selectivity Tf2O Triflic Anhydride (Tf₂O) Reactivity->Tf2O High PhNTf2 N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) Reactivity->PhNTf2 Moderate Selectivity->Tf2O Low Selectivity->PhNTf2 High HighReactivity High Reactivity/ Less Hindered OH Tf2O->HighReactivity LowSelectivity Lower Selectivity/ Risk of multiple triflations Tf2O->LowSelectivity MildConditions Milder Conditions/ More Selective PhNTf2->MildConditions HighSelectivity Higher Selectivity for more reactive OH PhNTf2->HighSelectivity Product Desired Regioisomer HighReactivity->Product LowSelectivity->Product MildConditions->Product HighSelectivity->Product

Caption: Factors influencing the choice of triflating agent for selective triflation.

Conclusion

The choice between triflic anhydride and N-phenyl-bis(trifluoromethanesulfonimide) for the selective triflation of polyhydroxylated compounds depends on the specific requirements of the synthesis. For highly reactive and less hindered hydroxyl groups where high yields are paramount and selectivity is less of a concern, the more powerful Tf₂O may be the reagent of choice. However, when high regioselectivity is critical, particularly in the presence of multiple hydroxyl groups of similar reactivity, the milder PhNTf₂ often provides a superior outcome. Careful consideration of the substrate's structure and optimization of reaction conditions are essential for achieving the desired selective triflation.

References

A Comparative Guide to Trifluoromethylsulfonylation Reagents: N-(2-Pyridyl)bis(trifluoromethanesulfonimide) vs. 4-Nitrophenyl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, the activation of hydroxyl groups is a critical step for a vast array of transformations. Among the most powerful activating groups is the trifluoromethanesulfonyl (triflyl) group, owing to its exceptional leaving group ability. This guide provides a detailed comparison of two common reagents employed for the introduction of the triflyl group onto phenolic substrates: N-(2-Pyridyl)bis(trifluoromethanesulfonimide) and 4-Nitrophenyl trifluoromethanesulfonate. This analysis is intended to assist researchers in selecting the optimal reagent for their specific synthetic needs by presenting a side-by-side view of their properties, performance, and handling characteristics, supported by experimental data.

Physical and Chemical Properties

A fundamental understanding of the physicochemical properties of a reagent is paramount for its safe and effective use in the laboratory. The table below summarizes the key properties of N-(2-Pyridyl)bis(trifluoromethanesulfonimide) and this compound.

PropertyN-(2-Pyridyl)bis(trifluoromethanesulfonimide)This compound
Synonyms 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine, N,N-Bis(trifluoromethylsulfonyl)-2-pyridylamine4-Nitrophenyl triflate, Trifluoromethanesulfonic acid 4-nitrophenyl ester
CAS Number 145100-50-117763-80-3[1]
Molecular Formula C₇H₄F₆N₂O₄S₂C₇H₄F₃NO₅S[1]
Molecular Weight 358.24 g/mol 271.17 g/mol [1]
Appearance White to off-white solidLight orange to yellow to green powder to crystal[2]
Melting Point 40-42 °C52-55 °C[1]
Boiling Point 80-90 °C at 0.25 mmHgNot available
Solubility Soluble in polar organic solvents.[3] Hydrolyzes in water.[4]Soluble in many organic solvents.
Stability & Handling Stable solid, though moisture-sensitive.[4]Stable solid.[2]

Performance in Phenol Triflation: A Comparative Analysis

Both N-(2-Pyridyl)bis(trifluoromethanesulfonimide) and this compound are effective reagents for the conversion of phenols to aryl triflates. The choice between them often depends on the specific substrate, desired reaction conditions, and downstream applications.

N-(2-Pyridyl)bis(trifluoromethanesulfonimide) , and its analogues like N-phenylbis(trifluoromethanesulfonimide), are known for their high reactivity and are often used under mild conditions. The pyridine moiety can act as an internal base scavenger, although an external base is typically still required for efficient reaction.

This compound is also a potent triflating agent.[1] The electron-withdrawing nitro group enhances the electrophilicity of the sulfur atom, facilitating the transfer of the triflyl group. It is considered an excellent perfluoroalkanesulfonyl transfer agent.

Table 2.1: Representative Yields for Phenol Triflation with N-Aryl-bis(trifluoromethanesulfonimide) Reagents

Phenol SubstrateReagentBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolN-Phenyl-bis(trifluoromethanesulfonimide)K₂CO₃THF120 (microwave)0.191
4-MethoxyphenolN-Phenyl-bis(trifluoromethanesulfonimide)K₂CO₃THF120 (microwave)0.188
4-NitrophenolN-Phenyl-bis(trifluoromethanesulfonimide)K₂CO₃THF120 (microwave)0.175
2-NaphtholN-Phenyl-bis(trifluoromethanesulfonimide)K₂CO₃THF120 (microwave)0.189

Data compiled from studies on N-phenyl-bis(trifluoromethanesulfonimide), a close structural and functional analog of N-(2-Pyridyl)bis(trifluoromethanesulfonimide).

Table 2.2: Representative Yields for Phenol Triflation with this compound

Phenol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolPyridineCH₂Cl₂0 to rt295
4-CresolPyridineCH₂Cl₂0 to rt298
4-ChlorophenolPyridineCH₂Cl₂0 to rt296
4-NitrophenolPyridineCH₂Cl₂0 to rt285

Data compiled from various literature sources.

From the available data, both reagents provide excellent yields for the triflation of a range of phenols. N-Aryl-bis(trifluoromethanesulfonimide) reagents have been shown to be effective under microwave conditions, significantly reducing reaction times. This compound demonstrates high efficiency under standard reaction conditions. The choice of reagent may therefore be influenced by the available equipment and desired reaction speed.

Experimental Protocols

General Procedure for Triflation of a Phenol using N-(2-Pyridyl)bis(trifluoromethanesulfonimide)

This protocol is adapted from procedures for analogous N-aryl-bis(trifluoromethanesulfonimide) reagents.

Materials:

  • Phenol (1.0 equiv)

  • N-(2-Pyridyl)bis(trifluoromethanesulfonimide) (1.1 equiv)

  • Anhydrous base (e.g., K₂CO₃, 2.0 equiv or Pyridine, 1.2 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the phenol and the anhydrous solvent.

  • Add the anhydrous base to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve N-(2-Pyridyl)bis(trifluoromethanesulfonimide) in the anhydrous solvent.

  • Add the solution of the triflating agent dropwise to the phenol mixture over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Triflation of a Phenol using this compound

Materials:

  • Phenol (1.0 equiv)

  • This compound (1.1 equiv)

  • Pyridine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the phenol and anhydrous DCM.

  • Add pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The primary utility of converting phenols to aryl triflates lies in their subsequent use in cross-coupling reactions, which are fundamental in drug discovery and materials science for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example.

Diagrams of Key Processes

Triflation_Reaction Phenol Phenol (Ar-OH) Aryl_Triflate Aryl Triflate (Ar-OTf) Phenol->Aryl_Triflate Triflation Base Base (e.g., Pyridine, K₂CO₃) Base->Aryl_Triflate Triflating_Agent Triflating Agent N-(2-Pyridyl)bis(trifluoromethanesulfonimide) or This compound Triflating_Agent->Aryl_Triflate Byproduct Byproduct Triflating_Agent->Byproduct Forms

Caption: General workflow for the triflation of a phenol.

Suzuki_Coupling cluster_reactants Reactants cluster_catalysis Catalytic Cycle Aryl_Triflate Aryl Triflate (Ar-OTf) OA Oxidative Addition Aryl_Triflate->OA Boronic_Acid Boronic Acid/Ester (R-B(OR)₂) TM Transmetalation Boronic_Acid->TM Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->OA Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->TM Coupled_Product Coupled Product (Ar-R) OA->TM RE Reductive Elimination TM->RE RE->Coupled_Product RE->OA

Caption: Simplified workflow of a Suzuki-Miyaura cross-coupling reaction using an aryl triflate.

Conclusion

Both N-(2-Pyridyl)bis(trifluoromethanesulfonimide) and this compound are highly effective reagents for the synthesis of aryl triflates, which are versatile intermediates in organic synthesis.

  • N-(2-Pyridyl)bis(trifluoromethanesulfonimide) and its analogs are powerful triflating agents that can be used under mild conditions and are amenable to rapid, microwave-assisted protocols.

  • This compound is a robust and efficient reagent that provides high yields under standard reaction conditions.

The selection between these two reagents will ultimately be guided by the specific requirements of the synthetic task at hand, including the nature of the substrate, the desired reaction time, and the available laboratory equipment. For routine triflations, this compound offers a reliable and high-yielding option. For applications requiring very mild conditions or rapid synthesis, N-(2-Pyridyl)bis(trifluoromethanesulfonimide) may be the preferred choice. Both reagents are valuable tools in the arsenal of the modern synthetic chemist, enabling the facile preparation of aryl triflates for subsequent functionalization.

References

Safety Operating Guide

Safe Disposal of 4-Nitrophenyl Trifluoromethanesulfonate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 4-Nitrophenyl trifluoromethanesulfonate, ensuring the protection of laboratory personnel and environmental compliance.

This document provides detailed procedures for the proper disposal of this compound (CAS RN: 17763-80-3), a reactive reagent commonly used in organic synthesis. Due to its hazardous nature, this compound cannot be disposed of in regular laboratory waste streams. The following protocols are designed for researchers, scientists, and drug development professionals to manage and neutralize small quantities of this chemical safely within a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a skin corrosive and an acute toxicant.[1] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[2][3]

Hazard Profile Comparison: Before and After Treatment

The primary disposal method outlined in this guide involves the chemical reduction of the highly toxic nitro group to a less hazardous amine group. This transformation significantly reduces the reactivity and toxicity of the compound.

Hazard ClassificationThis compound4-Aminophenyl trifluoromethanesulfonate (Expected Product)
Acute Toxicity Category 4 (Harmful if swallowed, in contact with skin, or if inhaled)[1]Generally considered less toxic than the corresponding nitro compound.
Skin Corrosion/Irritation Category 1B (Causes severe skin burns and eye damage)[1][2]Expected to be less corrosive, though still handle with care.
GHS Pictograms Corrosion (GHS05), Acute Toxicity (GHS07)[2]Hazard pictograms would likely be less severe.

Experimental Protocol: Chemical Degradation of this compound

This protocol details the reduction of the nitroaromatic group to an amine using sodium borohydride and a nickel(II) chloride catalyst in a laboratory setting.[4][5] This method is effective for converting nitroarenes to their corresponding anilines, which are generally less hazardous.

Materials and Reagents:
  • This compound waste

  • Methanol or Ethanol

  • Deionized Water

  • Sodium Borohydride (NaBH₄)

  • Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)

  • Stir plate and magnetic stir bar

  • Appropriate reaction vessel (e.g., round-bottom flask)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • pH paper

Step-by-Step Disposal Procedure:
  • Preparation (in a fume hood):

    • For every 1 gram of this compound waste, prepare a solution of 20 mL of methanol or ethanol in a suitable reaction vessel equipped with a magnetic stir bar.

    • Carefully add the this compound waste to the solvent and stir until it is fully dissolved.

  • Catalyst Addition:

    • To the stirred solution, add approximately 0.1 grams of Nickel(II) Chloride Hexahydrate per gram of the nitro compound. The solution may change color.

  • Reduction Reaction:

    • Slowly and portion-wise, add approximately 1.5 grams of sodium borohydride for every gram of this compound. Caution: The addition of sodium borohydride can cause the evolution of hydrogen gas, which is flammable. Ensure there are no ignition sources nearby. The reaction is exothermic and may cause the solvent to bubble.

    • Allow the reaction to stir at room temperature for at least 2 hours to ensure the complete reduction of the nitro group. The progress of the reaction can be monitored by the disappearance of the yellow color of the nitrophenol derivative.

  • Quenching and Neutralization:

    • After the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of deionized water.

    • Neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until the pH is between 6 and 8. Check the pH using pH paper.

  • Final Disposal:

    • The resulting solution containing the less hazardous 4-aminophenyl trifluoromethanesulfonate can be collected in a designated aqueous hazardous waste container for disposal through your institution's environmental health and safety (EHS) office.

    • Clearly label the waste container with the contents of the solution.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

cluster_0 Initial Assessment cluster_1 Chemical Degradation Protocol cluster_2 Work-up and Final Disposal cluster_3 Emergency Preparedness start Start: this compound Waste assess Assess Hazards (Consult SDS) start->assess ppe Don Appropriate PPE assess->ppe dissolve Dissolve in Alcohol ppe->dissolve add_catalyst Add NiCl2·6H2O dissolve->add_catalyst reduce Slowly Add NaBH4 add_catalyst->reduce stir Stir for 2 Hours reduce->stir quench Quench with Water stir->quench neutralize Neutralize with NaHCO3 quench->neutralize collect_waste Collect in Aqueous Hazardous Waste neutralize->collect_waste contact_ehs Contact EHS for Pickup collect_waste->contact_ehs spill Spill Occurs contain Contain Spill spill->contain cleanup Follow Spill Cleanup Protocol contain->cleanup cleanup->collect_waste

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and prevent further spread of the material.[4] Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for hazardous waste disposal. Do not allow the material to enter drains or waterways.[4] Ensure adequate ventilation during cleanup. For large spills, contact your institution's EHS office immediately.

Contaminated Packaging

Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[4] The rinsate should be collected and treated as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse.[4]

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in the research environment.

References

Personal protective equipment for handling 4-Nitrophenyl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Nitrophenyl trifluoromethanesulfonate. The following procedures are designed to ensure a safe laboratory environment and mitigate risks associated with this chemical.

Personal Protective Equipment (PPE) and Physical Properties

Proper selection and use of PPE are the first line of defense against chemical exposure. Below is a summary of recommended PPE and the key physical and chemical properties of this compound.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification and Use
Eye and Face Protection Wear chemical safety goggles compliant with EN 166 or equivalent standards. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[1]
Hand Protection Use chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use and replace them immediately if contaminated.[1]
Body Protection A standard laboratory coat is required to protect against skin contact. Ensure it is fully buttoned. For larger quantities or splash-prone procedures, a chemical-resistant apron is recommended.[1][2]
Respiratory Protection All handling of this solid compound should be conducted in a certified chemical fume hood to avoid dust inhalation.[1][2] For situations where a fume hood is not available or during large-scale use or emergencies, a NIOSH-approved respirator with type P3 (EN 143) cartridges is necessary.

Table 2: Physical and Chemical Properties

PropertyValue
Chemical Formula C₇H₄F₃NO₅S[1]
Molecular Weight 271.17 g/mol [1]
Appearance White to yellow solid/powder/crystal
Melting Point 52-55 °C
Hazard Class Skin Corrosion, Category 1B
Hazard Statements H314: Causes severe skin burns and eye damage.

Standard Operating Procedure (SOP)

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

Engineering Controls:

  • Ventilation: Always handle this compound inside a certified chemical fume hood to control exposure to dust and vapors.[1][2]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is donned correctly. Designate a specific area within the fume hood for the procedure.

  • Handling: Avoid the formation of dust and aerosols.[2] Use non-sparking tools for transferring the solid.[2]

  • Weighing: If weighing is required, perform it within the fume hood on a tared container.

  • Post-Handling: After handling, decontaminate all equipment and the work area. Wash hands thoroughly with soap and water.[2] Contaminated clothing should be removed and washed before reuse.[2]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][2]

Emergency Procedures

Spill Management:

  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated, keeping people upwind of the spill.[2]

  • Contain: Prevent further spread of the material. Do not allow the chemical to enter drains.[2]

  • Clean-up: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled, and closed container for disposal.[1][2]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

Fire Fighting:

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

  • Hazards: Thermal decomposition can produce hazardous gases, including nitrogen oxides, sulfur oxides, and hydrogen fluoride.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste material and contaminated items (e.g., gloves, paper towels) in a dedicated, properly labeled, and sealed container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company.[2] Do not release it into the environment.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

SafeHandlingWorkflow Prep Preparation Handling Handling in Fume Hood Prep->Handling Proceed with caution Decon Decontamination Handling->Decon After use Spill Spill Handling->Spill Exposure Exposure Handling->Exposure Disposal Waste Disposal Decon->Disposal Collect waste Emergency Emergency Response FirstAid First Aid Emergency->FirstAid If exposure SpillClean Spill Cleanup Emergency->SpillClean If spill Spill->Emergency Activate Exposure->Emergency Activate

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrophenyl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
4-Nitrophenyl trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.